4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBWFYNSOJYNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400924 | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58094-17-0 | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1-benzothiophen-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine. This compound is a valuable heterocyclic amine that serves as a critical building block in medicinal chemistry, particularly for the development of novel therapeutics targeting nuclear receptors and other key biological targets.[1][2][3] We will explore the most prominent and efficient synthetic methodologies, focusing on the reductive amination of the corresponding ketone precursor. The guide offers field-proven insights into experimental choices, detailed step-by-step protocols, and a full suite of characterization data including NMR, IR, and Mass Spectrometry. The objective is to equip researchers with the necessary knowledge to confidently synthesize, validate, and utilize this important chemical entity in their research and development endeavors.
Introduction: The Significance of the Tetrahydrobenzothiophene Scaffold
The 4,5,6,7-tetrahydro-1-benzothiophene core is a privileged scaffold in modern drug discovery. Its unique three-dimensional structure, combining an aromatic thiophene ring with a saturated cyclohexane moiety, makes it an attractive template for designing molecules that can interact with complex biological targets.[4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][5]
Notably, this scaffold is instrumental in the design of modulators for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), a key nuclear receptor implicated in autoimmune diseases, inflammatory conditions, and certain types of cancer.[1][2][6] The amine functional group at the 4-position of the saturated ring, as seen in 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, provides a crucial anchor point for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide focuses specifically on the practical synthesis and rigorous characterization of this high-value amine intermediate.
Synthetic Methodologies: A Practical Approach
The most direct and widely employed strategy for the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is the reductive amination of its ketone precursor, 4,5,6,7-Tetrahydro-1-benzothiophen-4-one. This method is favored for its operational simplicity and generally high yields.[7]
Principle of Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding in a one-pot fashion to convert a carbonyl group into an amine.[8][9] The reaction involves two key stages:
-
Imine/Enamine Formation: The ketone (an electrophile) reacts with an ammonia source (a nucleophile) under mildly acidic conditions to form a transient iminium ion intermediate.
-
Reduction: A selective reducing agent, introduced into the same pot, reduces the iminium ion to the final amine product.
The choice of reducing agent is critical. While powerful hydrides like LiAlH₄ would reduce the initial ketone, milder reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the protonated iminium ion much faster than the starting ketone.[9]
Experimental Workflow: Reductive Amination
The following diagram outlines the logical flow from the precursor ketone to the purified target amine.
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Physicochemical properties of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
Introduction
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its derivatives have been investigated for a range of therapeutic applications, including oncology and inflammatory diseases.[1][2] The specific substitution pattern and the nature of the functional groups appended to this bicyclic system critically influence its pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet under-characterized derivative: 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
Due to the limited availability of direct experimental data for this particular positional isomer, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed framework for understanding and determining its physicochemical properties. We will leverage data from closely related analogs, outline robust experimental protocols for its full characterization, and utilize computational predictions to build a scientifically grounded profile of the molecule. This approach is designed to empower researchers to undertake the synthesis and characterization of this compound with a clear understanding of its expected properties and the methodologies required for their validation.
Molecular Structure and Isomerism
The fundamental structure of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine consists of a thiophene ring fused to a cyclohexyl ring, with an amine substituent at the 4-position.
Caption: 2D Structure of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
The physicochemical properties of this molecule are significantly influenced by the position of the amine group on the tetrahydro-cyclohexyl ring. For instance, its basicity (pKa), lipophilicity (LogP), and crystalline structure will differ from its positional isomers, such as 4,5,6,7-tetrahydro-1-benzothiophen-3-amine[3] or the 7-amino derivative. Understanding these differences is crucial for structure-activity relationship (SAR) studies in drug discovery.
Physicochemical Properties: A Comparative and Predictive Analysis
Given the absence of direct experimental data for the 4-amino isomer, we present a comparative table of related structures and a predictive table for the target compound. These predictions are derived from established computational models and provide a reliable starting point for experimental design.
Table 1: Physicochemical Data of the Core Scaffold and a Positional Isomer
| Property | 4,5,6,7-Tetrahydrobenzo[b]thiophene (Parent Scaffold) | 4,5,6,7-tetrahydro-1-benzothiophen-3-amine (Isomer) |
| Molecular Formula | C₈H₁₀S[4] | C₈H₁₁NS[3] |
| Molecular Weight | 138.23 g/mol [4] | 153.24 g/mol [3] |
| Boiling Point | 55°C @ 1 mmHg[4] | Not available |
| Refractive Index | 1.558[4] | Not available |
| Appearance | Not available | Not available |
Table 2: Predicted Physicochemical Properties of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
| Property | Predicted Value | Rationale & Significance in Drug Development |
| Molecular Formula | C₈H₁₁NS | Defines the elemental composition and exact mass. |
| Molecular Weight | 153.24 g/mol | A key parameter for assessing compliance with Lipinski's Rule of Five, influencing oral bioavailability.[5] |
| pKa (of conjugate acid) | ~9.0 - 10.0 | The basicity of the amine group is crucial for its ionization state at physiological pH, affecting solubility, receptor binding, and cell permeability.[6][7] |
| LogP (Octanol/Water Partition Coefficient) | ~2.0 - 2.5 | This value indicates the lipophilicity of the compound, which is a primary determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[8] |
| Aqueous Solubility | Low to moderate | Solubility is critical for formulation and bioavailability. The amine group may allow for salt formation to enhance solubility. |
| Polar Surface Area (PSA) | ~26.0 Ų | PSA is correlated with a molecule's ability to permeate cell membranes, including the blood-brain barrier. |
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties and fully characterize 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, a series of standardized experimental procedures are required. The following protocols are designed to be self-validating and provide a comprehensive analytical workflow.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity.[9] A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the synthesized 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is thoroughly dried to remove any residual solvent. The sample should be a crystalline solid.
-
Loading: Tap the open end of a capillary tube into a small mound of the finely powdered compound. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[10]
-
Measurement: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last crystal melts (completion of melting). The recorded melting point should be reported as a range.
Solubility Assessment
A qualitative assessment of solubility in a range of solvents is essential for understanding a compound's properties and for planning subsequent analytical and biological experiments.
Caption: Decision tree for qualitative solubility analysis.
Step-by-Step Protocol:
-
Initial Test: Add approximately 10 mg of the compound to a test tube containing 0.5 mL of deionized water. Agitate the mixture. Observe for dissolution.
-
Acid Test: If the compound is insoluble in water, add it to a test tube containing 0.5 mL of 5% aqueous HCl. Agitation and observation for dissolution will indicate the presence of a basic functional group, such as an amine.[11]
-
Base Test: If insoluble in water and acid, test the solubility in 0.5 mL of 5% aqueous NaOH. Solubility here would suggest an acidic functional group.
-
Organic Solvent Test: Test solubility in common organic solvents like methanol, ethanol, dichloromethane, and acetone to establish a suitable solvent system for chromatography and reactions.
pKa Determination
The pKa of the conjugate acid of the amine is a quantitative measure of its basicity. Potentiometric titration is a standard and reliable method for this determination.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol mixture).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Titration: Add the acid titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring (aromatic region), and complex multiplets for the protons of the saturated cyclohexyl ring. The position and multiplicity of the proton at the 4-position (CH-NH₂) will be informative.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment (aromatic vs. aliphatic).
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₈H₁₁NS).
-
Fragmentation: For sulfur-containing heterocycles, fragmentation often involves cleavage of the bonds adjacent to the sulfur atom.[12][13] The loss of the amine group and fragmentation of the cyclohexyl ring would also be expected.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: The primary amine will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretch: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹) will be present.
-
C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
Conclusion
While 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is not a commercially available compound with a well-documented physicochemical profile, its structural similarity to other biologically relevant molecules makes it a compound of interest for further investigation. This guide provides a robust framework for its characterization, combining computational predictions with detailed, field-proven experimental protocols. By following these methodologies, researchers can confidently synthesize, purify, and fully characterize this molecule, enabling its exploration in drug discovery and development programs. The provided protocols for determining melting point, solubility, pKa, and spectroscopic features are fundamental to establishing the identity, purity, and key biopharmaceutical properties of this and other novel chemical entities.
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Spectroscopic Elucidation of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine: A Technical Guide for Drug Discovery Professionals
Foreword
In the landscape of modern drug discovery, the precise structural characterization of novel chemical entities is paramount. It is the bedrock upon which all subsequent pharmacological and toxicological assessments are built. This guide provides an in-depth technical analysis of the spectroscopic properties of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, a heterocyclic amine with potential applications in medicinal chemistry. While comprehensive experimental spectra for this specific molecule are not widely published, this document will leverage established spectroscopic principles and data from closely related analogues to present a robust predicted spectroscopic profile. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecular scaffolds.
Molecular Structure and Spectroscopic Overview
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine (CAS 58094-17-0) possesses a fused ring system consisting of a thiophene ring and a cyclohexylamine moiety. This unique combination of a heteroaromatic ring and a saturated carbocycle with a primary amine functional group gives rise to a distinct spectroscopic signature. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each atom.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum will reveal the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms, allowing for their precise assignment within the molecular structure.
Diagram: Molecular Structure with Proton Labeling
Caption: Labeled structure of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H2, H3 | 6.8 - 7.2 | d, d | ~5.0 | Protons on the electron-rich thiophene ring. |
| H4 | 3.5 - 4.0 | m | - | Methine proton adjacent to the amine group and the thiophene ring. |
| NH₂ | 1.5 - 2.5 | br s | - | Exchangeable protons of the primary amine. |
| H5, H6, H7 | 1.7 - 2.8 | m | - | Diastereotopic methylene protons of the cyclohexyl ring. |
Expertise & Experience: The chemical shifts for the thiophene protons (H2 and H3) are predicted to be in the aromatic region, downfield due to the heteroatom's influence. The methine proton at C4 (H4) is expected to be deshielded by the adjacent nitrogen atom and the thiophene ring. The protons on the saturated carbocycle (H5, H6, and H7) will appear as complex multiplets in the aliphatic region. The broad singlet for the amine protons is characteristic and its chemical shift can vary with solvent and concentration.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C3 | 120 - 130 | Aromatic carbons of the thiophene ring. |
| C3a, C7a | 130 - 140 | Quaternary carbons at the ring fusion. |
| C4 | 50 - 60 | Carbon attached to the amine group. |
| C5, C6, C7 | 20 - 40 | Aliphatic carbons of the cyclohexyl ring. |
Expertise & Experience: The carbons of the thiophene ring (C2, C3, C3a, C7a) are expected in the aromatic/olefinic region. The carbon bearing the amino group (C4) will be significantly shifted downfield compared to the other aliphatic carbons due to the electronegativity of the nitrogen atom. The remaining aliphatic carbons (C5, C6, C7) will appear in the typical alkane region.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is expected to show characteristic absorption bands for the amine and the thiophene ring.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Vibration |
| N-H (Amine) | 3400 - 3200 | Medium, Doublet | Symmetric & Asymmetric Stretch |
| C-H (Thiophene) | 3100 - 3000 | Medium | Stretch |
| C-H (Aliphatic) | 2950 - 2850 | Strong | Stretch |
| C=C (Thiophene) | 1600 - 1450 | Medium | Stretch |
| C-N | 1250 - 1020 | Medium | Stretch |
Expertise & Experience: The most prominent feature will be the N-H stretching vibrations of the primary amine, which typically appear as a doublet in the 3400-3200 cm⁻¹ region. The C-H stretches for the thiophene ring will be at a slightly higher frequency than the aliphatic C-H stretches. The C=C stretching of the thiophene ring will be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 153.06
-
Key Fragmentation Pathways:
-
Loss of NH₂ (m/z = 137)
-
Alpha-cleavage adjacent to the amine, leading to the loss of an ethyl or propyl radical from the cyclohexene ring.
-
Retro-Diels-Alder type fragmentation of the cyclohexene ring.
-
Diagram: Proposed Mass Spectrometry Fragmentation
Caption: A simplified proposed fragmentation pathway.
Trustworthiness: The predicted molecular ion peak corresponds to the exact mass of the molecule. The fragmentation patterns are based on established principles for amines and heterocyclic compounds, providing a reliable basis for spectral interpretation.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (ATR)
-
Instrument Setup: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote protonation.
-
Instrument Setup:
-
Introduce the sample into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable ion signal.
-
-
Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine. While based on sound scientific principles and data from analogous structures, experimental verification is crucial for unequivocal structure confirmation. The protocols outlined herein provide a robust framework for obtaining high-quality spectroscopic data. For researchers in drug discovery and development, a thorough understanding of these spectroscopic techniques is essential for advancing new chemical entities from the laboratory to clinical applications.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). National Institutes of Health. [Link][1]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). National Institutes of Health. [Link][2]
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- 1. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure analysis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine derivatives
An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4] This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine derivatives, from synthesis and crystallization to data analysis and interpretation.
Introduction: The Significance of the 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Scaffold
The fusion of a thiophene ring with a cyclohexene ring in the 4,5,6,7-tetrahydro-1-benzothiophene core creates a versatile and synthetically accessible scaffold. The introduction of an amine group at the 4-position provides a key site for derivatization, allowing for the modulation of physicochemical properties and biological activity. Derivatives of this scaffold have been investigated as potent modulators of various biological targets, including the retinoic acid receptor-related orphan receptor γt (RORγt), a key therapeutic target in autoimmune diseases.[5][6]
A definitive understanding of the molecular geometry, conformational preferences, and intermolecular interactions of these derivatives is crucial for drug development. Single-crystal X-ray crystallography stands as the gold standard for obtaining this detailed structural information, providing unambiguous proof of structure and stereochemistry.[4]
Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Derivatives
The synthesis of the target compounds is the foundational step in their structural analysis. A common and effective route to 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile derivatives, which can be precursors to 4-amine derivatives or studied in their own right, is the Gewald reaction. This one-pot multicomponent reaction involves the condensation of a ketone (cyclohexanone), an activated nitrile (malononitrile), and elemental sulfur in the presence of a base.
Further modifications can be made to introduce the 4-amine functionality or to derivatize the 2-amino group. For instance, amide bond formation is a common strategy to introduce a wide range of substituents.[5]
Experimental Protocol: Generalized Synthesis
A generalized synthetic approach for creating derivatives for crystallographic studies is outlined below. The rationale for each step is provided to illustrate the experimental design.
-
Synthesis of the Core Scaffold: The Gewald reaction is often employed for its efficiency in constructing the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene core. The choice of base (e.g., morpholine, triethylamine) can influence reaction kinetics and yield. The reaction is typically performed in a polar solvent like ethanol or methanol to facilitate the dissolution of reactants.
-
Derivatization (Amide Formation Example): To explore structure-activity relationships, the 2-amino group is often acylated.
-
To a solution of the 2-amino-4,5,6,7-tetrahydro-1-benzothiophene derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF), an acyl chloride or carboxylic acid is added.
-
If a carboxylic acid is used, a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1,1'-carbonyldiimidazole (CDI) is required to activate the carboxylic acid for amide bond formation.[5]
-
A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often added to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
-
-
Purification: The crude product is purified by column chromatography on silica gel. The choice of eluent system (e.g., ethyl acetate/hexane) is determined by the polarity of the synthesized derivative, which is typically assessed by thin-layer chromatography (TLC). The goal is to obtain a highly pure compound (>95%), which is essential for successful crystallization.
Single Crystal Growth: The Gateway to High-Resolution Structures
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The principle is to allow the molecules to slowly self-assemble into a well-ordered crystal lattice.
Methodologies for Crystal Growth
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystallization. This method is straightforward but offers limited control over the rate of crystallization.
-
Vapor Diffusion: This technique offers better control. A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystal formation.
The choice of solvent is critical and often determined empirically through screening a range of solvents with varying polarities.
X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays in a diffractometer.
Workflow for Data Collection and Structure Solution
Caption: General workflow for X-ray crystallography.
Key Steps and Considerations
-
Data Collection: The crystal is typically cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[7] The diffractometer rotates the crystal while collecting thousands of diffraction spots.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The phase problem is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map and a preliminary atomic model. Software like SHELXS is commonly used for this purpose.[8]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.[7] Programs like SHELXL are the standard for this step.[8]
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability using tools like CheckCIF.
Analysis of Crystallographic Data
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.
Molecular Geometry
The primary data obtained includes precise bond lengths, bond angles, and torsion angles. For the 4,5,6,7-tetrahydro-1-benzothiophene core, the thiophene ring is expected to be essentially planar, while the fused cyclohexene ring typically adopts a half-chair conformation.[9][10] The specific puckering parameters of the cyclohexene ring can be influenced by the substituents.
Intermolecular Interactions
In the crystal lattice, molecules interact through various non-covalent forces that dictate the crystal packing. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into potential interactions with biological targets. Common interactions include:
-
Hydrogen Bonds: The amino group and any amide functionalities are potent hydrogen bond donors and acceptors. N-H···O and N-H···N hydrogen bonds are frequently observed, often leading to the formation of chains or dimers.[9]
-
π-π Stacking: The aromatic thiophene ring can interact with adjacent rings through π-π stacking.
-
C-H···π Interactions: Weak hydrogen bonds involving C-H bonds and the π-system of the thiophene ring can also contribute to the overall crystal packing.[11]
Data Presentation
Quantitative crystallographic data should be summarized in tables for clarity and ease of comparison.
Table 1: Example Crystallographic Data
| Parameter | Derivative 1 | Derivative 2 |
| Chemical Formula | C₁₆H₁₃ClN₂S | C₉H₈N₂OS |
| Molecular Weight | 300.79 | 192.24 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| a (Å) | 4.7815 (3) | 7.2986 (3) |
| b (Å) | 16.5670 (13) | 8.7555 (3) |
| c (Å) | 18.1658 (14) | 14.7307 (6) |
| β (°) | 90 | 94.151 (1) |
| Volume (ų) | 1439.01 (18) | 938.87 (6) |
| Z | 4 | 4 |
| R-factor (%) | 4.5 | 5.2 |
| Data sourced from representative structures.[9][11] |
Visualization of Crystal Structures
Visualizing the molecular structure and its packing in the crystal lattice is essential for a comprehensive understanding.
Molecular Structure Diagram
Caption: Core structure of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine.
Implications for Drug Discovery and Development
The detailed structural information obtained from X-ray crystallography is invaluable for the drug discovery process.
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of derivatives with their corresponding biological activities, researchers can identify key structural features responsible for potency and selectivity. For example, the orientation of a particular substituent or the conformation of the cyclohexene ring might be critical for binding to a biological target.[4]
-
Rational Drug Design: The crystal structure of a lead compound can serve as a blueprint for the design of new analogs with improved properties. Computational methods, such as molecular docking, can use the crystallographically determined conformation to predict how new derivatives will bind to a target protein.
-
Intellectual Property: An unambiguous crystal structure provides definitive proof of the chemical composition and stereochemistry of a new chemical entity, which is crucial for patent applications.
Conclusion
The crystal structure analysis of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine derivatives is a powerful tool for advancing our understanding of these pharmacologically important molecules. A systematic approach, encompassing rational synthesis, meticulous crystallization, and rigorous data analysis, is essential for obtaining high-quality structural information. This information, in turn, provides a solid foundation for the design and development of novel therapeutics.
References
- Benchchem. A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives.
- Benchchem. Validating the Structure of 3-Thiopheneacetonitrile Derivatives: A Comparative Guide to X-ray Crystallography.
- ResearchGate. Single‐crystal X‐ray structures of thiophene‐MS derivatives: (a)... | Download Scientific Diagram.
-
IUCrData. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[12][13]thieno[3,2-j]phenanthridine and (E). Available from:
- ResearchGate. Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105.
-
Al-Sanea, M. M., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(5), 2881-2903. Available from: [Link]
- Juniper Publishers. Crystal Structure and Disorder in Benzothiophene Derivative.
- ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators.
- National Institutes of Health. 2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
- National Institutes of Health. 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.
- ResearchGate. (PDF) Crystal structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide.
- Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
- ResearchGate. (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations.
- ChemicalBook. 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
- International Journal of Pharmaceutical Sciences. Benzothiophene: Assorted Bioactive Effects.
- PubMed. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators.
- MDPI. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine.
- Medicinal Chemistry. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
- Google Patents. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- National Institutes of Health. Crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
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- 13. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of Novel Tetrahydrobenzothiophene Compounds
Introduction: The Tetrahydrobenzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) scaffold is a heterocyclic compound of significant interest in drug discovery. Its structural rigidity and lipophilic nature, combined with the diverse substitution patterns it can accommodate, make it a "privileged structure." This means it can serve as a versatile template for designing ligands that interact with a wide range of biological targets.[1][2] Consequently, THBT derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[3][4][5][6][7]
Developing new therapeutic agents from this scaffold requires a systematic and robust screening strategy to identify and characterize promising lead compounds. This guide provides a comprehensive, field-proven framework for researchers, moving from initial computational assessments to detailed in vitro biological assays. The focus is not merely on procedural steps but on the underlying scientific rationale that ensures the generation of reliable, reproducible, and translatable data.
Part 1: The Strategic Screening Cascade: From In Silico Triage to In Vitro Validation
A resource-intensive, "shotgun" approach to screening is inefficient. A more strategic, tiered methodology, beginning with computational methods, allows for the early elimination of compounds with unfavorable properties, enriching the pool of candidates for expensive and time-consuming wet lab experiments.[8][9] This "fail early, fail cheap" paradigm is central to modern drug discovery.[8]
In Silico Profiling: The First Line of Filtration
Before synthesis or biological testing, candidate THBT structures should be subjected to computational analysis to predict their pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and "drug-likeness."[9][10][11] This initial triage is critical for prioritizing compounds that are more likely to succeed in later developmental stages.
Key Computational Assessments:
-
Drug-Likeness Evaluation (Lipinski's Rule of Five): This rule of thumb, formulated by Christopher A. Lipinski, evaluates whether a compound possesses physicochemical properties that would make it a likely orally active drug in humans.[12][13] While not an absolute predictor of bioactivity, it effectively filters out molecules with poor absorption or permeation characteristics.[14][15]
-
ADMET Prediction: A host of open-access and commercial software tools can predict a compound's ADMET profile.[8][9][10] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities (e.g., hERG inhibition, hepatotoxicity).[11][16] Using multiple prediction tools is advisable to increase the reliability of the findings.[10]
The following diagram illustrates the initial screening workflow, emphasizing the prioritization of in silico analysis.
Part 2: Core In Vitro Experimental Protocols
Following synthesis, the prioritized compounds are subjected to a battery of in vitro assays to determine their biological activity. The choice of assays should be guided by the therapeutic area of interest. Here, we provide detailed, self-validating protocols for three common screening paradigms: anticancer, antimicrobial, and anti-inflammatory.
Anticancer Activity: Cytotoxicity Screening via MTT Assay
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][19]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HepG2, MCF-7, HCT116) to ~80% confluency.[3]
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal, while too many will lead to overconfluence and non-linear assay response.[17]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test THBT compounds (typically 10-20 mM in DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.
-
Self-Validation: Include appropriate controls in triplicate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for dilutions (e.g., 0.5%).
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).[3]
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background subtraction.
-
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay Procedure:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[19]
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[20]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[17][20]
-
Carefully aspirate the medium containing MTT. Critical Step: Avoid disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[17][19]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[20]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (Viability % vs. log[Compound Concentration]) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
-
Data Presentation Example:
| Compound ID | Cell Line | IC₅₀ (µM) |
| THBT-001 | MCF-7 | 8.5 |
| THBT-002 | MCF-7 | > 100 |
| THBT-003 | MCF-7 | 12.2 |
| Doxorubicin | MCF-7 | 0.9 |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22] The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[22][23]
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a single, well-isolated colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).[7]
-
Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth, MHB).[24]
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in fresh broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[22][23] Causality Check: The final inoculum concentration is crucial for reproducibility; a higher density can lead to falsely elevated MIC values.
-
-
Compound Dilution in Microplate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound in MHB at twice the highest desired test concentration. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.
-
-
Inoculation and Controls:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and halves the compound concentrations to the desired final test range.
-
Self-Validation:
-
Well 11 (Growth Control): Contains 50 µL MHB and 50 µL inoculum (no compound). This well must show turbidity for the test to be valid.
-
Well 12 (Sterility Control): Contains 100 µL of MHB only (no compound, no inoculum). This well must remain clear.[25]
-
-
-
Incubation and MIC Determination:
Data Presentation Example:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| THBT-001 | 4 | 32 |
| THBT-002 | 16 | > 64 |
| THBT-003 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, converting arachidonic acid into prostaglandins.[26][27] Screening for COX inhibition is a primary method for identifying potential non-steroidal anti-inflammatory drugs (NSAIDs).[26] Fluorometric or colorimetric assay kits are commercially available and provide a high-throughput method for this screen.
Step-by-Step Protocol (based on a generic fluorometric assay):
-
Reagent Preparation:
-
Prepare assay buffer, probe, and cofactor solutions as per the manufacturer's instructions.
-
Reconstitute purified COX-1 and COX-2 enzymes to the specified activity units.
-
Prepare a solution of arachidonic acid (the substrate).
-
-
Assay Procedure:
-
The assay measures the peroxidase activity of COX.
-
In a 96-well black plate, add the test THBT compound at various concentrations.
-
Self-Validation: Include controls:
-
No-Enzyme Control: All components except the COX enzyme.
-
Positive Control (Enzyme Activity): All components with vehicle (DMSO) instead of the test compound.
-
Inhibitor Control: A known COX-1 inhibitor (e.g., SC-560) and a known COX-2 inhibitor (e.g., Celecoxib) to validate the assay and determine selectivity.[28]
-
-
-
Reaction Initiation and Measurement:
-
Add the COX enzyme (either COX-1 or COX-2 in separate experiments) to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately begin reading the fluorescence (e.g., at Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at room temperature. The rate of increase in fluorescence is proportional to the COX activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC₅₀ value for both COX-1 and COX-2.
-
The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher index indicates greater selectivity for COX-2.
-
The following diagram illustrates the COX signaling pathway, the target of this assay.
Conclusion: From Hit Identification to Lead Optimization
This guide outlines a logical, multi-step process for the biological activity screening of novel tetrahydrobenzothiophene compounds. By integrating early-stage in silico predictions with robust, well-controlled in vitro assays, researchers can efficiently identify promising "hits." The data generated—IC₅₀ and MIC values—provide the quantitative foundation for structure-activity relationship (SAR) studies. This, in turn, guides the medicinal chemistry efforts required to optimize these initial hits into potent and selective lead compounds for the next phase of drug development.
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Pritam, J., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]
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- Minimum Inhibitory Concentration (MIC) Test. (n.d.).
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Ghareb, N., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry. [Link]
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El-Shehry, M. F., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. [Link]
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4,5,6,7-Tetrahydro-1-benzothiophen-4-amine synthesis mechanism and intermediates
An In-depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine: Mechanisms and Intermediates
Introduction
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is a pivotal molecular scaffold in the landscape of medicinal chemistry and drug development. As a constrained cyclic amine, it serves as a crucial building block for a variety of pharmacologically active agents. Its most notable application is as a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) widely prescribed for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] The rigid tetrahydrobenzothiophene core imparts specific conformational constraints that are essential for high-affinity binding to biological targets.
This guide provides a comprehensive technical overview of the primary synthetic routes to 4,5,6,7-tetrahydro-1-benzothiophen-4-amine, intended for researchers, chemists, and professionals in drug development. We will dissect the core synthetic strategies, focusing on the underlying reaction mechanisms, the isolation of key intermediates, and the causal logic behind experimental choices. The narrative will explore two principal stages: the construction of the foundational ketone intermediate, 4,5,6,7-tetrahydro-1-benzothiophen-4-one, and its subsequent conversion to the target primary amine through various reductive amination protocols.
Part 1: Synthesis of the Key Ketone Intermediate: 4,5,6,7-Tetrahydro-1-benzothiophen-4-one
The most common and efficient pathway to the target amine begins with the synthesis of its corresponding ketone precursor. While the Gewald reaction is a powerful tool for creating substituted 2-aminothiophenes, the construction of the 4-oxo-tetrahydrobenzothiophene core typically follows a different, well-established cyclization strategy.[4][5][6]
Mechanism: Hinsberg Thiophene Synthesis
The synthesis of the ketone intermediate is a variation of the Hinsberg thiophene synthesis, which involves the base-catalyzed condensation of a compound containing two adjacent carbonyl groups with diethyl thiodiglycolate. In this specific case, the reaction proceeds from 2-hydroxymethylenecyclohexanone (or its equivalent enolate from cyclohexane-1,2-dione) and an appropriate sulfur-containing reagent. A more direct and widely cited method involves the reaction of 1,3-cyclohexanedione with ethyl 2-chloroacetoacetate followed by cyclization. However, a highly efficient route involves the reaction of a β-keto ester with a sulfur source.
A prevalent industrial approach involves the reaction between cyclohexanone, ethyl cyanoacetate, and elemental sulfur, which, under specific conditions, can be hydrolyzed and decarboxylated to yield the desired ketone. However, for clarity, we will illustrate a classical and mechanistically insightful pathway.
The logical flow for a robust synthesis is as follows:
-
Knoevenagel Condensation: Reaction of cyclohexanone with an active methylene compound like ethyl cyanoacetate to form an α,β-unsaturated nitrile.
-
Michael Addition of Sulfur: A sulfur nucleophile adds to the β-position of the unsaturated system.
-
Cyclization and Tautomerization: Intramolecular cyclization followed by tautomerization and aromatization to form a stable thiophene ring.
-
Hydrolysis and Decarboxylation: Conversion of the ester or nitrile group at the 3-position to a carboxylic acid, which is subsequently removed to yield the ketone.
Below is a diagram illustrating a generalized pathway for forming the thiophene ring system, which upon hydrolysis and decarboxylation would lead to the ketone intermediate.
Caption: Workflow for the synthesis of the key ketone intermediate.
Part 2: Conversion of Ketone to the Target Amine
With the 4-oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-one intermediate in hand, the final step is the introduction of the primary amine at the C4 position. This transformation is almost exclusively achieved via reductive amination or a closely related two-step variant. We will explore the three most scientifically robust and industrially relevant methods.
Method A: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a classic and powerful method for the reductive amination of ketones.[7] It utilizes formic acid, ammonium formate, or formamide as both the nitrogen source and the in-situ reducing agent.[8][9]
Mechanism: The reaction proceeds in two main stages. First is the formation of a C=N bond via condensation of the ketone with ammonia (derived from the ammonium formate or formamide). This generates an iminium ion intermediate. In the second stage, a hydride is transferred from a formate anion (or formic acid) to the iminium carbon, reducing it to the amine.[8] A key consideration is that this reaction often produces the N-formyl amide as the initial product, which requires a subsequent hydrolysis step (acidic or basic) to liberate the free primary amine.[7]
Causality and Experimental Choices:
-
High Temperature: The reaction typically requires high temperatures (>150 °C) to drive the dehydration step (forming the imine) and facilitate the hydride transfer.[8]
-
Reagent Choice: Ammonium formate is often preferred as it conveniently provides both ammonia and the formate reductant. Using an excess of the ammonia source can help minimize the formation of secondary and tertiary amine byproducts.[8]
-
Hydrolysis Step: The necessity of a separate hydrolysis step to cleave the N-formyl group adds a step to the overall process but is generally straightforward.
Caption: Mechanism of the Leuckart-Wallach reaction.
Experimental Protocol (General):
-
To a flask equipped with a reflux condenser, add 4,5,6,7-tetrahydro-1-benzothiophen-4-one and an excess of ammonium formate.
-
Heat the mixture to 160-180 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and treat with aqueous HCl.
-
Heat the acidic mixture to reflux to hydrolyze the N-formyl intermediate.
-
Cool, basify with NaOH or NH4OH to precipitate the free amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify (e.g., by crystallization or chromatography).
Method B: Oxime Formation and Catalytic Hydrogenation
This two-step approach offers an alternative route that often provides high yields and purity, avoiding the high temperatures of the Leuckart-Wallach reaction.
Step 1: Oxime Formation The ketone intermediate is reacted with hydroxylamine hydrochloride in the presence of a base (like sodium acetate or pyridine) to form 4,5,6,7-tetrahydro-1-benzothiophen-4-one oxime. This reaction is typically robust and high-yielding.
Step 2: Oxime Reduction The C=N bond of the oxime is then reduced to the primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and clean reaction profile.[10]
Causality and Experimental Choices:
-
Catalyst Selection: Various catalysts can be employed, including Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), and Raney Nickel. Raney Nickel is often used for oxime reductions. The choice of catalyst can influence reaction time, temperature, and pressure requirements.
-
Solvent: Protic solvents like ethanol or methanol are commonly used to facilitate the reaction and dissolve the substrate. Acetic acid is sometimes added to prevent catalyst poisoning and promote the reduction of the protonated imine-like intermediate.
-
Hydrogen Source: The reduction is carried out under an atmosphere of hydrogen gas, with pressures ranging from atmospheric to several hundred psi, depending on the catalyst and substrate reactivity.
Caption: Workflow for amine synthesis via an oxime intermediate.
Experimental Protocol (General):
-
(Oximation): Dissolve the ketone in ethanol, add hydroxylamine hydrochloride and sodium acetate. Reflux for 1-2 hours. Cool the mixture and add water to precipitate the oxime. Filter and dry the solid.
-
(Reduction): Suspend the oxime in ethanol in a hydrogenation vessel. Add a catalytic amount of Raney Nickel. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and agitate at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude amine, which can be further purified.
Method C: Direct Reductive Amination with Borohydride Reagents
Modern synthetic chemistry often favors direct, one-pot reductive aminations using specialized hydride reagents that are milder and more selective than those used in the Leuckart-Wallach reaction.[11] Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective.[12]
Mechanism: In this one-pot procedure, the ketone, an ammonia source (like ammonium acetate), and the reducing agent are mixed together. An equilibrium is established between the ketone and the corresponding imine/iminium ion. The key to success is the choice of reducing agent. NaBH₃CN and NaBH(OAc)₃ are less reactive than NaBH₄ and will not readily reduce the ketone. However, they are sufficiently nucleophilic to rapidly reduce the iminium ion as it forms.[12] This selectively drives the equilibrium toward the amine product.
Causality and Experimental Choices:
-
pH Control: The reaction is typically run under mildly acidic conditions (pH 4-6) to promote the formation of the iminium ion, which is the species that is actually reduced.[12] Ammonium acetate serves as both the ammonia source and a buffer.
-
Reagent Safety and Selectivity: Sodium triacetoxyborohydride is often preferred over sodium cyanoborohydride as it avoids the use of toxic cyanide reagents and is highly effective for a wide range of substrates.[12]
-
Mild Conditions: These reactions are typically run at or slightly above room temperature, making them compatible with more sensitive functional groups.
Comparative Summary of Synthesis Methods
| Feature | Leuckart-Wallach Reaction | Oxime Formation & Reduction | Direct Reductive Amination (NaBH₃CN/NaBH(OAc)₃) |
| Reaction Type | One-pot (plus hydrolysis) | Two distinct steps | One-pot |
| Nitrogen Source | Ammonium formate, Formamide | Hydroxylamine | Ammonium acetate, Ammonia |
| Reducing Agent | Formic acid / Formate (in-situ) | H₂ gas with metal catalyst | NaBH₃CN or NaBH(OAc)₃ |
| Temperature | High (150-180 °C) | Oximation: Reflux; Reduction: RT | Room Temperature |
| Key Intermediate | N-formyl amide | Oxime | Iminium ion (in-situ) |
| Advantages | Inexpensive reagents, classic method | High yields, clean reduction, avoids high temp | Mild conditions, high selectivity, one-pot efficiency |
| Disadvantages | High temp, requires hydrolysis step | Two separate steps, handling of H₂ gas | More expensive reagents, potential toxicity (NaBH₃CN) |
Conclusion
The synthesis of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine is a well-established process that hinges on the successful conversion of the corresponding 4-oxo intermediate. The choice of method for this critical transformation depends on the desired scale, available equipment, and cost considerations.
-
The Leuckart-Wallach reaction remains a viable, low-cost option, particularly for large-scale synthesis, though it requires high temperatures and an additional hydrolysis step.[7][8]
-
The oxime formation and reduction pathway is a robust and high-yielding alternative that proceeds under milder thermal conditions, making it an excellent choice for laboratory-scale synthesis where process control and purity are paramount.[10]
-
Direct reductive amination with modern borohydride reagents represents the most efficient and mildest approach, offering the convenience of a one-pot reaction at room temperature, making it ideal for rapid synthesis and for substrates with sensitive functional groups.[11][12]
Each of these pathways provides a reliable entry into this valuable class of compounds, enabling further elaboration into complex pharmaceutical agents like Raloxifene and contributing to the ongoing development of new therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Kertmen, A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
- Kertmen, A., et al. (2024).
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
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-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
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- Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry.
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- ResearchGate. (2015). Gewald reaction and apply in drug synthesis.
- Foley, D. P., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development.
- Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research.
- Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal.
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- Bathini, P. K., et al. (2014). An improved synthesis of raloxifene hydrochloride: a selective estrogen receptor modulator. World Journal of Pharmacy and Pharmaceutical Sciences.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, a pivotal heterocyclic amine in medicinal chemistry. The document details its chemical identity, elucidated through its IUPAC name and CAS number, and presents a thorough analysis of its synthesis, primarily via the reductive amination of its ketone precursor. Key physicochemical and spectroscopic properties are enumerated, offering a foundational understanding for its application in research and development. The guide further explores the compound's significant role as a versatile scaffold in the design and discovery of novel therapeutic agents, highlighting its prevalence in the development of treatments for a range of diseases, including cancer and inflammatory conditions. This document is intended to be a critical resource for professionals engaged in synthetic chemistry and drug development, providing both theoretical insights and practical methodologies.
Chemical Identity and Properties
IUPAC Name: 4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine
CAS Number: 58094-17-0[1]
The structural integrity of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, a bicyclic heterocyclic compound, is foundational to its chemical behavior and utility in synthetic applications. The molecule features a thiophene ring fused to a cyclohexylamine moiety. This unique combination of an aromatic, electron-rich thiophene system and a saturated, amine-bearing carbocycle imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NS | - |
| Molecular Weight | 153.24 g/mol | - |
| Appearance | White to yellow low melting solid or liquid | [2] |
| pKa (Predicted) | 9.92 ± 0.20 | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in chloroform | [2] |
Synthesis and Mechanism
The most direct and widely employed synthetic route to 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is the reductive amination of the corresponding ketone, 4,5,6,7-Tetrahydro-1-benzothiophen-4-one (CAS: 13414-95-4). This one-pot reaction is highly efficient and is a cornerstone of amine synthesis in medicinal chemistry due to its operational simplicity and broad substrate scope.[3][4][5]
The reaction proceeds through two key mechanistic steps:
-
Imine Formation: The carbonyl group of the ketone reacts with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate. This step is often catalyzed by a weak acid.
-
Reduction: The resulting imine is then reduced in situ to the corresponding amine using a suitable reducing agent.
The choice of reducing agent is critical to the success of the reaction, with common options including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.
Experimental Protocol: Reductive Amination of 4,5,6,7-Tetrahydro-1-benzothiophen-4-one
The following protocol is a representative procedure for the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
Materials:
-
4,5,6,7-Tetrahydro-1-benzothiophen-4-one
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,5,6,7-Tetrahydro-1-benzothiophen-4-one (1.0 eq) in methanol.
-
Amine Source Addition: Add ammonium acetate (10 eq) or an excess of aqueous ammonia to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
Spectroscopic Characterization
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| CH (Thiophene) | 6.8 - 7.2 | Two doublets corresponding to the two protons on the thiophene ring. |
| CH-NH₂ | 3.5 - 4.5 | A multiplet for the proton at the chiral center. The chemical shift is influenced by the amino group. |
| CH₂ (Cyclohexyl) | 1.5 - 3.0 | A series of multiplets corresponding to the three methylene groups of the cyclohexyl ring. The protons closer to the thiophene ring and the amine group will be shifted downfield. |
| NH₂ | 1.5 - 3.0 | A broad singlet, the chemical shift of which is concentration and solvent dependent. |
| ¹³C NMR | ||
| C (Thiophene) | 120 - 140 | Four signals are expected for the thiophene ring carbons, with the carbons adjacent to the sulfur atom appearing at a lower field. |
| CH-NH₂ | 45 - 55 | The carbon atom bearing the amino group. |
| CH₂ (Cyclohexyl) | 20 - 35 | Three signals for the methylene carbons of the cyclohexyl ring. |
Note: These are estimated ranges based on general principles and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Applications in Drug Discovery and Medicinal Chemistry
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its extensive use in the development of a wide array of therapeutic agents.[6]
Anticancer and Anti-inflammatory Agents
Derivatives of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine have shown significant potential as both anticancer and anti-inflammatory agents. The scaffold has been utilized to design selective inhibitors of key enzymes and receptors implicated in these disease pathways. For instance, various analogs have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Furthermore, the core structure has been incorporated into molecules targeting signaling pathways crucial for cancer cell proliferation and survival.[6]
Modulators of Nuclear Receptors
A significant area of research has been the development of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as modulators of nuclear receptors, such as the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). RORγt is a key transcription factor involved in the differentiation of Th17 cells, which play a critical role in autoimmune and inflammatory diseases. Inverse agonists of RORγt that incorporate the tetrahydrobenzothiophene scaffold have been shown to potently inhibit its activity, highlighting the therapeutic potential of this chemical class in treating conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis.[7]
Kinase Inhibitors
The structural features of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine make it an attractive starting point for the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The amine group provides a convenient handle for the introduction of various side chains that can interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Logical Relationship of Applications
Caption: The central role of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine as a scaffold for developing targeted therapeutics.
Conclusion
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, coupled with the chemical versatility of its scaffold, has established it as a valuable building block in the creation of novel and potent therapeutic agents. This guide has provided a detailed overview of its chemical identity, synthesis, and key applications, underscoring its importance in the ongoing quest for new medicines to combat a range of human diseases. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
References
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Kamal, A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(49), 33695–33711. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1545-1558. [Link]
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El-Sayed, N. N. E., et al. (2018). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Chemical and Pharmaceutical Bulletin, 66(10), 966-976. [Link]
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Alqarni, M. H., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355-7373. [Link]
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Ahmad, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 299. [Link]
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A Technical Guide to 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine: Physicochemical Properties, Synthesis, and Characterization
Abstract: This technical guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While direct literature on this specific isomer is limited, this document consolidates its core physicochemical properties, outlines a robust and plausible synthetic pathway from commercially available precursors, and details a rigorous analytical workflow for its structural confirmation and purity assessment. The guide is structured to provide both theoretical grounding and practical, actionable protocols, leveraging established chemical principles and data from closely related structural analogs.
Core Molecular Attributes
4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is a bicyclic molecule featuring a thiophene ring fused to a cyclohexylamine ring. The precise arrangement of these functional groups dictates its chemical reactivity and potential biological activity. Its fundamental properties are derived from its structure. A commercial source confirms its molecular formula and weight.[1]
| Property | Value | Source |
| IUPAC Name | 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine | - |
| CAS Number | 58094-17-0 | [1] |
| Molecular Formula | C₈H₁₁NS | [1] |
| Molecular Weight | 153.24 g/mol | [1] |
| Canonical SMILES | C1CC(C2=C(C1)SC=C2)N | - |
Significance and Therapeutic Potential of the Tetrahydrobenzothiophene Scaffold
The tetrahydrobenzothiophene core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure is adept at presenting functional groups for specific interactions with biological targets. Research into derivatives of this scaffold has revealed significant therapeutic potential across various disease areas.
Notably, substituted 2-aminothiophenes, synthesized via the versatile Gewald reaction, are precursors to a wide range of biologically active compounds, including anti-inflammatory agents and inhibitors of key enzymes like human leukocyte elastase.[2] The Gewald reaction itself is a multicomponent condensation of a carbonyl compound, an activated nitrile, and elemental sulfur, highlighting a convergent and efficient route to this class of molecules.[2][3][4][5]
Proposed Synthesis and Purification
As a dedicated synthetic protocol for 4,5,6,7-tetrahydro-1-benzothiophen-4-amine is not extensively documented, this guide proposes a logical and robust two-step synthesis starting from accessible precursors. The strategy hinges on the initial formation of a ketone intermediate, followed by a highly reliable reductive amination.
Retrosynthetic Analysis
The most direct synthetic disconnection for the target amine is the carbon-nitrogen bond, pointing to a reductive amination pathway. This retrosynthetic approach identifies 4,5,6,7-tetrahydro-1-benzothiophen-4-one as the key precursor, which can itself be conceptually derived from simpler starting materials.
Caption: Retrosynthetic analysis of the target amine.
Step 1: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-one (Precursor)
Principle: The formation of the thiophene ring fused to a cyclohexane core can be achieved through several methods. The Gewald reaction is a powerful multicomponent reaction for synthesizing 2-aminothiophenes.[3][4][7] A variation of this chemistry, starting with cyclohexanone, elemental sulfur, and an appropriate activated methylene compound (like ethyl cyanoacetate), is a well-established route to related structures. This reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and ring closure.[5][7]
Exemplary Protocol:
-
To a stirred solution of cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of a suitable base such as morpholine or piperidine.
-
Add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
The resulting 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophene can then be hydrolyzed and decarboxylated under acidic conditions to yield the desired ketone precursor, 4,5,6,7-tetrahydro-1-benzothiophen-4-one.
-
Purify the ketone by column chromatography on silica gel.
Step 2: Reductive Amination to Yield the Target Amine
Principle: Reductive amination is one of the most effective and widely used methods for forming C-N bonds and is paramount in pharmaceutical synthesis.[8] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ by a selective hydride reagent. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride is critical, as these reagents are selective for the protonated iminium ion over the starting ketone, preventing the formation of alcohol byproducts.
Self-Validating Protocol:
-
Dissolve 4,5,6,7-tetrahydro-1-benzothiophen-4-one (1.0 eq) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add ammonium acetate (5-10 eq) as the ammonia source. The excess drives the equilibrium towards imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. The reaction is mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the final 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
Overall Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target amine.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical, self-validating step in the synthesis. A combination of spectroscopic and chromatographic methods should be employed.
4.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include multiplets for the aliphatic protons on the cyclohexyl ring (positions 4, 5, 6, and 7), distinct signals for the two thiophene protons (positions 2 and 3), and a broad singlet for the amine (-NH₂) protons which is exchangeable with D₂O. The proton at position 4 will appear as a methine (CH) group coupled to adjacent CH₂ groups.
-
¹³C NMR: Eight distinct carbon signals are expected. Two signals in the aromatic/olefinic region for the thiophene carbons, and six signals in the aliphatic region for the saturated ring carbons, including the amine-bearing methine carbon.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 154.25, confirming the molecular weight.
4.2. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) should be developed. The final product should show a single major peak, with purity typically expected to be >95% for research applications.
4.3. Analytical Workflow
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Solubility and stability studies of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
An In-Depth Technical Guide to the Solubility and Stability Profiling of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
Foreword by the Senior Application Scientist
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous physicochemical characterization. The 4,5,6,7-tetrahydro-1-benzothiophene core is a recurring motif in medicinal chemistry, and its amino derivatives, such as 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, represent a critical starting point for novel therapeutics. However, a molecule's therapeutic potential is fundamentally tethered to its ability to be delivered and remain effective over time. This is where the disciplines of solubility and stability profiling become paramount.
This guide is designed not as a mere recitation of data, but as a strategic framework for the research scientist. It is born from the understanding that true scientific integrity lies not just in the results, but in the causality behind the experimental design. We will dissect the why behind each step, providing you with the rationale to not only execute these protocols but to adapt and troubleshoot them. The methodologies described herein are self-validating systems, grounded in international regulatory standards, designed to produce data that is both reliable and defensible. Our objective is to empower you to build a comprehensive physicochemical profile of this molecule, a cornerstone for any successful drug development program.
Section 1: Solubility Assessment
The Strategic Importance of Solubility
Solubility, the measure of a solute's ability to dissolve in a solvent, is a non-negotiable parameter in drug development. It directly influences a drug's bioavailability, dictates formulation strategies, and impacts the feasibility of manufacturing processes. For a molecule like 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, which contains a basic amine group (a potential protonation site) and a lipophilic bicyclic core, solubility is expected to be highly dependent on pH. Understanding this pH-solubility profile is the first critical step in assessing its drug-like properties. Poor aqueous solubility can lead to erratic absorption and insufficient therapeutic exposure, halting the development of an otherwise potent compound.
Experimental Workflow for Solubility Determination
The following workflow provides a systematic approach to solubility assessment, progressing from initial screening to definitive thermodynamic measurement.
Caption: Workflow for Thermodynamic Solubility Assessment.
Protocol: Thermodynamic Solubility by Shake-Flask Method
This method is the gold standard for determining the true equilibrium solubility.
Rationale: The shake-flask method ensures that the system reaches thermodynamic equilibrium, providing an accurate and reproducible measure of a compound's intrinsic solubility in a given medium. The 24-48 hour incubation period allows sufficient time for the dissolution process to stabilize.
Methodology:
-
Preparation: Add an excess amount of solid 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine (e.g., 5-10 mg, ensuring a visible amount of undissolved solid remains at the end) to a series of 1.5 mL glass vials.
-
Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.01 M HCl, etc.).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Carefully collect the supernatant and clarify it by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (like acetonitrile or DMSO). Dilute the clarified supernatant into the same solvent and quantify the concentration using a validated analytical method, typically HPLC-UV.
-
Calculation: Determine the concentration from the standard curve and express the solubility in mg/mL or µg/mL.
Anticipated Solubility Profile & Data Presentation
While specific experimental data is pending, an informed hypothesis can be made based on the molecule's structure. The hydrophobic tetrahydrobenzothiophene backbone suggests low intrinsic solubility in aqueous media. However, the basic amine group (pKa estimated ~8-9) will be protonated at acidic pH, forming a more soluble salt.
Table 1: Predicted Solubility of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
| Solvent System | pH | Predicted Solubility | Rationale |
|---|---|---|---|
| Deionized Water | ~7 | Very Low | Dominated by hydrophobic core; neutral amine. |
| 0.01 M HCl | 2 | High | Amine is fully protonated, forming a soluble hydrochloride salt. |
| PBS | 7.4 | Low | Amine is mostly in its neutral, less soluble free base form. |
| N,N-Dimethylformamide (DMF) | N/A | High | Polar aprotic organic solvent, effective at dissolving a wide range of compounds.[1] |
| Dimethyl Sulfoxide (DMSO) | N/A | Very High | A universal organic solvent for drug discovery compounds. |
| Ethanol | N/A | Moderate | Polar protic solvent, solubility depends on the balance of polar and nonpolar interactions. |
Section 2: Stability Profiling & Forced Degradation
The Imperative of Stability Testing
Stability testing is a regulatory requirement and a scientific necessity. It determines a compound's shelf-life and identifies potential degradation products, which could be inactive or, more critically, toxic. Forced degradation (or stress testing) is an accelerated process designed to predict long-term stability and to generate potential degradants for analytical method development.[2][3] These studies are mandated by guidelines from the International Council for Harmonisation (ICH) and are fundamental to ensuring drug safety and efficacy.[3] The primary goal is to develop a "stability-indicating" analytical method—a procedure that can accurately quantify the parent drug in the presence of its impurities and degradation products.[2][4]
Experimental Workflow for Forced Degradation Studies
This workflow outlines the systematic process of subjecting the drug substance to various stress conditions and analyzing the outcomes.
Caption: Workflow for Forced Degradation Studies.
Protocols for Forced Degradation Studies
For each condition, a stock solution of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine (e.g., 1 mg/mL in a suitable co-solvent like acetonitrile/water) is prepared. The goal is to achieve 5-20% degradation.[4]
2.3.1. Acidic Hydrolysis
-
Protocol: Mix 1 mL of the drug stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.
-
Rationale: This condition challenges bonds susceptible to acid-catalyzed hydrolysis. The amine group will be protonated and stable, but other functionalities could be labile.
2.3.2. Basic Hydrolysis
-
Protocol: Mix 1 mL of the drug stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at time points, neutralize with an equivalent amount of HCl, dilute, and analyze.
-
Rationale: This tests for susceptibility to base-catalyzed hydrolysis. Amine compounds can sometimes be susceptible to elimination reactions under basic conditions.
2.3.3. Oxidative Degradation
-
Protocol: Mix 1 mL of the drug stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light. Analyze at various time points.
-
Rationale: Amines and sulfides are particularly susceptible to oxidation.[3][4] The thiophene sulfur is a potential site for oxidation to a sulfoxide or sulfone, and the amine could form N-oxide or other degradation products. This is a critical stress test for this scaffold.
2.3.4. Thermal Degradation
-
Protocol:
-
Solution: Incubate a sealed vial of the drug stock solution at a high temperature (e.g., 80°C).
-
Solid State: Place a thin layer of the solid drug powder in an open vial and store it in an oven at 80°C.
-
-
Rationale: This assesses the intrinsic thermal stability of the molecule, which is important for determining storage conditions and for processes like milling or heat sterilization.
2.3.5. Photostability
-
Protocol: Expose the drug substance (both solid and in solution) to a controlled light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.
-
Rationale: This determines if the compound is light-sensitive, which has implications for packaging (e.g., requiring amber vials or opaque containers). Aromatic systems can be susceptible to photolytic degradation.
Data Interpretation and Presentation
The results from the forced degradation studies should be compiled to build a comprehensive stability profile. The key is to use a validated stability-indicating HPLC method that provides good separation between the parent peak and all degradant peaks.
Table 2: Example Summary of Forced Degradation Results
| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants | Peak Purity of Parent | Mass Balance (%) |
|---|---|---|---|---|---|
| 0.1 M HCl | 24h / 60°C | 4.8% | 1 | Pass | 99.5% |
| 0.1 M NaOH | 24h / 60°C | 11.2% | 2 | Pass | 98.9% |
| 3% H₂O₂ | 8h / RT | 18.5% | 3 | Pass | 99.1% |
| Thermal (Solid) | 72h / 80°C | < 1% | 0 | Pass | >99.8% |
| Photolytic | ICH Q1B | 7.3% | 1 | Pass | 99.3% |
Scientist's Note on Mass Balance: Mass balance is a critical calculation that accounts for the parent drug and all degradation products. A value between 98-102% indicates that the analytical method is capable of detecting all significant products and that no volatile or non-UV active degradants have been formed.
Conclusion
This guide provides the foundational strategy for a thorough investigation into the solubility and stability of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine. By systematically applying these protocols, a researcher can generate the critical data package needed to make informed decisions about the compound's future development. The resulting profile will illuminate its potential liabilities, guide formulation development, establish appropriate storage conditions, and provide the basis for a robust, validated analytical control strategy. This diligent, upfront characterization is an indispensable investment in the path toward a safe and effective therapeutic agent.
References
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Al-Sanea, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. Available at: [Link]
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Al-Sanea, M. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. Available at: [Link]
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
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PubChem. (n.d.). 2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. PubChem. Available at: [Link]
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Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]
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Ngwa, G. (2010). Forced degradation studies as an integral part of HPLC stability indicating method development. Drug Delivery Technology. Available at: [Link]
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Alsante, K. M., et al. (2003). Forced Degradation – A Review. Biomedical Science and Technology. Available at: [Link]
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Jain, D., et al. (2020). Stability Indicating Forced Degradation Studies. Rajiv Gandhi Proudyogiki Vishwavidyalaya. Available at: [Link]
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AA Blocks. (n.d.). 1592457-71-0 | 4,5,6,7-tetrahydro-1-benzothiophen-3-amine. AA Blocks. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, characterization, pharmacological and computational studies of 4, 5, 6, 7-tetrahydro-1, 3-benzothiazole incorporated azo dyes. ResearchGate. Available at: [Link]
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Klimes, J., & Zahradnícek, M. (1983). Analysis of the 1,4-benzodiazepines by methods based on hydrolysis. PubMed. Available at: [Link]
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MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. MDPI. Available at: [Link]
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Heide, M., et al. (2025). Analytical Methods. OPUS. Available at: [Link]
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Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]
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National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH. Available at: [Link]
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MDPI. (n.d.). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]
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Digital CSIC. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. Available at: [Link]
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-
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An In-depth Technical Guide to the Initial Toxicity Assessment of Tetrahydrobenzothiophene Derivatives
This guide provides a comprehensive framework for the initial toxicity assessment of novel tetrahydrobenzothiophene derivatives, a class of sulfur-containing heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] As researchers and drug development professionals, a thorough understanding of the potential toxic liabilities of these molecules is paramount for advancing safe and effective therapeutic agents. This document outlines a multi-tiered approach, integrating in silico, in vitro, and in vivo methodologies to build a robust preliminary safety profile. The emphasis is on the causal relationships behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.
Introduction: The Toxicological Landscape of Thiophene-Containing Scaffolds
Tetrahydrobenzothiophene derivatives are structurally related to the well-known thiophene ring, a common moiety in many approved drugs. However, the thiophene ring is also recognized as a "structural alert" due to its potential for metabolic activation into reactive metabolites.[4][5][6] The cytochrome P450 (CYP450) enzyme system can oxidize the thiophene ring to form highly reactive thiophene S-oxides and epoxides.[4][5][6][7] These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, leading to drug-induced toxicities, most notably hepatotoxicity.[4][5][6][7] A classic example is the diuretic drug tienilic acid, which was withdrawn from the market due to severe immune-mediated hepatitis linked to the metabolic activation of its thiophene ring.[4][5][6]
While the reduced aromaticity of the tetrahydrobenzothiophene core may alter its susceptibility to such bioactivation pathways compared to the fully aromatic thiophene, a cautious and thorough toxicological evaluation is warranted. This guide will provide the foundational assays to de-risk this chemical class early in the drug discovery pipeline.
Tier 1: In Silico and Computational Toxicology Assessment
Before embarking on resource-intensive experimental studies, a robust in silico assessment can provide valuable early insights into the potential toxicological profile of tetrahydrobenzothiophene derivatives.[8][9][10][11] Computational toxicology leverages quantitative structure-activity relationship (QSAR) models and other algorithms to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties based on its chemical structure.[8][11]
Core Directive: The primary goal of this stage is to identify potential liabilities and prioritize compounds for further experimental testing.
Key In Silico Predictions:
-
Metabolic Stability and Metabolite Prediction: In silico models can predict the primary sites of metabolism on the tetrahydrobenzothiophene scaffold and the likelihood of forming reactive metabolites.
-
Genotoxicity Prediction: Models trained on large datasets of known mutagens can predict the potential for a compound to interact with DNA and cause mutations.
-
Hepatotoxicity and Cardiotoxicity Prediction: Specific models can forecast the potential for liver and heart toxicity, two of the most common reasons for drug attrition.[12][13]
-
LD50 Prediction: While less precise than in vivo studies, in silico LD50 predictions can provide an initial estimate of acute toxicity.
Recommended Tools: A variety of commercial and open-source platforms are available for in silico toxicity prediction. It is advisable to use a consensus approach, combining the predictions from multiple models to increase confidence in the results.
Data Presentation:
| In Silico Endpoint | Prediction for Derivative X | Prediction for Derivative Y | Confidence Score |
| Potential for Reactive Metabolite Formation | High | Low | 0.85 |
| Genotoxicity (Ames test) | Negative | Negative | 0.92 |
| hERG Blockade (Cardiotoxicity) | Moderate Risk | Low Risk | 0.78 |
| Predicted Rat LD50 (oral) | 1500 mg/kg | >2000 mg/kg | 0.65 |
Table 1: Example of an in silico toxicity summary for two hypothetical tetrahydrobenzothiophene derivatives.
Tier 2: In Vitro Toxicity Profiling
In vitro assays are the cornerstone of early toxicity assessment, providing quantitative data on a compound's effects at the cellular level.[14][15][16] These assays are relatively high-throughput and allow for the screening of multiple compounds and concentrations.
Cytotoxicity Assays
Causality: The initial step in in vitro toxicity testing is to determine the concentration at which a compound induces cell death. This provides a baseline for selecting appropriate concentrations for more specific mechanistic assays.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity assessment, or a cell line relevant to the intended therapeutic target) in a 96-well plate at a predetermined density and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the tetrahydrobenzothiophene derivative (typically from 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| Derivative X | HepG2 | 25.4 |
| Derivative Y | HepG2 | > 100 |
| Doxorubicin (Positive Control) | HepG2 | 0.8 |
Table 2: Example of cytotoxicity data for tetrahydrobenzothiophene derivatives in the HepG2 cell line.
Genotoxicity Assays
Causality: Genotoxicity assessment is crucial to identify compounds that can cause DNA damage, which can lead to mutagenesis and carcinogenesis.[17][18]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used primary screen for genotoxicity. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.
-
Strain Selection: Use a panel of at least four Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Analysis: A compound is considered genotoxic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold higher than the background (vehicle control).
Hepatotoxicity Assessment
Causality: Given the known hepatotoxic potential of some thiophene-containing drugs, a specific focus on liver toxicity is essential.[4][5][6][7][19][20]
Experimental Protocol: Assessment of Reactive Metabolite Formation
This assay assesses the potential of a compound to form reactive metabolites that can covalently bind to liver proteins.
-
Incubation: Incubate the tetrahydrobenzothiophene derivative with human liver microsomes and NADPH (to initiate CYP450-mediated metabolism) in the presence of a trapping agent like glutathione (GSH).
-
LC-MS/MS Analysis: Analyze the incubation mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of GSH adducts. The presence of these adducts is indicative of reactive metabolite formation.
Experimental Workflow Diagram:
Caption: Workflow for assessing reactive metabolite formation.
Tier 3: In Vivo Acute Toxicity Study
In vivo studies provide a more holistic view of a compound's toxicity, taking into account its effects on a whole organism.[21][22] An acute toxicity study is a preliminary in vivo assessment to determine the short-term adverse effects of a single high dose of a compound.[23][24][25]
Causality: This study aims to identify the maximum tolerated dose (MTD) and the potential target organs of toxicity, which is crucial for designing subsequent repeated-dose toxicity studies.[23][26]
Experimental Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
This protocol follows guidelines that aim to reduce the number of animals used while still providing a robust estimate of acute toxicity.
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
-
Dosing: Dose one animal at a time with a starting dose selected based on in vitro cytotoxicity and in silico LD50 predictions.
-
Observation: Observe the animal for clinical signs of toxicity for up to 14 days.[27][28] Key observations include changes in behavior, body weight, and any signs of morbidity or mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher dose.
-
If the animal dies, the next animal is dosed at a lower dose.
-
-
Termination: The study is complete when a sufficient number of dose reversals have occurred to allow for the calculation of the LD50 (the statistically estimated dose that would be lethal to 50% of the animals).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, heart, lungs, spleen, etc.) for histopathological examination to identify any treatment-related microscopic changes.
Data Presentation:
| Compound | Route of Administration | Species/Strain | Estimated LD50 (mg/kg) | Key Clinical Signs | Target Organs of Toxicity |
| Derivative X | Oral | Rat (Sprague-Dawley) | ~1200 | Lethargy, piloerection | Liver (centrilobular necrosis) |
| Derivative Y | Oral | Rat (Sprague-Dawley) | > 2000 | No significant findings | None identified |
Table 3: Example of in vivo acute oral toxicity data for tetrahydrobenzothiophene derivatives.
Integrated Toxicity Assessment and Decision Making
The true power of this tiered approach lies in the integration of data from all three levels of assessment.
Decision-Making Logic Diagram:
Caption: Integrated decision-making workflow for toxicity assessment.
A favorable initial toxicity profile for a tetrahydrobenzothiophene derivative would be characterized by:
-
Low predicted toxicity in silico.
-
An in vitro IC50 significantly higher than the anticipated therapeutic concentration.
-
No evidence of genotoxicity in the Ames test.
-
Minimal formation of reactive metabolites.
-
A high in vivo LD50 with no severe, irreversible organ damage at doses well above the expected efficacious dose.
Conclusion
The initial toxicity assessment of tetrahydrobenzothiophene derivatives requires a systematic and integrated approach. By combining in silico predictions, a battery of in vitro assays, and a preliminary in vivo study, researchers can make informed decisions about which compounds to advance in the drug discovery process. This tiered strategy not only helps to identify and mitigate potential safety liabilities early on but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. A thorough understanding of the potential for metabolic activation, cytotoxicity, genotoxicity, and organ-specific toxicity is essential for the successful development of safe and effective medicines based on this promising chemical scaffold.
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Methodological & Application
The Gewald Synthesis of 2-Aminotetrahydrobenzothiophenes: An Application Note and Experimental Protocol
Introduction: The Enduring Utility of the Gewald Reaction in Modern Drug Discovery
The Gewald three-component reaction, first reported by Karl Gewald in 1961, remains a cornerstone of heterocyclic chemistry, prized for its efficiency and convergence in synthesizing polysubstituted 2-aminothiophenes.[1][2] This one-pot multicomponent reaction brings together a carbonyl compound, an α-cyanoester or α-cyanocarbonitrile, and elemental sulfur in the presence of a basic catalyst to rapidly construct the thiophene ring.[3][4][5] The resulting 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral therapies.[6][7][8]
This application note provides a detailed examination of the Gewald synthesis as applied to the preparation of 2-aminotetrahydrobenzothiophenes, a class of compounds frequently explored in drug development due to their rigid, fused-ring structure. We will delve into the mechanistic underpinnings of the reaction, offer a field-tested, step-by-step experimental protocol for the synthesis of key derivatives, and discuss critical parameters that ensure success and reproducibility for researchers in organic synthesis and drug development.
Mechanistic Insights: A Self-Validating Cascade
The elegance of the Gewald reaction lies in its sequential, self-validating cascade of chemical transformations. While the precise mechanism of sulfur incorporation has been a subject of study, the overall pathway is well-understood and proceeds through three key stages.[3][4][9] Recent computational studies suggest the reaction is thermodynamically driven by the formation of the stable aromatic thiophene ring.[9]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone in this case) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[3][4] The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene compound, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is activated by the base to form polysulfide species. The α,β-unsaturated nitrile intermediate, in equilibrium with its carbanion, acts as a Michael acceptor. A sulfur nucleophile then attacks the β-carbon of the unsaturated system, forming a sulfur-containing intermediate.[3]
-
Cyclization and Tautomerization: The terminal sulfur atom of the newly added chain attacks the nitrile group, initiating an intramolecular cyclization. This step forms a six-membered ring intermediate which, upon tautomerization and subsequent aromatization (via loss of a hydrogen molecule, often facilitated by the sulfur acting as an oxidant), yields the final, stable 2-aminothiophene product.[3][4]
The overall workflow can be visualized as a logical progression from simple starting materials to the complex heterocyclic product in a single synthetic operation.
Caption: High-level workflow for the Gewald synthesis.
Detailed Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes a reliable and scalable procedure for the synthesis of a representative 2-aminotetrahydrobenzothiophene using cyclohexanone, malononitrile, and elemental sulfur.
Materials and Reagents:
-
Cyclohexanone (≥99%)
-
Malononitrile (≥99%)
-
Sulfur powder (≥99.5%)
-
Morpholine (≥99%)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
Hydrogen sulfide (H₂S), a toxic and flammable gas, may be evolved as a byproduct.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Malononitrile is toxic and should be handled with care.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add ethanol (60 mL).
-
Reagent Addition: To the ethanol, add cyclohexanone (9.8 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and finely powdered elemental sulfur (3.2 g, 0.1 mol).
-
Catalyst Addition: While stirring the mixture, slowly add morpholine (8.7 g, 0.1 mol) through a dropping funnel. The addition is exothermic, and a gentle warming of the mixture will be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring.[10] The solution will typically turn dark orange to reddish-brown.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath for at least 1 hour to facilitate the precipitation of the product.[10]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield the final product as a crystalline solid.[11]
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Quantitative Data and Characterization
The following table summarizes the key quantitative parameters and expected characterization data for the synthesis of two common 2-aminotetrahydrobenzothiophene derivatives.
| Parameter | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
| Active Methylene Cmpd. | Malononitrile | Ethyl Cyanoacetate |
| Molecular Formula | C₉H₁₀N₂S | C₁₁H₁₅NO₂S |
| Molecular Weight | 178.26 g/mol [3] | 225.31 g/mol |
| Typical Yield | 75-90% | 70-85% |
| Appearance | White to cream crystalline powder[12] | Cream to light yellow crystals[13] |
| Melting Point | 143-152 °C[12] | 118-119 °C[13] |
| ¹H NMR (DMSO-d₆, δ) | ~7.20 (s, 2H, NH₂), 2.56-2.40 (m, 4H, CH₂), 1.67-1.65 (m, 4H, CH₂)[13] | ~7.20 (s, 2H, NH₂), 4.13 (q, 2H, OCH₂), 2.62-2.40 (m, 4H, CH₂), 1.65 (m, 4H, CH₂), 1.23 (t, 3H, CH₃)[13] |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H), ~2930 (C-H), ~2200 (C≡N) | ~3400-3300 (N-H), ~2930 (C-H), ~1650 (C=O)[13] |
Mechanism Visualization
The core mechanistic pathway of the Gewald reaction is depicted below, illustrating the progression from reactants to the final tetrahydrobenzothiophene product.
Caption: Key mechanistic steps of the Gewald reaction.
Conclusion: A Versatile and Indispensable Synthetic Tool
The Gewald synthesis of 2-aminotetrahydrobenzothiophenes is a robust, high-yielding, and operationally simple method for accessing a critical heterocyclic scaffold. Its reliance on readily available starting materials and the convergence of a multicomponent reaction make it an attractive strategy for both academic research and industrial-scale synthesis in drug discovery programs. By understanding the underlying mechanism and optimizing key reaction parameters, researchers can effectively leverage this powerful reaction to generate diverse libraries of thiophene-based compounds for biological screening and lead optimization. The protocol provided herein serves as a validated starting point for the successful implementation of this indispensable synthetic transformation.
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Accelerated Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Analogs via Microwave-Assisted Gewald Reaction
An Application Note for Medicinal and Process Chemistry
Abstract: The 4,5,6,7-tetrahydro-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The traditional synthesis of these molecules often relies on the Gewald multicomponent reaction, which, while effective, can be plagued by long reaction times and modest yields. This application note provides a detailed protocol for the rapid and efficient synthesis of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene analogs using microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method drastically reduces reaction times from hours to minutes, improves isolated yields, and offers a greener chemistry approach with enhanced reproducibility. We present a validated, step-by-step protocol for a representative synthesis, guidelines for analog library generation, and expert insights into reaction optimization and troubleshooting.
The Scientific Rationale: Enhancing a Classic Reaction with Modern Technology
The Gewald reaction, first reported in 1961, is a cornerstone of thiophene synthesis.[5][6] It is a one-pot, multicomponent condensation involving a ketone or aldehyde, an α-cyano ester (or other active methylene compound), and elemental sulfur, typically catalyzed by a base.[7] For the synthesis of the target 4,5,6,7-tetrahydro-1-benzothiophene core, cyclohexanone is used as the ketone component.
The Causality of Microwave Acceleration:
Conventional heating methods transfer energy inefficiently via conduction and convection, heating the vessel walls first, which then heats the solvent and reactants. This can lead to localized overheating at the vessel surface, potential side product formation, and long reaction times to bring the bulk mixture to the target temperature.
Microwave-assisted synthesis circumvents these limitations through a direct energy transfer mechanism.[8][9] The two primary principles at play are:
-
Dipolar Polarization: Polar molecules within the reaction mixture (such as the solvent and reactants) continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant molecular friction, leading to rapid and uniform heating of the entire reaction volume.[9]
-
Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the microwave field, generating kinetic energy that is dissipated as heat.[8]
This "in-core" volumetric heating is exceptionally fast and efficient, allowing reactions to reach and maintain precise temperatures, often well above the solvent's atmospheric boiling point in sealed vessels.[9] This leads to dramatic rate enhancements, cleaner reaction profiles, and higher yields in a fraction of the time required by conventional methods.[10][11]
General Reaction Scheme
The microwave-assisted Gewald reaction proceeds via the established multi-step mechanism, but each step is significantly accelerated.
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Step-by-step synthesis of N-substituted tetrahydrobenzothiophene derivatives
An Application Guide to the Step-by-Step Synthesis of N-Substituted Tetrahydrobenzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydrobenzothiophene Scaffold
The tetrahydrobenzo[b]thiophene ring system is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-microbial, anti-inflammatory, anti-cancer, and kinase-inhibiting properties.[1][2] The structural rigidity of the fused ring system, combined with the electronic properties of the thiophene core, makes it an ideal anchor for the development of novel therapeutic agents. The ability to introduce diverse substituents, particularly on the nitrogen atom of a 2-amino group, allows for the fine-tuning of pharmacological profiles and the exploration of vast chemical space.
This application note provides a detailed, in-depth guide to the synthesis of N-substituted tetrahydrobenzothiophene derivatives. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key experimental choices. The primary focus will be on the most robust and widely adopted synthetic route: the initial construction of the core heterocyclic system via the Gewald aminothiophene synthesis, followed by subsequent N-functionalization.
Part 1: Constructing the Core Scaffold via the Gewald Reaction
The most efficient and common entry point to the desired scaffold is the Gewald reaction, a powerful one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes.[3][4] For our target, this involves the condensation of a cyclohexanone derivative, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.[5][6][7]
The Underlying Mechanism of the Gewald Reaction
The elegance of the Gewald reaction lies in its sequential, one-pot nature. The generally accepted mechanism proceeds through three key stages:[4][5][8]
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (cyclohexanone) and the active methylene compound (ethyl cyanoacetate). The base, typically a secondary amine like morpholine or a tertiary amine like triethylamine, deprotonates the α-carbon of the nitrile, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[5][8]
-
Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is activated and adds to the electron-deficient β-carbon of the unsaturated intermediate. While the precise mechanism of sulfur activation is complex, it results in the formation of a key thiolate intermediate.[5][9]
-
Cyclization and Aromatization: The newly formed thiolate anion attacks the nitrile carbon in an intramolecular fashion, leading to ring closure. A final tautomerization step yields the thermodynamically stable 2-aminothiophene aromatic system.[4][8]
Caption: Key stages of the Gewald aminothiophene synthesis.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol details the synthesis of the core intermediate, which serves as the foundation for subsequent N-substitution.
Experimental Workflow Diagram
Sources
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Robust In Vitro Kinase Inhibition Assay Protocol for Tetrahydrobenzothiophene Compounds
Introduction: Kinases and the Promise of Tetrahydrobenzothiophenes
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them one of the most important classes of "druggable" targets in modern medicine.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as target specificity and acquired resistance persist.[3]
The tetrahydrobenzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent and selective inhibitory activity against various kinases, including tyrosine kinases.[4][5][6] These compounds, however, are often hydrophobic (lipophilic), which presents specific challenges in aqueous biochemical assays, such as poor solubility and a tendency to precipitate.[7][8]
This application note provides a detailed, field-proven protocol for screening and characterizing tetrahydrobenzothiophene-based kinase inhibitors in vitro. We will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based system ideal for high-throughput screening (HTS), due to its high sensitivity and resistance to compound interference.[9][10][11] The core of this guide is not just a series of steps, but an explanation of the scientific rationale behind each, ensuring that researchers can generate reliable, reproducible, and meaningful data.
Assay Principle: Quantifying Kinase Activity with Light
The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the phosphorylation reaction.[9] The assay is performed in two steps, making it temporally distinct and reducing signal interference.[12]
-
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the inhibitor are incubated together. After the reaction reaches its endpoint, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes any remaining, unconsumed ATP. This step is critical because the high background of ATP would otherwise overwhelm the signal from the newly produced ADP.[9][12]
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added. This formulation contains an enzyme that converts the ADP (produced by the target kinase) back into ATP. This newly synthesized ATP then acts as the substrate for a luciferase/luciferin reaction, generating a stable luminescent signal that is directly proportional to the initial kinase activity.[9][12]
In the presence of an effective inhibitor, kinase activity is reduced, less ADP is produced, and consequently, a lower luminescent signal is detected.
Caption: Principle of the ADP-Glo™ Kinase Inhibition Assay.
Critical Parameters & Pre-Assay Considerations
Success in any biochemical assay hinges on careful optimization. For kinase assays, and particularly with hydrophobic compounds, these preliminary steps are non-negotiable for generating trustworthy data.
Compound Handling and Solubility
Tetrahydrobenzothiophene derivatives can be "greasy" molecules with poor aqueous solubility.[13] Precipitated compound is not available to inhibit the kinase, leading to a gross underestimation of potency.[8]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO). Ensure complete dissolution using vortexing or brief sonication.[13]
-
DMSO Tolerance: Determine the maximum percentage of DMSO your specific kinase assay can tolerate without affecting enzyme activity. Most kinases are tolerant up to 1-2% DMSO, but this must be verified.[11] Always maintain a consistent final DMSO concentration across all wells, including controls.[14]
-
Serial Dilution Strategy: To avoid compound "crashing out," perform serial dilutions carefully. A recommended method is a two-step dilution: first in 100% DMSO, followed by a final dilution into pre-warmed assay buffer.[13] Add the compound to the buffer with gentle but thorough mixing.[8]
ATP Concentration
The concentration of ATP is a critical variable. For ATP-competitive inhibitors, which most kinase inhibitors are, the apparent potency (IC50) is highly dependent on the ATP concentration.[15]
-
Determine Km,app(ATP): For the most sensitive and physiologically relevant data, the kinase reaction should be run at an ATP concentration that is equal to or very close to the Michaelis-Menten constant (Km) of the kinase for ATP under your specific assay conditions (Km,app).[16]
-
Why Km,app is Crucial:
-
Too Low ATP: The assay may be overly sensitive, identifying weak inhibitors that will not be effective in a cellular environment where ATP concentrations are high (millimolar range).[17]
-
Too High ATP: The inhibitor will have to compete with a high concentration of the natural substrate (ATP), leading to an artificially high IC50 value and potentially masking the activity of potent compounds.
-
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, which is common for HTS. Volumes can be scaled for a 96-well format, maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[18]
Materials & Reagents
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
Recombinant Kinase of Interest
-
Kinase Substrate (peptide or protein)
-
Tetrahydrobenzothiophene Test Compounds
-
Reference Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) [Note: Buffer composition may need optimization for specific kinases]
-
Ultra-Pure ATP & ADP solutions
-
High-quality, low-retention 384-well white plates (e.g., Corning #3572)
-
Multichannel pipettes and/or automated liquid handler
-
Plate-reading luminometer
Experimental Workflow
Caption: High-level experimental workflow for the kinase inhibition assay.
Step-by-Step Methodology
1. Compound Plating (50 nL/well): a. Prepare a 10-point, 1:3 serial dilution of your tetrahydrobenzothiophene compounds and reference inhibitor in a source plate using 100% DMSO. b. Using an acoustic dispenser or manual pipettor, transfer 50 nL of each compound concentration into the appropriate wells of a 384-well assay plate. c. For control wells, add 50 nL of 100% DMSO.
2. Kinase Reaction (Total Volume: 5 µL): a. Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. b. Add 2.5 µL of the 2X Kinase/Substrate mix to each well of the assay plate. c. Prepare a 2X ATP solution in kinase reaction buffer at the pre-determined Km,app concentration. d. To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. e. Control Setup:
- 0% Inhibition (Max Signal): Wells with kinase, substrate, ATP, and DMSO (no inhibitor).
- 100% Inhibition (Background): Wells with substrate, ATP, and DMSO, but no kinase . f. Mix the plate gently (e.g., orbital shaker for 30 seconds). g. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
3. Signal Generation & Detection: a. After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.[18] b. Mix the plate and incubate at room temperature for 40 minutes.[12][18] c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[18] d. Mix the plate and incubate at room temperature for 30-60 minutes. The signal is highly stable.[12] e. Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well.[18]
Data Analysis and Interpretation
The raw output from the luminometer is Relative Light Units (RLU). These values must be normalized to determine the percent inhibition for each compound concentration.
1. Normalization: a. Average the RLU values for your 0% Inhibition (Max Signal) and 100% Inhibition (Background) controls. b. For each test well, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_max - RLU_background))
2. IC50 Determination: a. Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[19] b. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). This can be done using software like GraphPad Prism, Origin, or other data analysis packages.[19][20] c. The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[21]
Sample Data Presentation
| Compound Conc. (nM) | log[Conc] | Avg RLU | % Inhibition |
| 10000 | 4.00 | 15,890 | 98.1% |
| 3333 | 3.52 | 25,430 | 95.8% |
| 1111 | 3.05 | 68,900 | 88.0% |
| 370 | 2.57 | 185,600 | 68.0% |
| 123 | 2.09 | 310,200 | 47.0% |
| 41 | 1.61 | 450,500 | 23.2% |
| 13.7 | 1.14 | 520,100 | 11.5% |
| 4.6 | 0.66 | 575,400 | 2.1% |
| 1.5 | 0.18 | 588,000 | -0.1% |
| 0.5 | -0.30 | 590,100 | -0.4% |
| Controls | |||
| 0% Inhibition | N/A | 588,500 | 0.0% |
| 100% Inhibition | N/A | 10,500 | 100.0% |
| Calculated IC50 | 135 nM |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Poor mixing; Compound precipitation; Pipetting errors. | Ensure thorough but gentle mixing after each reagent addition. Visually inspect plates for precipitate. Perform a compound solubility pre-test.[13] Calibrate pipettes. |
| Low Z'-factor (<0.5) | Assay window (Max signal vs. Background) is too small; Suboptimal enzyme/substrate concentrations. | Optimize kinase and substrate concentrations to yield a robust signal-to-background ratio. Ensure the kinase reaction is in the linear range. |
| IC50 values are much weaker than expected | Compound precipitation; ATP concentration is too high; Compound degradation. | Re-evaluate compound solubility and dilution method.[14] Confirm ATP concentration is at Km,app.[16] Prepare fresh compound stock solutions. |
| "Bell-shaped" or unusual dose curves | Compound interference with the assay detection chemistry (e.g., luciferase inhibition) at high concentrations. | Run a counter-screen with the compound against the luciferase reaction itself (without the kinase) to identify interference. This is a key advantage of the two-step ADP-Glo™ format.[11] |
References
-
Anonymous. ADP Glo Protocol. [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
-
Abdel-Wahab, B.F., et al. (2021). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. PubMed. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Vankelecom, H., & Chen, P. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]
-
CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Salwinski, L., & Eisenberg, D. (2003). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]
-
K-M. T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
ResearchGate. How to calculate IC50 values of an inhibitor in a sample? [Link]
-
Davidson College. IC50 Determination. [Link]
-
El-Damasy, D.A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
-
El-Damasy, D.A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
-
Jo, H., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]
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Box, K.J., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
-
BMG LABTECH. Kinase assays. [Link]
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Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
B. V., & G. M. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
ResearchGate. How can I prevent my antibodies from precipitating during purification? [Link]
Sources
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- 2. reactionbiology.com [reactionbiology.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. promega.com [promega.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. promega.com [promega.com]
- 19. clyte.tech [clyte.tech]
- 20. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. courses.edx.org [courses.edx.org]
Application Notes and Protocols: Evaluation of Anticancer Activity of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Derivatives
Introduction: The Therapeutic Potential of Tetrahydro-1-benzothiophene Scaffolds
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and drug discovery. Among the myriad of heterocyclic compounds, the 4,5,6,7-tetrahydro-1-benzothiophene scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] Derivatives of this core structure have been shown to exert their antiproliferative effects through various mechanisms, such as the inhibition of crucial kinases, interference with microtubule dynamics, and the induction of programmed cell death (apoptosis).[2][3] Specifically, 4,5,6,7-tetrahydro-1-benzothiophen-4-amine derivatives are of significant interest due to their structural similarities to known bioactive molecules and the potential for diverse chemical modifications to optimize their therapeutic index.[4][5]
This comprehensive guide provides a detailed framework for the synthesis and subsequent evaluation of the anticancer activity of novel 4,5,6,7-tetrahydro-1-benzothiophen-4-amine derivatives. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to systematically assess the cytotoxic and mechanistic properties of these promising compounds. We will delve into the rationale behind each experimental step, ensuring a thorough understanding of the underlying principles.
PART 1: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Derivatives
The synthesis of the core 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene structure is efficiently achieved through the Gewald reaction.[6][7] This one-pot, multi-component reaction is a versatile method for constructing substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[6][8]
Protocol 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Key Intermediate)
This protocol describes the synthesis of a foundational intermediate for further derivatization.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
Procedure:
-
To a solution of cyclohexanone (0.10 mol) in ethanol (50 mL), add triethylamine (1.50 mL).
-
To this mixture, add elemental sulfur (0.10 mol) and malononitrile (0.10 mol).[9]
-
Heat the reaction mixture under reflux for 30 minutes.[9]
-
Allow the mixture to cool to room temperature.
-
The resulting crystalline product should be collected by filtration, washed with cold ethanol, and dried.
Further derivatization at the 2-amino group can be achieved through various organic reactions to generate a library of novel compounds for screening.
PART 2: In Vitro Anticancer Activity Evaluation
A tiered approach is recommended for evaluating the anticancer potential of the synthesized derivatives. This begins with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.[10]
Section 2.1: Cytotoxicity Screening
The initial assessment of anticancer activity involves determining the concentration of the compound that inhibits cell growth by 50% (IC50). Two common and reliable methods for this are the MTT and SRB assays.[11]
Protocol 2.1.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight (37°C, 5% CO2).[14]
-
The following day, treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[15]
-
After the incubation period, add 10 µL of MTT reagent to each well.[14]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Add 100 µL of detergent reagent or DMSO to each well to dissolve the formazan crystals.[14]
-
Leave the plate at room temperature in the dark for 2 hours.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Protocol 2.1.2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.[16] The amount of bound dye is proportional to the cell mass.[16]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.057% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the test compounds and incubate for the desired duration.
-
Gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.[17]
-
Wash the plates four times with distilled water and allow them to air dry.[16]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[17]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.
-
Measure the absorbance at 540-580 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability and determine the IC50 value.
Data Presentation: Cytotoxicity Screening
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | [Insert Value] |
| Derivative 1 | HCT-116 | [Insert Value] |
| Derivative 1 | HepG2 | [Insert Value] |
| Doxorubicin | MCF-7 | [Insert Value] |
| Doxorubicin | HCT-116 | [Insert Value] |
| Doxorubicin | HepG2 | [Insert Value] |
Section 2.2: Mechanistic Studies
For compounds demonstrating significant cytotoxicity, further investigation into their mechanism of action is crucial. Key areas to explore include the induction of apoptosis and effects on the cell cycle.
Protocol 2.2.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains necrotic and late apoptotic cells.[19]
Materials:
-
Cancer cell lines
-
Test compound(s) at IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound(s) for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells in the medium) and centrifuge.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[20]
-
Add Annexin V-FITC and PI to the cell suspension.[20]
-
Incubate at room temperature for 5-15 minutes in the dark.[20]
-
Analyze the cells by flow cytometry within one hour.
Visualization of Experimental Workflow
Caption: Overall workflow for the synthesis and anticancer evaluation of the target compounds.
Protocol 2.2.2: Cell Cycle Analysis by PI Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21] Treatment with an anticancer agent can cause cell cycle arrest at specific checkpoints.
Materials:
-
Cancer cell lines
-
Test compound(s) at IC50 concentration
-
Cold 70% Ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound(s) for a specified duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[22]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.[22]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.[22]
Visualization of Apoptosis and Cell Cycle Analysis
Caption: Conceptual diagram of apoptosis detection and cell cycle analysis.
Section 2.3: Elucidating Molecular Mechanisms with Western Blotting
To delve deeper into the molecular pathways affected by the lead compounds, Western blotting is an indispensable technique.[23] It allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation.
Protocol 2.3.1: Western Blot Analysis of Apoptotic and Cell Cycle Regulatory Proteins
Materials:
-
Cancer cell lines
-
Test compound(s)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p21, anti-CDK2, anti-cyclin E)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound(s) for the desired time.
-
Lyse the cells and collect the protein extracts.[24]
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[24]
-
Transfer the separated proteins to a membrane.[25]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[25]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[25]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathway for Investigation
Caption: A potential signaling pathway modulated by the test compounds.[26]
Conclusion
This guide provides a structured and comprehensive approach to evaluating the anticancer activity of novel 4,5,6,7-tetrahydro-1-benzothiophen-4-amine derivatives. By following these detailed protocols, researchers can effectively screen compound libraries, identify potent candidates, and elucidate their mechanisms of action. The integration of synthesis, cytotoxicity testing, and mechanistic studies will undoubtedly contribute to the development of new and improved cancer therapeutics.
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Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Novel Tetrahydrobenzothiophene Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Tetrahydrobenzothiophene Scaffolds in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism essential for healing, chronic unresolved inflammation underpins a wide array of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, inducing the expression of a cascade of pro-inflammatory genes.[3][4] These genes encode for inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6]
The tetrahydrobenzothiophene (THBT) scaffold has emerged as a promising privileged structure in medicinal chemistry due to its diverse biological activities.[7][8] Novel derivatives of this scaffold are being investigated for their potent anti-inflammatory properties.[6][9] These compounds have been shown to modulate key inflammatory pathways, positioning them as attractive candidates for the development of new therapeutics to treat inflammatory disorders.[5][10]
This guide provides a comprehensive overview of the synthesis and evaluation of novel tetrahydrobenzothiophene scaffolds as anti-inflammatory agents. It offers detailed protocols for in vitro and in vivo assays to characterize their biological activity and elucidate their mechanism of action.
I. Synthesis of Novel Tetrahydrobenzothiophene Scaffolds
The synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives can be efficiently achieved through the Gewald reaction.[7][9] This one-pot multicomponent reaction offers a straightforward approach to constructing the core THBT scaffold. Further functionalization allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
General Synthetic Scheme:
A common synthetic route begins with the reaction of a cyclohexanone derivative, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base like diethylamine.[7] The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or carboxamide can then be further modified, for instance, by N-acylation with various acid chlorides to yield the final target compounds.[7] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times compared to conventional heating methods.[8][9]
-
Rationale behind the synthetic approach: The Gewald reaction is a robust and versatile method for the synthesis of polysubstituted thiophenes. The choice of starting materials (cyclohexanone, active methylene nitrile, and acylating agents) can be easily varied to generate a wide range of derivatives, which is crucial for optimizing the anti-inflammatory activity and pharmacokinetic properties of the lead compounds.
II. In Vitro Evaluation of Anti-inflammatory Activity
A tiered approach to in vitro screening is recommended to efficiently identify and characterize the most promising compounds. This typically involves initial screening for the inhibition of key inflammatory mediators, followed by more detailed mechanistic studies.
Cell Viability Assay (MTT Assay)
Purpose: To ensure that the observed anti-inflammatory effects of the THBT compounds are not a result of cytotoxicity. This is a critical first step to validate the subsequent anti-inflammatory assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the THBT compounds (e.g., 1, 10, 100, 200 µg/mL) for 24 hours.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
Purpose: To assess the ability of the THBT compounds to inhibit the production of nitric oxide, a key inflammatory mediator produced by iNOS in activated macrophages.[15]
Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[16][17] The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is proportional to the nitrite concentration.[17]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Pre-treatment: Pre-treat the cells with various concentrations of the THBT compounds for 2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.[13]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Pro-inflammatory Cytokine Quantification (ELISA)
Purpose: To measure the inhibitory effect of the THBT compounds on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6.[6]
Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying protein levels.[18][19] A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.
Protocol for TNF-α and IL-6 ELISA:
-
Sample Preparation: Collect the cell culture supernatant from THBT- and LPS-treated RAW 264.7 cells as described in the nitric oxide assay protocol.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific TNF-α[4][20] and IL-6[21][22][23] ELISA kits. This typically involves:
-
Adding standards and samples to the antibody-coated plate and incubating.
-
Washing the plate to remove unbound substances.
-
Adding the biotin-conjugated detection antibody and incubating.
-
Washing the plate.
-
Adding streptavidin-HRP and incubating.
-
Washing the plate.
-
Adding the substrate solution and incubating.
-
Stopping the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Generate a standard curve and use it to determine the concentration of TNF-α or IL-6 in each sample. Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.
COX-2 Inhibition Assay
Purpose: To determine if the THBT compounds directly inhibit the enzymatic activity of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.[9][24]
Principle: A fluorometric or colorimetric assay can be used to measure COX-2 activity.[24][25] In a fluorometric assay, a probe is used that fluoresces upon reaction with prostaglandin G2, the intermediate product of the COX reaction.[26] The intensity of the fluorescence is proportional to the COX-2 activity.
Protocol (Fluorometric Assay):
-
Reagent Preparation: Prepare the assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.[24]
-
Inhibitor and Enzyme Addition: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of the THBT compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time.[26]
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity).
III. In Vivo Evaluation of Anti-inflammatory Activity
Promising compounds identified from in vitro assays should be further evaluated in animal models of inflammation to assess their in vivo efficacy.
Carrageenan-Induced Paw Edema Model
Purpose: To evaluate the acute anti-inflammatory activity of the THBT compounds in a well-established in vivo model.[27][28]
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling).[27][29] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the THBT compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[29]
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[27][29]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[30]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle-treated control group.
IV. Data Presentation and Interpretation
Quantitative Data Summary
| Assay | Parameter Measured | Example Result (Compound X) |
| MTT Assay | Cell Viability (%) | >95% at all tested concentrations |
| Griess Assay | IC50 for NO Inhibition (µM) | 15.2 |
| TNF-α ELISA | IC50 for TNF-α Inhibition (µM) | 10.8 |
| IL-6 ELISA | IC50 for IL-6 Inhibition (µM) | 12.5 |
| COX-2 Inhibition Assay | IC50 for COX-2 Inhibition (µM) | 5.3 |
| Carrageenan-Induced Paw Edema | % Inhibition of Edema at 3h (30 mg/kg) | 45% |
V. Visualizing Mechanisms and Workflows
NF-κB Signaling Pathway in Inflammation
Caption: Canonical NF-κB signaling pathway and potential points of inhibition.
Experimental Workflow for Screening THBT Compounds
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Application Notes and Protocols: A Guide to Antibacterial Screening of Synthesized Tetrahydrobenzothiophene Compounds
For: Researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents.
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new chemical entities with potent antibacterial activity. Tetrahydrobenzothiophene derivatives have emerged as a promising class of compounds, with studies demonstrating their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria.[1][2][3] The effective evaluation of newly synthesized derivatives is paramount to identifying lead compounds for further development.[1][2]
This comprehensive guide provides a detailed framework for the antibacterial screening of synthesized tetrahydrobenzothiophene compounds. It outlines a logical, stepwise progression from initial qualitative screening to quantitative determination of antibacterial potency and preliminary safety assessment. The protocols herein are grounded in established methodologies, emphasizing reproducibility and scientific rigor.
A Strategic Approach to Antibacterial Screening
A hierarchical screening strategy is essential for the efficient evaluation of a library of newly synthesized compounds. This approach allows for the rapid identification of promising candidates while minimizing resource expenditure on inactive compounds.
Primary Screening: Qualitative Assessment of Antibacterial Activity
The initial step involves a qualitative assessment to determine if the synthesized compounds possess any antibacterial activity. The agar well diffusion method is a widely used and cost-effective technique for this purpose.[4][5]
Secondary Screening: Quantitative Determination of Potency
Compounds demonstrating activity in the primary screen are advanced to secondary screening for quantitative analysis. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8][9][10]
Elucidating the Mode of Action: Bacteriostatic vs. Bactericidal
Following MIC determination, it is crucial to understand whether a compound inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum.[11][12]
Preliminary Safety Assessment: In Vitro Cytotoxicity
A critical aspect of early-stage drug discovery is to assess the potential toxicity of lead compounds to mammalian cells. The MTT assay is a common colorimetric method to evaluate the metabolic activity of cells, providing an indication of cell viability and cytotoxicity.[13][14][15]
Detailed Protocols and Methodologies
Primary Screening: Agar Well Diffusion Assay
Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a target bacterium. The presence of a clear zone of inhibition around the well indicates antibacterial activity.[4][5]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, pick a few isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer (6-8 mm diameter), create wells in the inoculated MHA plate.
-
Carefully add a defined volume (e.g., 50-100 µL) of the dissolved tetrahydrobenzothiophene compound at a known concentration into each well.
-
Include positive (a known antibiotic) and negative (the solvent used to dissolve the compounds) controls on each plate.[16]
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter generally indicates greater antibacterial activity.
-
Secondary Screening: Broth Microdilution for MIC Determination
Principle: This quantitative method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][8][10] This method is highly recommended by the Clinical and Laboratory Standards Institute (CLSI).[17]
Protocol:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the tetrahydrobenzothiophene compounds in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only) on each plate.[18]
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
-
Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC test is performed after the MIC has been determined. It involves subculturing the contents of the wells that showed no visible growth onto an agar medium to determine the concentration at which the bacteria are killed.[11][12][19]
Protocol:
-
Subculturing:
-
From the wells of the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC, and the growth control, take a 10 µL aliquot.
-
Spot-plate each aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
In Vitro Cytotoxicity: MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13][15][20]
Protocol:
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HEK-293, L-929) into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetrahydrobenzothiophene compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the solvent used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration.[14]
-
Data Presentation and Interpretation
Tabulation of Results
Summarize the quantitative data in a clear and concise table for easy comparison of the synthesized compounds.
| Compound ID | Target Bacterium | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | IC50 (µg/mL) on HEK-293 cells |
| THBT-001 | S. aureus ATCC 25922 | 8 | 16 | 2 | >100 |
| THBT-001 | E. coli ATCC 25922 | 16 | 64 | 4 | >100 |
| THBT-002 | S. aureus ATCC 25922 | 32 | >128 | >4 | >100 |
| THBT-002 | E. coli ATCC 25922 | 64 | >128 | >2 | >100 |
| Ciprofloxacin | S. aureus ATCC 25922 | 0.5 | 1 | 2 | >50 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | >50 |
Interpreting the Data
-
MIC: A lower MIC value indicates greater potency.[8]
-
MBC/MIC Ratio: A ratio of ≤ 4 generally indicates bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[12]
-
IC50: A high IC50 value suggests low cytotoxicity to mammalian cells.
-
Therapeutic Index (TI): A preliminary indication of selectivity can be estimated by the ratio of IC50 to MIC. A higher TI is desirable.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: Hierarchical workflow for antibacterial screening.
Conclusion
This guide provides a robust framework for the systematic antibacterial screening of synthesized tetrahydrobenzothiophene compounds. By following these detailed protocols, researchers can effectively identify and characterize novel antibacterial agents, contributing to the critical effort of combating antimicrobial resistance. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, facilitating the progression of promising compounds through the drug discovery pipeline.
References
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Lai, L., Yang, J., Sun, W., Su, X., & Chen, J. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 14(1), 166-172. Available from: [Link]
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Grokipedia. (n.d.). Minimum inhibitory concentration. Available from: [Link]
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Lai, L., Yang, J., Sun, W., Su, X., Chen, J., et al. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. Available from: [Link]
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Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available from: [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]
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Pei, S., Yang, J., Xia, S., Tang, S., Yuan, K., & Chen, J. (2024). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 142, 106932. Available from: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]
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Janiszewska, D., & Kaca, W. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 873. Available from: [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Available from: [Link]
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American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Available from: [Link]
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Guo, X., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(12), 5134-5152. Available from: [Link]
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Pei, S., Yang, J., Xia, S., Tang, S., Yuan, K., & Chen, J. (2023). Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. Letters in Drug Design & Discovery, 20(3), 335-342. Available from: [Link]
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Fisher, S. T., & Lory, S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 51165. Available from: [Link]
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Guo, X., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. Available from: [Link]
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Singh, S. B. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 321-332. Available from: [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 13(4), 283-294. Available from: [Link]
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Liang, C. L., et al. (1998). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics, 14(4), 363-372. Available from: [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1827-1830. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE. Available from: [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1820-1826. Available from: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
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Qayyum, S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7851-7864. Available from: [Link]
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Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine, 5(4), 312-321. Available from: [Link]
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Jahangirian, H., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 43-46. Available from: [Link]
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Application Note: Advanced Column Chromatography Strategies for the Purification of Tetrahydrobenzothiophene Isomers
Abstract
Tetrahydrobenzothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The synthesis of these compounds often yields complex mixtures of structural isomers (positional isomers) and stereoisomers (enantiomers and diastereomers), each potentially possessing distinct biological activities and toxicological profiles.[4][5] Consequently, the development of robust and efficient purification methods is a critical step in the drug development pipeline. This guide provides an in-depth exploration of column chromatography techniques tailored for the high-resolution separation of tetrahydrobenzothiophene isomers, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic principles behind Normal-Phase, Reversed-Phase, and Chiral Chromatography, offering detailed, field-proven protocols and validation strategies to ensure purity, quality, and regulatory compliance.
The Challenge of Isomerism in Drug Development
Isomers, molecules sharing the same molecular formula, can exhibit profoundly different pharmacological and toxicological properties due to their unique three-dimensional arrangements.[4][5] For instance, one enantiomer of a chiral drug may provide the desired therapeutic effect, while its mirror image could be inactive or even harmful.[6] Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of isomeric impurities, making their separation a non-negotiable aspect of pharmaceutical development.[6][7]
Tetrahydrobenzothiophenes, with their fused ring system, can possess multiple chiral centers and various substitution patterns, leading to a challenging purification landscape. The subtle differences in the physicochemical properties of these isomers demand highly selective chromatographic methods.
Strategic Approach to Isomer Purification
A successful purification strategy begins with an understanding of the sample mixture and the properties of the target isomers. The choice of chromatographic technique is paramount and should be guided by the type of isomerism present.
Figure 1: Decision workflow for selecting the appropriate chromatography technique.
Reversed-Phase HPLC: The Workhorse for Positional Isomers
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique in the pharmaceutical industry due to its versatility, reproducibility, and applicability to a broad range of compound polarities.[8][9] It separates analytes based on their hydrophobic interactions with a non-polar stationary phase.
Principle of Separation: In RP-HPLC, the stationary phase (e.g., octadecylsilane or C18) is non-polar, while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[9] More hydrophobic (less polar) isomers will interact more strongly with the stationary phase and thus elute later than more hydrophilic (more polar) isomers.
Key Parameters & Causality
-
Stationary Phase Selection:
-
C18 (Octadecyl): The industry standard, offering the highest hydrophobicity and retention. It is an excellent starting point for most tetrahydrobenzothiophene separations.
-
C8 (Octyl): Less retentive than C18, useful if isomers are too strongly retained on a C18 column, leading to long run times or poor peak shape.
-
Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with the aromatic thiophene ring. This can be highly effective for separating positional isomers where the substitution pattern alters the electron density of the aromatic system.[9]
-
-
Mobile Phase Optimization:
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile generally provides lower backpressure and better UV transparency. Methanol can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor. A screening of both is recommended.
-
Modifier Concentration: The percentage of the organic modifier is the primary driver of retention. A higher organic concentration reduces retention, while a lower concentration increases it. Gradient elution, where the modifier concentration is increased over time, is ideal for separating isomers with a wide range of polarities.
-
pH and Buffers: For ionizable tetrahydrobenzothiophene derivatives (e.g., those with acidic or basic functional groups), controlling the mobile phase pH is critical. Using a buffer to maintain a pH at least 2 units away from the compound's pKa ensures a consistent ionization state and reproducible retention times.
-
Protocol: RP-HPLC for Positional Isomer Purification
This protocol provides a starting point for method development.
1. Sample Preparation:
-
Dissolve the crude mixture of tetrahydrobenzothiophene isomers in a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water or DMSO) to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
2. Chromatographic System & Conditions:
| Parameter | Recommended Starting Conditions | Rationale |
| HPLC System | Preparative or Semi-Preparative HPLC with UV Detector | Allows for collection of purified fractions. |
| Column | C18, 250 x 10 mm, 5 µm | A standard dimension for semi-preparative work. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape for many compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier. |
| Gradient | 10-95% B over 20 minutes | A broad gradient is effective for initial screening. |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column. |
| Column Temp. | 30 °C | Temperature control enhances reproducibility. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis.[10] |
| Injection Vol. | 100-500 µL | Dependent on sample concentration and column loading capacity. |
3. Execution Workflow:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 10 column volumes.
-
Perform a blank injection (mobile phase solvent) to ensure a clean baseline.
-
Inject the prepared sample and begin data acquisition.
-
Collect eluting peaks as separate fractions based on the UV chromatogram.
-
Analyze the collected fractions for purity using an analytical scale HPLC method.
-
Combine pure fractions and remove the solvent via rotary evaporation or lyophilization.
4. Optimization:
-
If resolution is poor, decrease the slope of the gradient (e.g., 10-50% B over 30 minutes).
-
If run time is too long, increase the gradient slope or switch to a less retentive column (e.g., C8).
-
For isomers that co-elute, try an alternative stationary phase (e.g., Phenyl-Hexyl) or change the organic modifier to Methanol.
Figure 2: General workflow for preparative HPLC purification.
Chiral Chromatography: Resolving Enantiomers
When the synthetic route produces a racemic or non-racemic mixture of enantiomers, chiral chromatography is essential.[6][11] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Principle of Separation: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For separation to occur, there must be at least three points of interaction (e.g., hydrogen bonds, dipole-dipole, π-π, steric hindrance) between the chiral selector and at least one of the enantiomers.[12][13] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used due to their broad applicability.[11]
Key Parameters & Causality
-
Chiral Stationary Phase (CSP) Selection: This is the most critical parameter. Since the interactions are highly specific, CSP selection is often empirical. Screening a set of columns with different chiral selectors is the most effective strategy.
-
Amylose-based CSPs (e.g., Chiralpak® AD, AS): Often effective for aromatic compounds.
-
Cellulose-based CSPs (e.g., Chiralcel® OD, OJ): Provide complementary selectivity to amylose phases.
-
-
Mobile Phase Mode (Normal vs. Reversed-Phase):
-
Normal Phase (e.g., Hexane/Alcohol): The traditional and often most successful mode for chiral separations. The alcohol modifier (e.g., isopropanol, ethanol) competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity.
-
Reversed Phase (e.g., Acetonitrile/Water): Useful for more polar compounds and is compatible with LC-MS.[6] However, selectivity can differ significantly from normal phase.[14]
-
Protocol: Chiral HPLC for Enantiomer Resolution
1. Sample Preparation:
-
Dissolve the racemate in the initial mobile phase (e.g., Hexane/Isopropanol) to a concentration of ~1 mg/mL.
-
Filter through a 0.22 µm PTFE syringe filter (for normal phase).
2. Chromatographic System & Conditions (Normal Phase Screening):
| Parameter | Recommended Starting Conditions | Rationale |
| HPLC System | Analytical HPLC with UV/DAD Detector | Analytical scale is used for method development before scaling up. |
| Columns | Amylose and Cellulose-based CSPs (e.g., Chiralpak AD, Chiralcel OD), 250 x 4.6 mm, 5 µm | Screening multiple columns is key to finding selectivity. |
| Mobile Phase | Isocratic mixtures of Hexane and Isopropanol (IPA) (e.g., 90:10, 80:20, 70:30 v/v) | The ratio of alkane to alcohol modifier is the primary tool for adjusting retention. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can affect chiral recognition; consistency is crucial. |
| Detection | UV at 254 nm or wavelength of maximum absorbance | As determined from a UV scan of the analyte. |
| Injection Vol. | 5-10 µL | Small volumes are used for analytical development. |
3. Execution & Optimization:
-
Screen the selected CSPs with different isocratic mobile phase compositions.
-
Identify the column and mobile phase that provides the best resolution (Rs > 1.5 is desired).
-
The elution order of enantiomers can sometimes be reversed by switching from an amylose to a cellulose-based column, which can be useful if a minor enantiomer impurity elutes on the tail of the major peak.
-
Once a successful analytical method is developed, it can be scaled up to a semi-preparative or preparative scale by increasing the column diameter and adjusting the flow rate proportionally.
Method Validation and System Suitability
For drug development applications, any purification method must be validated to ensure it is reliable and reproducible.[10][15] This is guided by the International Council for Harmonisation (ICH) guidelines.[16][17]
System Suitability: Before running a sequence of samples, system suitability tests are performed to confirm the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | > 1.5 (for isomers) | Ensures baseline separation between the closest eluting peaks. |
| Tailing Factor (T) | 0.8 - 1.5 | Measures peak symmetry; poor symmetry can indicate column degradation or secondary interactions. |
| Reproducibility (%RSD) | < 2.0% for retention time and peak area (n=5) | Demonstrates the precision of the system over multiple injections. |
Method Validation Parameters:
-
Specificity: The ability to assess the target isomer unequivocally in the presence of other components (e.g., other isomers, impurities, degradation products). This is often demonstrated using a Diode Array Detector to check for peak purity.[10]
-
Linearity: Demonstrates a proportional relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy & Precision: Accuracy is the closeness of the measured value to the true value, while precision measures the agreement between repeated measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is crucial for controlling isomeric impurities at low levels.[10]
Conclusion
The purification of tetrahydrobenzothiophene isomers is a critical and often challenging task in pharmaceutical research and development. A systematic approach based on the principles of column chromatography is essential for success. RP-HPLC serves as a robust platform for separating positional isomers based on hydrophobicity, while chiral chromatography is the definitive technique for resolving enantiomers. By carefully selecting the stationary and mobile phases, optimizing conditions, and adhering to rigorous validation standards, researchers can confidently isolate isomers of high purity, paving the way for accurate biological evaluation and the development of safe and effective medicines.
References
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Application Notes & Protocols: The Versatility of the 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Scaffold in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 4,5,6,7-tetrahydrobenzo[b]thiophene core represents a "privileged structure" in the landscape of drug discovery. Its unique three-dimensional conformation and synthetic tractability have made it a cornerstone for the development of novel therapeutics across a wide array of diseases. The introduction of an amine group at the 4-position, yielding 4,5,6,7-tetrahydro-1-benzothiophen-4-amine, provides a critical chemical handle for further molecular elaboration. This primary amine serves as a versatile starting point for creating extensive libraries of derivatives through techniques like amide bond formation, reductive amination, and urea/thiourea formation. These modifications allow for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this powerful scaffold in their discovery programs.
Therapeutic Applications & Mechanistic Insights
Derivatives of the 4,5,6,7-tetrahydro-1-benzothiophen-4-amine scaffold have demonstrated significant potential in several key therapeutic areas.
Antibacterial Agents
The rise of antimicrobial resistance (AMR) necessitates the discovery of novel antibacterial agents.[1] Tetrahydrobenzothiophene derivatives have emerged as a promising class of compounds with potent activity against both Gram-positive and Gram-negative bacteria.[1]
-
Mechanism of Action: While the exact mechanism for all derivatives is not fully elucidated, some have been identified as inhibitors of MsbA, an essential ATP-dependent flippase responsible for translocating lipopolysaccharide (LPS) across the inner membrane of Gram-negative bacteria.[1] Inhibition of MsbA disrupts the formation of the outer membrane, leading to bacterial cell death. The amine functionality at the 4-position can be derivatized to enhance interactions with the target protein.
Anti-Inflammatory Agents: Selective COX-2 Inhibition
Chronic inflammation is a hallmark of numerous diseases. Cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs. A series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been synthesized and identified as potent and selective COX-2 inhibitors.[2]
-
Mechanism of Action: These compounds selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2] Molecular docking studies have shown that the tetrahydrobenzothiophene core orients the molecule within the COX-2 active site, allowing for key interactions that confer selectivity over the COX-1 isoform, thereby reducing the risk of gastrointestinal side effects.[2]
Anticancer Therapeutics: Targeting Cancer Metabolism
Reprogrammed glucose metabolism is a critical feature of proliferating tumor cells. Pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA) are two key enzymes in this process and represent attractive targets for anticancer drug development. Certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have shown inhibitory activity against both PDK1 and LDHA.[3]
-
Mechanism of Action: By inhibiting PDK1 and LDHA, these compounds can disrupt the metabolic adaptability of cancer cells, leading to reduced proliferation and increased apoptosis. The core scaffold serves to position functional groups that can interact with the active sites of these enzymes.[3]
Immunomodulation: RORγt Modulators
The Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, which are critical drivers of autoimmune and inflammatory diseases. Derivatives of 4,5,6,7-tetrahydro-benzothiophene have been discovered as potent modulators of RORγt.[4][5][6]
-
Mechanism of Action: These compounds act as inverse agonists, binding to the ligand-binding domain of RORγt and inducing a conformational change that promotes the recruitment of corepressors. This leads to the suppression of RORγt-mediated gene transcription, thereby inhibiting Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17. The interactions with hydrophilic regions, such as Cys320-Glu326 and Arg364-Phe377, are crucial for their modulatory activity.[4][6]
Experimental Protocols
Protocol 1: General Synthesis of Amide Derivatives from 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
This protocol describes a standard amide coupling reaction, a foundational step in building a library of derivatives.
Workflow for Amide Derivative Synthesis
Caption: General workflow for amide coupling.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5,6,7-tetrahydro-1-benzothiophen-4-amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Coupling Reagents: To the stirred solution, add the desired carboxylic acid (1.1 equivalents) followed by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents).[5]
-
Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), dropwise.[5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final amide derivative using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS).[1]
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight on an appropriate agar plate.[1] Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Assay Plate Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted test compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[1]
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a general method for assessing the selective inhibition of COX enzymes.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Reconstitute purified recombinant human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Assay Reaction: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (or vehicle control) to the assay buffer. Pre-incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination and Detection: Incubate for a specified time (e.g., 10 minutes) at 37°C. Stop the reaction by adding a solution of hydrochloric acid. Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[2]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[2]
Data Summary
The following table summarizes representative biological activities of various 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives reported in the literature.
| Compound Class | Target | Key Compound Example | Biological Activity | Reference |
| Antibacterial | Bacterial Growth | Compound 3b | MIC: 0.54-1.11 µM | [1] |
| Anti-inflammatory | COX-2 | Compound 4j | IC50: 0.31 µM (SI > 183) | [2] |
| Anticancer | PDK1 / LDHA | Compound 1b | IC50: 57.10 / 64.10 µg/mL | [3] |
| Immunomodulator | RORγt | Not specified | Potent modulation | [4][5][6] |
Signaling Pathway
RORγt Signaling Pathway in Th17 Cells
Caption: RORγt signaling in Th17 differentiation.
Conclusion
The 4,5,6,7-tetrahydro-1-benzothiophen-4-amine scaffold is a highly valuable starting point for the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive core for medicinal chemistry campaigns targeting infections, inflammation, cancer, and autoimmune disorders. The protocols and insights provided herein serve as a comprehensive guide for researchers to explore the full potential of this privileged heterocyclic system.
References
-
Al-Ostath, A. et al. (2021). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Yin, Y. et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]
-
Gouda, M. A. et al. (2023). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. Molecules. Available at: [Link]
-
Yin, Y. et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC. Available at: [Link]
-
Chaturbhuj, G. U. et al. (2017). Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gouda, M. A. et al. (2023). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC. Available at: [Link]
-
Yin, Y. et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. Available at: [Link]
-
Yin, Y. et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. Available at: [Link]
Sources
- 1. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity in 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine synthesis
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize for yield and purity. The primary synthetic route discussed is the versatile and widely used Gewald reaction.
Part 1: The Gewald Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is most commonly achieved through a one-pot, three-component Gewald reaction.[1][2] This reaction involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2]
Reaction Scheme:
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.[1]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Low or No Product Yield
Q1: My reaction has produced little to no 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine. What are the likely causes?
A1: Low or no yield in a Gewald synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: The purity of cyclohexanone, malononitrile, and sulfur is critical. Impurities in cyclohexanone can lead to unwanted side reactions. Malononitrile is susceptible to dimerization, and old or impure sulfur may have lower reactivity.
-
Reaction Temperature: The Gewald reaction is temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote polymerization and the formation of tarry byproducts.[3] A moderate temperature, typically in the range of 50-80 °C, is often optimal.[3]
-
Inefficient Stirring: Elemental sulfur is a solid that needs to be well-dispersed in the reaction mixture to participate in the reaction. Ensure vigorous and efficient stirring throughout the reaction.
-
Base Concentration: The basic catalyst, often morpholine or triethylamine, plays a crucial role.[4] An insufficient amount of base will result in a slow or stalled Knoevenagel condensation, the initial step of the reaction.[1] Conversely, an excessive amount of base can promote side reactions.
Side Product Formation
Q2: My reaction mixture has turned into a dark, tarry substance. What is it, and how can I prevent it?
A2: The formation of a dark, tarry substance is a common issue in the Gewald synthesis and is usually indicative of polymerization of the starting materials or intermediates, or the formation of complex polysulfides.[3]
-
Cause: This is often caused by excessive heating. High temperatures can lead to the uncontrolled polymerization of malononitrile or the Knoevenagel condensation product.
-
Prevention:
-
Temperature Control: Carefully control the reaction temperature, avoiding overheating. A temperature range of 60-70 °C is a good starting point for the synthesis with cyclohexanone.
-
Gradual Addition of Reagents: Adding the base dropwise to the mixture of the other reactants can help to control the initial exotherm of the Knoevenagel condensation.
-
Reaction Time: Prolonged reaction times at elevated temperatures can also contribute to polymerization. Monitor the reaction progress by TLC and work it up once the starting materials are consumed.
-
Q3: My crude product analysis shows a significant byproduct with a similar polarity to my desired amine. What could it be?
A3: A common byproduct in the Gewald reaction is the dimer of the α,β-unsaturated nitrile intermediate (the Knoevenagel condensation product).[3] This dimer can have a similar polarity to the desired 2-aminothiophene, making purification challenging.
-
Minimizing Dimer Formation:
-
Optimized Stoichiometry: Ensure that the stoichiometry of the reactants is correct. An excess of the active methylene nitrile can favor dimerization.
-
Temperature and Base Concentration: The formation of the dimer is also influenced by temperature and the amount of base. A systematic optimization of these parameters may be necessary to minimize this side reaction.
-
Reaction Monitoring and Control
Q4: How can I effectively monitor the progress of my Gewald reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.
-
TLC Analysis: Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (cyclohexanone and malononitrile). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot (the product amine) indicate the progress of the reaction.
Q5: What is the optimal temperature range for the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine?
A5: While the optimal temperature can vary slightly based on the scale and specific conditions, a good starting range for the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is 60-70 °C .[5] Temperatures below this range may lead to slow reaction rates, while temperatures above this can increase the formation of byproducts.[3]
Reagent and Solvent Issues
Q6: How critical is the purity of my starting materials?
A6: The purity of your starting materials is paramount for a successful and clean reaction.
-
Cyclohexanone: Should be free of acidic impurities and oxidation products.
-
Malononitrile: Prone to dimerization and polymerization, especially if old or stored improperly. Use freshly opened or purified malononitrile.
-
Sulfur: Use finely powdered sulfur for better dispersion and reactivity.[2]
Q7: What is the role of the base, and how does its concentration affect the reaction?
A7: The base, typically a secondary amine like morpholine or a tertiary amine like triethylamine, is a catalyst for the initial Knoevenagel condensation.[4]
-
Catalytic Amount: A catalytic amount of base (typically 0.1-0.3 equivalents) is usually sufficient.
-
Effect of Concentration:
-
Too Low: Incomplete reaction.
-
Too High: Can accelerate side reactions like dimerization and polymerization.
-
Q8: Which solvent is most suitable for this reaction?
A8: Polar aprotic solvents are generally preferred for the Gewald reaction.
-
Ethanol: A commonly used and effective solvent.[6] It has good solubility for the reactants and is relatively easy to remove.
-
Dimethylformamide (DMF): Another excellent solvent choice, particularly for less reactive substrates.[7]
-
Green Chemistry Approaches: Some studies have explored the use of water or solvent-free conditions, often with microwave irradiation, to make the synthesis more environmentally friendly.[8][9]
Part 3: Purification Guide
Column Chromatography
Q9: What is a good starting solvent system for the column chromatography purification of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine?
A9: A good starting point for the purification of this amine on a silica gel column is a gradient elution with ethyl acetate in hexanes .
-
Initial Elution: Start with a low polarity mixture, such as 10% ethyl acetate in hexanes, to elute non-polar impurities.
-
Gradient Elution: Gradually increase the polarity to 20-30% ethyl acetate in hexanes to elute the desired product. The optimal gradient will depend on the specific impurity profile of your crude product.
Q10: My amine is streaking on the TLC plate and the column. How can I improve the separation?
A10: Streaking of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a basic modifier to your eluent. Adding 0.5-1% triethylamine to the ethyl acetate/hexanes mobile phase will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.[10]
Recrystallization
Q11: What is a suitable solvent or solvent system for the recrystallization of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine?
A11: For a final purification step to obtain a highly pure product, recrystallization is an excellent technique.
-
Recommended Solvents: A mixture of ethanol and water or ethyl acetate and hexanes is often effective.[8][11] The goal is to find a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq.), malononitrile (1.0 eq.), and ethanol.
-
Add finely powdered elemental sulfur (1.1 eq.) to the mixture.
-
With vigorous stirring, add morpholine (0.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 65 °C and monitor the reaction progress by TLC.
-
Once the starting materials are consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Load the dissolved product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30%), containing 1% triethylamine.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
Part 5: Frequently Asked Questions (FAQs)
-
What is the most critical parameter in the Gewald synthesis?
-
Temperature control is arguably the most critical parameter to balance reaction rate with the minimization of side products.
-
-
Can I use a different base?
-
Yes, other bases like triethylamine or piperidine can be used, but the optimal amount may need to be re-evaluated.
-
-
My product is an oil, not a solid. What should I do?
-
If the product oils out upon addition to water, try extracting the aqueous mixture with an organic solvent like ethyl acetate. Then, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting oil can then be purified by column chromatography.
-
Part 6: Visualizations
Gewald Reaction Workflow
Caption: General workflow for the synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
- Liang, F., et al. (2013). Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Green Chemistry Letters and Reviews, 6(4), 285-290.
- Yao, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. RSC Advances, 3(42), 19323-19327.
-
Gewald reaction - Wikipedia. (2023, December 2). In Wikipedia. [Link]
- BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem Technical Support.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Zhang, H., Yang, G., Chen, J., & Chen, Z. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett, 2004(17), 3055-3059.
- Sharma, P., & Champagne, P. A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (PipBorate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15159-15167.
- McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184.
- Sahu, S. K., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 1101-1105.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 17, 2026, from [Link]
- Wigton, B. E., et al. (2011). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 88, 345-360.
- BenchChem. (2025). Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde. BenchChem Technical Support.
- Reddy, T. S., et al. (2016). Reaction optimization studies of the modified Gewald reaction. Journal of Chemical Sciences, 128(9), 1461-1467.
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of tetrahydrobenzothiophene derivatives
Technical Support Center: Synthesis of Tetrahydrobenzothiophene Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrobenzothiophene derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Their synthesis, most commonly achieved through the versatile Gewald reaction, is a frequent operation in synthetic laboratories.[3][4] However, the multicomponent nature of this reaction often leads to challenges, primarily the formation of complex side products that can complicate purification and significantly reduce yields.[5][6]
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive troubleshooting resource. It moves beyond simple procedural lists to explain the mechanistic origins of common side products and offers field-proven, evidence-based strategies to mitigate their formation. Our goal is to empower researchers to overcome synthetic hurdles, optimize their reaction outcomes, and ensure the integrity of their target compounds.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of tetrahydrobenzothiophene derivatives in a direct question-and-answer format.
FAQ 1: My Gewald reaction is yielding a complex mixture instead of the expected 2-aminotetrahydrobenzothiophene. What are the likely side products and why are they forming?
A complex reaction mixture is a frequent challenge in the one-pot Gewald synthesis, often stemming from the reaction's multiple sequential and competing steps.[4][7] The primary culprits are typically:
-
Unreacted Intermediates : The reaction begins with a Knoevenagel-Cope condensation between the ketone/aldehyde and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][8] Inefficient reaction conditions can lead to the persistence of this intermediate and the original starting materials in your final mixture.[5]
-
Dimeric By-products : The α,β-unsaturated nitrile intermediate can undergo self-condensation (a Michael addition followed by a Thorpe-Ziegler cyclization) to form a six-membered diene dimer.[9] This intermolecular side reaction competes directly with the desired intramolecular sulfur addition and cyclization.[5]
-
Polymerization and Tar Formation : Excessively high temperatures can lead to the formation of complex polysulfides and polymerization, resulting in a dark brown or tarry reaction mixture.[5] The unpredictable catenation behavior of elemental sulfur can contribute to these side reactions.[7]
-
Over-oxidation Products : While less common under standard Gewald conditions, the resulting 2-aminothiophene can be susceptible to oxidation, especially during workup or purification if exposed to air for prolonged periods.
Understanding the reaction mechanism is key to diagnosing the issue. The desired pathway involves the formation of the α,β-unsaturated nitrile, which then reacts with sulfur to cyclize and form the thiophene ring. Side reactions divert intermediates from this main pathway.
FAQ 2: I am observing a significant amount of a dimeric by-product. How can I suppress its formation?
The formation of a dimer from the α,β-unsaturated nitrile intermediate is a common and troublesome side reaction.[5][9] Its formation is highly sensitive to reaction conditions. Here are strategies to favor the desired intramolecular cyclization over intermolecular dimerization:
-
Temperature Control : This is the most critical parameter. Dimerization is often favored at higher temperatures. A systematic screen of the reaction temperature, typically in the range of 40-70 °C, can help identify the optimal point where the desired reaction proceeds efficiently while dimerization is minimized.[5][6]
-
Rate of Addition : Slow, controlled addition of the base catalyst can maintain a low instantaneous concentration of the reactive enolate intermediate, thereby disfavoring the bimolecular dimerization reaction.[5]
-
Solvent Choice : The polarity and coordinating ability of the solvent can influence the relative rates of the desired reaction and dimerization. Protic solvents like ethanol or methanol are commonly used, but in some cases, a switch to a more polar aprotic solvent like DMF might alter the reaction pathway favorably.
-
Base Selection : The choice of base is crucial not only for the initial condensation but also for the cyclization step. While morpholine and triethylamine are common, screening other bases might be necessary for challenging substrates.[5] Forcing the initial Knoevenagel-Cope condensation to completion before the sulfur cyclization begins can sometimes be achieved with a stronger base or by removing the water formed during this step.[5]
Table 1: Effect of Reaction Parameters on Dimer Formation (Illustrative)
| Parameter | Condition A (High Dimer) | Condition B (Low Dimer) | Rationale |
| Temperature | 80 °C (Reflux in EtOH) | 50 °C | Lower temperature disfavors the higher activation energy pathway of dimerization.[5] |
| Base Addition | All at once | Slow, dropwise over 30 min | Maintains a low concentration of the reactive intermediate, reducing bimolecular reactions.[5] |
| Base | Triethylamine (1.0 eq) | Morpholine (0.3 eq) | A weaker base or catalytic amount can sometimes suppress side reactions. |
| Solvent | Toluene | Ethanol | Protic solvents can stabilize intermediates and influence reaction rates differently. |
FAQ 3: My final product seems to be unstable and decomposes upon purification or storage. What could be the cause and how can I stabilize it?
The stability of tetrahydrobenzothiophene derivatives can vary significantly based on their substitution pattern. Decomposition often manifests as discoloration (e.g., turning pink or brown).
-
Oxidation : The electron-rich 2-aminothiophene core can be susceptible to air oxidation, especially if it contains other sensitive functional groups. This can lead to the formation of colored impurities like thioindigo.[10][11]
-
Acid/Base Sensitivity : The amino group and the thiophene ring can be sensitive to strongly acidic or basic conditions during workup or chromatography. For instance, prolonged exposure to silica gel (which is acidic) can sometimes cause degradation of sensitive compounds.
-
Light and Heat Sensitivity : Like many organic compounds, prolonged exposure to light and heat can promote decomposition.
Recommendations for Stabilization and Purification:
-
Inert Atmosphere : Conduct the reaction workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purification Method :
-
If using column chromatography, consider using neutral or basic alumina instead of silica gel for particularly acid-sensitive compounds.
-
Minimize the time the compound spends on the column.
-
Recrystallization is often a milder purification method if a suitable solvent system can be found.
-
-
Storage : Store the purified product as a solid in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature (e.g., in a refrigerator or freezer).[12] Storing in solution is generally not recommended as it can accelerate decomposition.[10][12]
FAQ 4: How can I reliably identify and quantify the side products in my reaction mixture?
Proper identification of by-products is the first step in effective troubleshooting. A combination of analytical techniques is usually required:
-
Thin-Layer Chromatography (TLC) : A quick method to visualize the complexity of the reaction mixture. Different staining methods can help differentiate between product and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are invaluable for structural elucidation. Unreacted starting materials and the Knoevenagel intermediate are often easily identified. Dimeric products will show more complex spectra with different symmetry and chemical shifts compared to the desired monomeric product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most powerful tool for this purpose. It separates the components of the mixture and provides the mass of each component, allowing for the rapid identification of expected products and by-products based on their molecular weights.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile and thermally stable compounds.
A General Protocol for LC-MS Analysis:
-
Sample Preparation : Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Scan Range : m/z 100-1000.
-
-
Data Analysis : Correlate the masses found with the expected molecular weights of the starting materials, intermediates, desired product, and potential side products (e.g., dimer).
Part 2: Experimental Protocols
Protocol 1: Optimized Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a general guideline optimized to minimize common side reactions.[13][14]
-
Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (5.0 g, 51 mmol), ethyl cyanoacetate (5.8 g, 51 mmol), and ethanol (25 mL).
-
Sulfur Addition : Add elemental sulfur (1.64 g, 51 mmol) to the mixture.
-
Catalyst Addition : With vigorous stirring, add morpholine (2.2 g, 25.5 mmol) dropwise over 15 minutes at room temperature.
-
Reaction : Gently heat the reaction mixture to 50 °C and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 3-5 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water while stirring.
-
Isolation : The solid product will precipitate. Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol to remove colored impurities.
-
Purification : The crude product can be further purified by recrystallization from ethanol to yield the desired product as a crystalline solid.
Part 3: References
-
BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes. Retrieved from
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
-
Kek, T. H., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. Retrieved from [Link]
-
Kek, T. H., et al. (2024). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Pei, S., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(7), 854-861. Retrieved from [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimerization pathways for benzannulated thiophene dioxides. Retrieved from [Link]
-
BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis. Retrieved from
-
Pei, S., et al. (2023). Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. Letters in Drug Design & Discovery, 20(3), 335-342. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Retrieved from [Link]
-
BenchChem. (n.d.). Overcoming competing elimination reactions in thiophene compound synthesis. Retrieved from
-
RSC Publishing. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE. Retrieved from [Link]
-
Oldenhuis, R., et al. (1991). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology, 57(5), 1543–1549. Retrieved from [Link]
-
PubMed. (1991). Purification, stability, and mineralization of 3-hydroxy-2-formylbenzothiophene, a metabolite of dibenzothiophene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene C-nucleosides 60 through dimerization and sulfur heterocyclization of sugar alkynes 54. Retrieved from [Link]
-
Saen-Oon, S., et al. (2019). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 62(15), 7004-7023. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. Retrieved from [Link]
-
Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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Technical Support Center: Overcoming Low Solubility of Tetrahydrobenzothiophene Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide field-proven insights and troubleshooting strategies for one of the most common hurdles in early-stage drug discovery: the poor aqueous solubility of promising compounds like tetrahydrobenzothiophene derivatives.
This guide moves beyond simple protocols to explain the underlying principles of solubility and assay interference. Our goal is to empower you with the knowledge to not only solve immediate experimental issues but also to design more robust assays from the outset.
Understanding the Challenge: Why is My Compound Crashing Out?
Q: I'm working with a series of tetrahydrobenzothiophene derivatives, and I'm constantly battling precipitation. What makes this chemical scaffold so poorly soluble?
A: The low aqueous solubility of tetrahydrobenzothiophene compounds is rooted in their fundamental physicochemical properties. Their structure, characterized by a fused bicyclic system containing both a thiophene and a cyclohexane ring, is largely rigid, planar, and hydrophobic.
-
High Lipophilicity: The molecule is dominated by nonpolar carbon-hydrogen and carbon-sulfur bonds, leading to a high LogP value. This inherent "oil-like" nature means it prefers to interact with itself rather than with water, a highly polar solvent.
-
Strong Crystal Lattice Energy: The planarity and symmetry of the core structure allow the molecules to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds and allow individual molecules to be solvated by water.[1][2]
-
Limited Hydrogen Bonding: The scaffold lacks prominent hydrogen bond donors and acceptors, which are crucial for favorable interactions with water molecules.[3]
These factors mean that when you transfer the compound from a high-concentration organic stock solution (like DMSO) into an aqueous assay buffer, it rapidly exceeds its thermodynamic solubility limit, causing it to precipitate or form aggregates.[4][5]
Troubleshooting Guides
This section addresses the most common issues encountered during experiments. Follow these step-by-step guides to diagnose and resolve solubility-related problems.
Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What should I do first?
A: This is a classic sign of exceeding the compound's kinetic solubility. The abrupt change in solvent polarity from DMSO to water causes the compound to crash out before it can be adequately dispersed.[6][7]
Here is a systematic workflow to address this common and critical issue.
Caption: A decision tree for addressing compound precipitation in assays.
Detailed Steps:
-
Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[8] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[4]
-
Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.
-
Increase DMSO Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[9][10]
-
Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[4]
Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?
A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[4][5][8] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:
-
Underestimated Potency: The IC50/EC50 values will appear higher (less potent) because the true concentration of the dissolved, active compound is much lower than what you calculated.
-
Poor Reproducibility: The amount of compound that stays in solution can vary between wells, plates, and experimental days, leading to high data variability.
-
Inaccurate Structure-Activity Relationships (SAR): You might incorrectly discard a potent compound or misinterpret the effects of structural modifications because the observed activity is being dictated by solubility, not target engagement.[5]
Q3: I suspect my compound is forming aggregates that are interfering with my assay. How can I confirm this and what can I do about it?
A: Compound aggregation is a common artifact in high-throughput screening (HTS) where poorly soluble molecules form colloidal particles that can non-specifically inhibit enzymes or interfere with detection technologies.[11][12] These aggregates often act as "promiscuous inhibitors," leading to false-positive results that are difficult to optimize.[13][14]
Methods to Detect Aggregation:
| Method | Principle | Throughput | Notes |
| Detergent Titration | Aggregation-based inhibition is often sensitive to detergents. The IC50 of an aggregator will typically shift to the right (become less potent) in the presence of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., at 0.01-0.1%).[11] | High | Simple to implement in your primary assay. A key first-line test. |
| Dynamic Light Scattering (DLS) | A biophysical technique that directly measures the size of particles in a solution. Aggregates will appear as larger particles (typically >100 nm in diameter).[11][15] | Medium | Provides direct physical evidence of aggregation. Can determine the critical aggregation concentration (CAC).[15] |
| Hill Slope Analysis | Dose-response curves for aggregating inhibitors often have unusually steep Hill slopes (n > 1.5). | High | Can be calculated from your primary screening data. A steep slope is a red flag for aggregation or other non-stoichiometric behavior. |
| Surface Plasmon Resonance (SPR) | Aggregates can produce characteristic readouts in SPR experiments, most notably superstoichiometric binding.[11][12] | Low | Provides detailed kinetic information but is lower throughput. |
Mitigation Strategy: The most common and effective way to mitigate aggregation is to re-run the assay in the presence of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced or eliminated, it is highly likely an aggregator.
Solubilization Strategies & Protocols
When simple troubleshooting is insufficient, employing specific formulation strategies can dramatically improve the solubility of your tetrahydrobenzothiophene compounds.
Q4: How do I properly use co-solvents other than DMSO? Are there better options?
A: While DMSO is the most common primary co-solvent, other options can be used, often in combination. The goal of a co-solvent is to reduce the polarity of the aqueous buffer, making it a more favorable environment for a hydrophobic compound.[16][17]
Common Co-solvents and Their Properties:
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| DMSO | 0.1 - 1.0% | Excellent solubilizing power for many compounds.[18] | Can be toxic to cells at >1% concentration.[9][10] May interfere with some enzyme assays. |
| Ethanol | 0.1 - 2.0% | Less toxic than DMSO for many cell lines. | Less effective solubilizing power for highly hydrophobic compounds. Can cause protein denaturation at higher concentrations. |
| PEG 400 | 1 - 5% | Low toxicity. Good for in vivo formulations. | Can be viscous. May not be sufficient on its own for very poorly soluble compounds.[1] |
| Glycerol | 1 - 10% | Very low toxicity. Can help stabilize proteins.[1] | High viscosity. Weaker solubilizing power compared to DMSO. |
Protocol: Preparing a Working Solution with a Co-solvent
-
Prepare a high-concentration stock in 100% DMSO (e.g., 10-30 mM). Ensure the compound is fully dissolved.[1] Gentle warming or sonication may be required.
-
Perform an intermediate dilution in the co-solvent of choice (e.g., dilute the 10 mM DMSO stock 1:10 into 100% Ethanol).
-
Add the intermediate dilution to the final assay buffer while vortexing vigorously to ensure rapid dispersion.
-
Always include a vehicle control in your experiment that contains the same final concentration of all co-solvents used.
Q5: I've heard about cyclodextrins. How do they work and how can I use them?
A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21] They work by encapsulating the poorly soluble drug molecule within this hydrophobic core, effectively shielding it from the aqueous environment and forming a water-soluble "inclusion complex."[20][22]
Caption: Cyclodextrin encapsulation of a hydrophobic drug molecule.
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most widely used derivative in research due to its high aqueous solubility and low toxicity compared to natural β-cyclodextrin.[22]
Protocol: Preparing a Cyclodextrin Formulation
-
Determine the required CD concentration: A 2-10% (w/v) solution of HP-β-CD in your assay buffer is a good starting point. This often corresponds to a 5-10 fold molar excess of CD to your drug.
-
Prepare the CD solution: Dissolve the HP-β-CD powder directly into your aqueous assay buffer. This may require gentle warming and stirring. Allow the solution to cool to the assay temperature.
-
Prepare the drug stock: Prepare a concentrated stock of your tetrahydrobenzothiophene compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
Form the inclusion complex: Add the drug stock dropwise to the vortexing CD solution. The organic solvent helps to transiently dissolve the drug, allowing it to partition into the cyclodextrin cavity.
-
Equilibrate: Allow the mixture to stir or shake for 1-24 hours at room temperature to ensure maximum complexation.
-
Filter (Optional but Recommended): Use a 0.22 µm filter to remove any un-complexed, precipitated drug before adding to your assay. This ensures you are testing a truly solubilized compound.
Q6: When should I consider lipid-based formulations?
A: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) or micellar solutions, are powerful tools, especially when transitioning from in vitro to in vivo studies.[23][24][25] These systems use a mixture of oils, surfactants, and co-solvents to keep highly lipophilic drugs in a solubilized state.[26][27] Upon dilution into an aqueous medium, they spontaneously form fine emulsions or micelles that carry the drug.
This approach is generally more complex and is typically reserved for later-stage lead optimization or preclinical development when simpler methods have failed or when preparing for oral dosing studies.[23][28]
Frequently Asked Questions (FAQs)
Q: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
A: This is a crucial distinction for interpreting your results.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound's most stable crystalline form after prolonged incubation in a solvent. It is the maximum concentration a compound can achieve at equilibrium.[2][29][30]
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It is a measure of how quickly a compound precipitates from a supersaturated solution.[3][6][7][29]
For most in vitro biological assays, kinetic solubility is the more relevant parameter. Your experimental protocol (adding a small volume of DMSO stock to a large volume of buffer) directly mimics a kinetic solubility measurement.[3][5] If your compound has poor kinetic solubility, it will precipitate during your assay setup, leading to the problems described above.
Q: What is the absolute maximum concentration of DMSO my cells can tolerate?
A: There is no universal answer, as tolerance is cell-line specific. However, a general guideline is to keep the final DMSO concentration at or below 0.5% for most cell-based assays .[10] Some robust cell lines may tolerate up to 1%, but concentrations of 2% and higher are often cytotoxic or can induce off-target effects.[9][10] It is essential to run a vehicle tolerance experiment for your specific cell line and assay endpoint to determine the maximum non-interfering concentration.
Q: How should I prepare and store my compound stock solutions to avoid solubility issues later?
A: Proper stock solution management is a critical first step.
-
Use High-Quality DMSO: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and will absorb water from the air, which can decrease the solubility of your compounds over time.
-
Determine DMSO Solubility First: Before preparing a large batch, test the solubility of your compound in DMSO at your desired concentration (e.g., 10 mM). Not all compounds are soluble even in pure DMSO at high concentrations.[5][31]
-
Store Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Freeze-thaw cycles can introduce water and promote precipitation of less soluble, more stable polymorphs.[31]
-
Inspect Before Use: Always bring your stock solution to room temperature and visually inspect for precipitate before use. If precipitate is present, try to redissolve it by gentle warming (e.g., 37°C) and vortexing. If it does not redissolve, the stock concentration is no longer reliable.
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- Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. (n.d.). Frontiers.
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.). ALZET Osmotic Pumps.
- Full article: Clinical studies with oral lipid based formulations of poorly soluble compounds. (2022, December 24). Tandfonline.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn.
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- Kinetic versus thermodynamic solubility temptations and risks - Ovid. (n.d.). Ovid.
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Technical Support Center: Optimization of N-Acylation of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
Answering the user's request.
Welcome to the technical support guide for the N-acylation of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine. This document is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting solutions, and detailed protocols to ensure successful and efficient synthesis of your target amide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the N-acylation of this specific amine, helping you select the best initial reaction conditions.
Q1: What are the primary methods for N-acylating 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine?
A1: The N-acylation of this primary amine can be effectively achieved through three principal routes, each with distinct advantages. The choice depends on the reactivity of the acylating partner, substrate sensitivity, and scale.
-
Acyl Halide Method: This is a highly reliable and robust method using an acyl chloride or bromide. The reaction is typically fast and high-yielding. A stoichiometric amount of a non-nucleophilic base is required to neutralize the hydrogen halide byproduct.[1][2] The Schotten-Baumann reaction, which uses an aqueous base in a biphasic system, is a classic and effective variation of this method.[3][4][5][6]
-
Acid Anhydride Method: Using an acid anhydride is another common approach. These reagents are generally less reactive than acyl halides, which can be advantageous for controlling selectivity. For efficient conversion, these reactions often benefit from a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP).[7][8][9][10]
-
Carboxylic Acid Coupling Method: This method involves activating a carboxylic acid in situ with a coupling reagent, followed by reaction with the amine. This is the mildest approach, ideal for sensitive or complex substrates, and is standard in peptide synthesis.[11][12] Common coupling reagents include HATU, HBTU, and carbodiimides like EDC or DCC.[12][13][14]
Q2: How do I choose the right base for my reaction?
A2: The base is critical. Its primary role is to scavenge the acid byproduct (e.g., HCl from an acyl chloride), preventing it from protonating and deactivating the starting amine.[4][13]
-
For Acyl Halides: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices. DIPEA is bulkier and less nucleophilic, making it preferable if side reactions with the acylating agent are a concern.
-
For Acid Anhydrides (with DMAP): While DMAP is the catalyst, a stoichiometric base like TEA or pyridine is still often included to neutralize the carboxylic acid byproduct.
-
For Coupling Reagents: A non-nucleophilic base like DIPEA is almost always used with uronium/phosphonium salt coupling reagents (HATU, HBTU, PyBOP) to maintain basicity without interfering with the activated ester.[13][15]
Q3: What is the role of DMAP, and when should I use it?
A3: 4-(Dimethylamino)pyridine (DMAP) is a hyper-nucleophilic acylation catalyst.[8][9] It should not be confused with a stoichiometric base. DMAP functions by reacting with the acylating agent (like an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[7][10] This intermediate is a much more potent acylating agent than the anhydride itself, dramatically accelerating the reaction.[7]
Use DMAP when:
-
You are using a less reactive acylating agent like an acid anhydride.
-
Your amine is sterically hindered or has low nucleophilicity (though this is not expected to be a major issue for the topic substrate).
-
You need to run the reaction under very mild conditions (e.g., room temperature) and require a significant rate enhancement.[8]
Caption: Catalytic cycle of DMAP in N-acylation.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiment.
Problem 1: Low or No Product Yield
Q: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting amine and no desired product. What went wrong?
A: Low or no yield is a common issue that can usually be traced to one of several factors.[13][14] Let's diagnose the potential causes.
| Potential Cause | Explanation & Solution |
| Inactive Acylating Agent | The acyl chloride or anhydride may have hydrolyzed due to improper storage or exposure to moisture. Solution: Use a fresh bottle of the acylating agent or re-distill/purify it before use. Always handle under anhydrous conditions (e.g., under nitrogen or argon).[13] |
| Amine Protonation | If the acid byproduct is not effectively neutralized, it will protonate the starting amine, rendering it non-nucleophilic.[13] Solution: Ensure you are using at least 1.1-1.2 equivalents of a suitable base (e.g., TEA, DIPEA). Check the pKa of your base to ensure it's sufficient to neutralize the acid formed. |
| Insufficient Activation | When using a carboxylic acid, the coupling reagent may be inefficient or used in insufficient quantity.[13] Solution: Use a highly efficient coupling reagent like HATU (1.1 eq). Allow for a "pre-activation" step where the carboxylic acid, coupling reagent, and base are stirred for 15-30 minutes before adding the amine.[13] |
| Suboptimal Conditions | The reaction may be too slow at room temperature. Solution: Gently heat the reaction to 40-50 °C. For stubborn reactions, consider changing to a more polar aprotic solvent like DMF or NMP, which can help solvate intermediates and accelerate the reaction. |
Problem 2: Incomplete Conversion & Multiple Byproducts
Q: My reaction stalls at ~50% conversion, and I see several new spots on my TLC plate. How can I improve fidelity and drive the reaction to completion?
A: This scenario suggests a competition between the desired reaction and one or more side reactions.
Caption: Troubleshooting decision tree for incomplete N-acylation.
-
Diagnosis 1: Hydrolysis of Acylating Agent. If moisture is present, your acyl chloride or anhydride will hydrolyze, consuming the reagent.
-
Solution: Rigorously dry your solvent and glassware. Run the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[13]
-
-
Diagnosis 2: Diacylation. While unlikely for this secondary amide product, if the acylating agent is highly reactive and in large excess, further reaction at the newly formed amide nitrogen is theoretically possible, though unfavorable. More likely, if other nucleophilic sites exist on the acylating partner, they may react.
-
Solution: Add the acylating agent slowly (dropwise) to a solution of the amine and base at 0 °C to control reactivity. Use no more than 1.1-1.2 equivalents of the acylating agent.
-
-
Diagnosis 3: Base-Induced Side Reactions. If a nucleophilic base like triethylamine is used with a very reactive acyl chloride, the base itself can be acylated, leading to side products.
-
Solution: Switch to a more sterically hindered, non-nucleophilic base like DIPEA.
-
Problem 3: Difficulty with Purification
Q: The reaction worked, but I'm struggling to isolate a pure product. How can I effectively purify my N-acylated compound?
A: Purification challenges often arise from unreacted starting materials or byproducts that have similar physical properties to the product. A systematic workup and purification strategy is key.
Standard Workup & Purification Protocol:
-
Quench: Once the reaction is complete by TLC/LC-MS, cool the mixture to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl.[13]
-
Extract: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Washes (The Critical Step):
-
Wash the organic layer with a weak acid (e.g., 1N HCl or saturated NH₄Cl) to remove the excess amine base (TEA, DIPEA) and any unreacted starting amine by protonating them and pulling them into the aqueous layer.
-
Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted acidic starting materials (e.g., carboxylic acid) or acidic byproducts.[1]
-
Wash with brine (saturated NaCl solution) to remove residual water from the organic layer.[1][13]
-
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[13]
-
Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel or by recrystallization.[7][16][17]
Part 3: Recommended Experimental Protocols
Protocol 1: General Procedure using an Acyl Chloride
This protocol is a robust starting point for most acyl chlorides.
-
Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (N₂), add 4,5,6,7-tetrahydro-1-benzothiophen-4-amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Workup & Purification: Follow the detailed workup procedure described in the "Difficulty with Purification" section above.
Protocol 2: DMAP-Catalyzed Procedure using an Acid Anhydride
This protocol is ideal for reactions with acid anhydrides to ensure high conversion.
-
Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (N₂), add the amine (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.1 eq). Dissolve in anhydrous DCM (0.1 M).
-
Acylation: Add the acid anhydride (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-16 hours.[7] Monitor the reaction for completeness by TLC or LC-MS.
-
Workup & Purification: Follow the detailed workup procedure. The acidic wash is less critical here, but the basic wash (NaHCO₃) is important for removing the carboxylic acid byproduct.
Protocol 3: Amide Coupling using HATU
This is the preferred method when starting from a carboxylic acid.[13]
-
Pre-activation: In a flame-dried flask under N₂, dissolve the carboxylic acid (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF (0.1 M).[13][15] Stir this mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine (1.2 eq) in a small amount of DMF to the pre-activated mixture.
-
Reaction: Stir at room temperature and monitor progress by TLC or LC-MS. These reactions are often complete within 1-3 hours.
-
Workup: Quench with water and extract the product with ethyl acetate. The DMF can be removed by washing the organic layer multiple times with water and brine. Proceed with standard acid/base washes and final purification.
References
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. (2025). Benchchem.
- Application of Efficient C
- Optimizing Acylation Reactions with DMAP: Key Parameters Explained. (2025).
- Mild and Useful Method for N-Acylation of Amines. (2009). Taylor & Francis Online.
- Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. (2025). Benchchem.
- 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- Technical Support Center: Optimization of Amid
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
- Acyl
- Schotten-Baumann Reaction. Organic Chemistry Portal.
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
- Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube.
- Application Notes and Protocols: N-Alkylation and N-Acyl
- N-Acylation in combin
- Schotten–Baumann reaction. Grokipedia.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
- H
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Schotten–Baumann reaction. Wikipedia.
- N-acylation of amides through internal nucleophilic c
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Troubleshooting guide for the multi-step synthesis of complex tetrahydrobenzothiophenes
Technical Support Center: Synthesis of Complex Tetrahydrobenzothiophenes
Welcome to the technical support center for the synthesis of complex tetrahydrobenzothiophenes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricate steps of synthesizing these valuable heterocyclic compounds. Tetrahydrobenzothiophenes are a cornerstone scaffold in medicinal chemistry, appearing in a range of antibacterial and other therapeutic agents.[1][2][3]
The multi-step synthesis of these molecules, while powerful, is often fraught with challenges ranging from low yields in the initial cyclization to difficulties in purification and characterization. This guide provides a structured, question-and-answer approach to troubleshoot common issues, explaining the chemical principles behind the problems and offering field-proven solutions.
Part A: Troubleshooting the Core Scaffold Synthesis (The Gewald Reaction)
The most prevalent method for constructing the initial 2-aminotetrahydrobenzothiophene scaffold is the Gewald multicomponent reaction.[4][5] This one-pot synthesis involves the condensation of a ketone (often cyclohexanone or a derivative), an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur, typically in the presence of a base.[6][7] Success in the subsequent steps is critically dependent on the success of this initial reaction.
FAQ 1: I am getting very low or no yield of my desired 2-aminotetrahydrobenzothiophene. What's going wrong?
This is the most common issue and can stem from several factors within the reaction mechanism. The Gewald reaction begins with a Knoevenagel-Cope condensation, followed by the addition of sulfur and cyclization.[5][7][8] A failure at any stage will result in a poor overall yield.
Answer: A low yield is often a symptom of an issue in the initial Knoevenagel-Cope condensation step. Let's break down the potential causes and solutions.
-
Inefficient Knoevenagel-Cope Condensation: This initial step forms the α,β-unsaturated nitrile intermediate. If this step is inefficient, the entire reaction sequence is starved of its key substrate.
-
Solution 1: Re-evaluate Your Base. The choice of base is critical. For simple ketones like cyclohexanone, a secondary amine like morpholine or piperidine is often sufficient.[6][8] However, for less reactive or sterically hindered ketones, a stronger base may be required. Consider screening different bases to find the optimal catalyst for your specific substrates.[8]
-
Solution 2: Actively Remove Water. The condensation step produces water, which can inhibit the reaction equilibrium. While not always necessary, if you are experiencing consistently low yields, consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the reaction forward.[8]
-
-
Challenging Starting Materials:
-
Sterically Hindered Ketones: These are notoriously difficult substrates for the one-pot Gewald synthesis.[8]
-
Solution: A two-step procedure is often more effective. First, perform the Knoevenagel-Cope condensation to synthesize and isolate the α,β-unsaturated nitrile intermediate. Once purified, react this intermediate with sulfur and a suitable base in a separate step. This approach provides better control and often leads to a significant improvement in yield.[8]
-
-
Unreacted Starting Materials: The presence of unreacted ketone or nitrile in your final product is a clear sign of an incomplete reaction.
-
Solution: Increase the reaction time or temperature moderately. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times, particularly for challenging substrates.[8]
-
-
Below is a troubleshooting workflow to diagnose low-yield issues:
Caption: Troubleshooting workflow for low yield in the Gewald reaction.
FAQ 2: My reaction mixture turned into a dark brown, intractable tar. What happened?
Answer: This is a common and frustrating outcome, often pointing towards polymerization or the formation of complex polysulfides.[8]
-
Primary Cause: Excessive Heat. The most likely culprit is an excessively high reaction temperature. At elevated temperatures, the starting materials or the highly reactive intermediates can begin to polymerize, leading to a tarry mixture and a significant drop in the yield of the desired product.[8]
-
Solution:
-
Strict Temperature Control: Carefully monitor and control the reaction temperature. The Gewald reaction is often exothermic, so controlled heating is crucial. A typical temperature range is 80 °C, but this should be optimized for your specific substrates.[6]
-
Stepwise Reagent Addition: Consider adding the base or sulfur portion-wise to better manage the reaction exotherm.
-
Solvent Choice: Ensure you are using an appropriate solvent. Ethanol is commonly used and generally effective.[6]
-
| Parameter | Recommendation for Standard Substrates | Rationale & Reference |
| Ketone | Cyclohexanone derivative (0.1 mol) | Common starting material for tetrahydrobenzothiophene core. |
| Nitrile | Ethyl cyanoacetate (0.12 mol) | Active methylene compound for Knoevenagel condensation.[6] |
| Sulfur | Elemental Sulfur (S₈) (0.12 mol) | The sulfur source for thiophene ring formation.[6] |
| Base | Morpholine (0.15 mol) | A common and effective basic catalyst for the Gewald reaction.[6][8] |
| Solvent | Ethanol (100 ml) | A polar protic solvent that facilitates the reaction steps.[6] |
| Temperature | 80 °C | Balances reaction rate against the risk of polymerization.[6] |
| Time | 1-2 hours | Typical reaction time, monitor by TLC for completion.[6] |
| Table 1: A generalized starting protocol for the Gewald synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives.[6] |
Part B: Troubleshooting Subsequent Functionalization
Once the core tetrahydrobenzothiophene is synthesized, further complexity is often introduced through reactions like N-acylation and ester hydrolysis to generate the final target molecules.
Caption: General multi-step synthesis workflow for complex tetrahydrobenzothiophenes.[6]
FAQ 3: My N-acylation reaction is incomplete. How can I improve it?
Answer: N-acylation of the 2-amino group is a common subsequent step.[6] Incomplete reactions usually point to issues with the base, solvent, or the activity of the acylating agent.
-
Cause 1: Insufficiently Strong Base. A common procedure involves using triethylamine (TEA) as the base in a solvent like dichloromethane (DCM).[6] If the reaction is sluggish, the basicity of TEA may not be sufficient to fully deprotonate the amine or scavenge the HCl byproduct effectively.
-
Solution: Consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). Ensure all reagents and the solvent are anhydrous, as water can quench the acyl chloride.
-
-
Cause 2: Acylating Agent Degradation. Acyl chlorides are highly reactive and susceptible to hydrolysis.
-
Solution: Use freshly opened or distilled acyl chloride. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering.
-
-
Cause 3: Poor Solubility. If your 2-aminothiophene intermediate has poor solubility in the chosen solvent, the reaction will be slow.
-
Solution: Screen other anhydrous solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to improve solubility.
-
Part C: Purification & Characterization
The final hurdles in any synthesis are purification and structural confirmation.
FAQ 4: I'm having trouble purifying my final product by column chromatography.
Answer: Purification of tetrahydrobenzothiophene derivatives can be challenging due to similar polarities of byproducts or product instability.
-
Problem: Tailing or Streaking on Silica Gel. Many thiophene derivatives, especially those with amine or carboxylic acid functionalities, can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution 1: Add a Modifier to the Eluent. For basic compounds, adding a small amount of triethylamine (~0.5-1%) to your eluent system can neutralize the acidic sites on the silica, resulting in sharper peaks and better separation. For acidic compounds, adding acetic acid (~1%) can achieve a similar effect.
-
Solution 2: Use a Different Stationary Phase. If silica gel fails, consider using neutral alumina or C18-functionalized silica (reverse-phase chromatography).
-
-
Problem: Product Degradation on the Column. Some complex heterocycles can be unstable and degrade during long exposure to silica gel.[9]
-
Solution: Minimize the time on the column. Use flash column chromatography rather than gravity chromatography. If possible, recrystallization is a milder alternative for purification.
-
FAQ 5: How can I confidently characterize my tetrahydrobenzothiophene product using NMR?
Answer: NMR spectroscopy is the primary tool for structural elucidation. Ambiguous spectra can be frustrating, but knowing what to look for is key.
-
¹H NMR: The tetrahydro- portion of the molecule gives rise to characteristic aliphatic signals.
-
Cyclohexene Ring Protons: You will typically see a series of multiplets in the δ 1.0-3.0 ppm range corresponding to the CH₂ groups of the fused ring. The exact chemical shifts and multiplicities will depend on the substitution pattern.[6]
-
Amine/Amide Protons: The N-H proton of the 2-amino group will appear as a broad singlet. After acylation, this will become a sharper singlet or doublet (if coupled) and shift downfield, often appearing above δ 8.0 ppm.[6]
-
Carboxylic Acid Proton: If the final product is a carboxylic acid, expect a very broad singlet far downfield, typically > δ 12.0 ppm.[6]
-
-
¹³C NMR: This is crucial for confirming the carbon backbone.
-
Thiophene Carbons: Look for the characteristic signals of the thiophene ring carbons. The carbon bearing the amino group (C2) and the carbon bearing the carboxylate/ester group (C3) will have distinct chemical shifts.
-
Aliphatic Carbons: The CH₂ carbons of the fused ring will appear in the aliphatic region (typically δ 20-40 ppm).[6]
-
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| -CH ₃ (on fused ring) | ~1.0 (doublet) | Signal for a methyl substituent on the tetrahydro- portion.[6] |
| -CH ₂- (fused ring) | 1.2 - 2.8 (multiplets) | Complex, overlapping signals from the saturated ring protons.[6] |
| -NH ₂ | Broad singlet | Chemical shift can vary; often disappears upon D₂O exchange. |
| Ar-H (on benzamido group) | 7.4 - 8.1 (multiplets) | Aromatic protons from the acylating agent.[6] |
| -NH -C=O (amide) | > 8.0 (singlet) | Appears after acylation, typically sharp.[6] |
| -COOH | > 12.0 (broad singlet) | Characteristic signal for the carboxylic acid proton.[6] |
| Table 2: Representative ¹H NMR chemical shifts for a 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivative.[6] Data is illustrative and will vary with substitution. |
By systematically addressing these common issues, researchers can improve the efficiency, yield, and success rate of their multi-step synthesis of complex tetrahydrobenzothiophenes, accelerating the discovery and development of new chemical entities.
References
- Benchchem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
-
Lai, L., Yang, J., Xia, S., Tang, S., Yuan, K., & Chen, J. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC medicinal chemistry, 14(2), 295–305. Available from: [Link]
-
Kumar, D., et al. (2015). Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation. The Journal of Organic Chemistry, 80(24), 12436–12453. Available from: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Available from: [Link]
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Fakri, A., et al. (2023). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 27(3), 1121–1145. Available from: [Link]
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Borah, P., et al. (2021). Stereoselective synthesis of tri-substituted tetrahydrothiophenes and their in silico binding against mycobacterial protein tyrosine phosphatase B. Organic & Biomolecular Chemistry, 19(24), 5434–5440. Available from: [Link]
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McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(30), 5471-5474. Available from: [Link]
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Kayser, E. G., & Fedorak, P. M. (2002). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology, 68(10), 4781–4787. Available from: [Link]
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Knoops, B., et al. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. Molecules, 24(12), 2296. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Jennings, D. I. (1991). The synthesis of substituted tetrahydrothiophenes by rearrangement of 4-alkenylthiazolidin-2-ones. University of Southampton, Doctoral Thesis. Available from: [Link]
-
ResearchGate. (n.d.). 4 questions with answers in MULTISTEP SYNTHESIS. Science topic. Available from: [Link]
-
Norris, Dr. (2018, February 14). Approach to Multistep Synthesis Problems. YouTube. Available from: [Link]
-
Abraham, R. J., & Thomas, W. A. (1965). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. Journal of the Chemical Society B: Physical Organic, 127-131. Available from: [Link]
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Pei, S., et al. (2023). Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. Letters in Drug Design & Discovery, 20(3), 335-342. Available from: [Link]
-
Rojas Lab. (2023, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic .... YouTube. Available from: [Link]
-
Rojas Lab. (2024, June 12). Unlock the Secrets of Multistep Synthesis: Transform Simple Molecules into Complex Compounds!. YouTube. Available from: [Link]
-
Yesiltepe, Y., et al. (2023). Structure Characterization with NMR Molecular Networking. ChemRxiv. Available from: [Link]
-
Ma, J., et al. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 222, 115110. Available from: [Link]
-
Pei, S., et al. (2023). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 141, 106932. Available from: [Link]
-
Rojas Lab. (2024, January 9). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!. YouTube. Available from: [Link]
-
Black, G. W., et al. (2021). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology, 48(3-4). Available from: [Link]
-
Cady, S. D., & Hong, M. (2009). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Methods in molecular biology (Clifton, N.J.), 544, 131–147. Available from: [Link]
- Cordes, H., et al. (1980). Purification of tetrahydrofuran. U.S. Patent No. 4,233,228. Washington, DC: U.S. Patent and Trademark Office.
-
Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. Available from: [Link]
-
Chen, X., et al. (2021). Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins. Food Science & Nutrition, 9(10), 5764–5774. Available from: [Link]
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- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Strategies to reduce reaction time in tetrahydrobenzothiophene synthesis
A Senior Application Scientist's Guide to Accelerating Reaction Times and Troubleshooting Common Issues
Welcome to the Technical Support Center for the synthesis of tetrahydrobenzothiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies, with a particular focus on reducing reaction times and overcoming common experimental hurdles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemistry to empower you to make informed decisions in your research.
The synthesis of tetrahydrobenzothiophenes, pivotal scaffolds in medicinal chemistry, is most commonly achieved through the versatile Gewald reaction. This multicomponent reaction offers a straightforward route to these valuable heterocycles. However, optimizing this reaction for speed and yield can be challenging. This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you navigate these challenges effectively.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of tetrahydrobenzothiophenes via the Gewald reaction.
Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired tetrahydrobenzothiophene product. What are the likely causes and how can I fix it?
A: Low or no yield is a common frustration, but it can often be resolved by systematically evaluating several factors. The Gewald reaction is a sequence of steps, and a failure at any stage will impact the overall outcome.
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is a critical, often rate-determining, step.
-
Base Selection: The choice and amount of the basic catalyst are crucial. For less reactive ketones, a stronger base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine. Recent studies have shown that catalytic amounts of conjugate acid-base pairs, like piperidinium borate, can significantly improve yields and shorten reaction times.
-
Water Removal: This condensation step produces water, which can inhibit the reaction. While not always necessary, particularly with more reactive substrates, if you suspect this is an issue, consider using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated and participate in the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur. An ethanol/water mixture (9:1) has been reported as an excellent eco-friendly option.
-
Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, be cautious, as excessive heat can lead to the formation of byproducts.
-
-
Steric Hindrance: Sterically hindered ketones are notoriously challenging substrates for the one-pot Gewald synthesis.
-
Modified Protocols: A two-step procedure is often more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and dramatically reduce reaction times, especially for these challenging substrates.
-
-
Incorrect Stoichiometry or Reagent Purity:
-
Reagent Purity: Ensure all starting materials, especially the ketone and active methylene compound, are pure and dry. Impurities can lead to side reactions.
-
Accurate Measurement: Carefully measure all reagents. An excess of one reactant can sometimes lead to side reactions.
-
Below is a troubleshooting workflow to guide your optimization process:
Formation of Byproducts and Purification Challenges
Q: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I fix it?
A: A dark, tarry reaction mixture often indicates polymerization or the formation of complex polysulfides. This is typically caused by excessively high reaction temperatures. To mitigate this, carefully control the reaction temperature. Additionally, ensure the purity of your starting materials, as impurities can catalyze these unwanted side reactions. Proper workup and purification, such as column chromatography, will be necessary to remove these colored impurities.
Q: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?
A: Dimerization of the α,β-unsaturated nitrile intermediate is a common competing reaction. To minimize its formation, you can try the following:
-
Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.
-
Adjust the Rate of Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the desired intramolecular cyclization over the intermolecular dimerization.
-
Modify the Solvent: The choice of solvent
Technical Support Center: Purification of Polar 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with polar 4,5,6,7-tetrahydro-1-benzothiophen-4-amine derivatives. The unique combination of a polar amine and a heterocyclic scaffold presents significant purification challenges, from strong interactions with standard stationary phases to difficulties in crystallization. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Issue 1: My compound streaks badly or shows significant tailing during silica gel chromatography.
Answer: This is the most common issue encountered with this class of compounds and is almost always due to the basicity of the amine group.
-
Underlying Cause: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine group of your compound undergoes a strong acid-base interaction with these silanols. This causes a portion of your compound to bind almost irreversibly, leading to slow, uneven elution, which manifests as tailing or streaking on a TLC plate or broad, misshapen peaks in column chromatography.[1]
-
Solutions:
-
Use a Basic Modifier: The most straightforward solution is to neutralize the acidic silanol sites by adding a small amount of a volatile base to your mobile phase.[1][2]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. It's effective but can be difficult to remove completely under vacuum.
-
Ammoniated Solvents: A solution of 7N ammonia in methanol is an excellent additive. You can prepare a stock solution and add it to your mobile phase (e.g., starting with a 98:2 mixture of Dichloromethane:Ammoniated Methanol).
-
-
Switch to a Different Stationary Phase: If modifiers are ineffective or undesirable, consider a different solid support.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the silanols and provides a less interactive surface for basic compounds. This often allows for purification with simple hexane/ethyl acetate solvent systems without added modifiers.[1]
-
Alumina (Basic or Neutral): Alumina is an alternative to silica. Basic alumina is particularly well-suited for purifying basic compounds. However, be aware that highly sensitive compounds can sometimes degrade on alumina.
-
-
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: Decision tree for resolving poor chromatography.
Issue 2: My compound fails to crystallize and keeps "oiling out".
Answer: "Oiling out" is common for polar molecules with flexible saturated rings and strong hydrogen-bonding capabilities, like your tetrahydrobenzothiophene amine. The molecules have difficulty arranging into an ordered crystal lattice.
-
Underlying Cause: The free amine can form extensive hydrogen bonds with the solvent and itself, and the flexibility of the tetrahydro- portion of the ring can present multiple low-energy conformations. This makes it energetically easier for the compound to separate as a disordered, super-saturated liquid (an oil) rather than a well-ordered solid.[2]
-
Solutions:
-
Form a Salt: This is the most robust strategy. By reacting your basic amine with an acid, you form an ammonium salt. The resulting ionic character dramatically increases the lattice energy, promoting crystallization.[3][4][5]
-
HCl Salt: Bubble anhydrous HCl gas through a solution of your amine in a non-polar solvent like diethyl ether or add a pre-made solution of HCl in ether/dioxane.[3] The hydrochloride salt often precipitates directly or can be recrystallized.
-
Other Acids: If the HCl salt is too hygroscopic or doesn't crystallize well, consider other acids like p-toluenesulfonic acid, oxalic acid, or L-tartaric acid.[3]
-
-
Optimize Crystallization Conditions:
-
Slow Cooling: Cool the solution very slowly to give the molecules time to align. A Dewar flask filled with warm water can provide slow, overnight cooling.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a tiny crystal of pure material, add it to the cooled, saturated solution to initiate crystallization.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove highly polar, water-soluble impurities from my crude product?
A1: Acid-base extraction is an excellent and scalable first-pass purification technique for this scenario. It leverages the ability to change the solubility of your basic amine by protonating it.[6][7][8]
-
The Principle: Your neutral organic product is soluble in an organic solvent (like ethyl acetate or dichloromethane) but insoluble in water. When you wash the organic solution with aqueous acid (e.g., 1M HCl), the basic amine is protonated to form an ammonium salt. This salt is now ionic and becomes soluble in the aqueous layer, while non-basic, organic-soluble impurities remain in the organic layer. You can then separate the layers, re-basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your amine, causing it to precipitate or be extractable back into a fresh organic solvent.[6][7][9]
Protocol: Acid-Base Extraction Workflow
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The protonated amine will move to the aqueous layer.
-
Separate Layers: Drain the aqueous layer (containing your product as a salt) into a separate flask. Discard the organic layer (containing non-basic impurities).
-
Basify: Cool the acidic aqueous layer in an ice bath and slowly add 1M NaOH (aq) until the pH is >10. Your free amine should precipitate as a solid or an oil.
-
Re-extract: Add fresh EtOAc or DCM to the basic aqueous solution and extract your purified amine back into the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Diagram: Acid-Base Extraction Mechanism
Caption: Phase transfer of the amine during extraction.
Q2: Are there more advanced or "greener" alternatives to traditional silica gel chromatography?
A2: Yes, Supercritical Fluid Chromatography (SFC) is a powerful technique that is increasingly being adopted in the pharmaceutical industry for purifying polar and chiral compounds.[10][11][12]
-
How it Works: SFC uses supercritical carbon dioxide (CO₂) as the main mobile phase. CO₂ is non-toxic, non-flammable, and inexpensive.[11] To elute polar compounds, a small amount of a co-solvent, typically methanol, is added.[10][11] The low viscosity of the supercritical fluid allows for very fast separations and rapid equilibration times.[12][13]
-
Advantages for Your Compounds:
-
Speed: Purifications are often 3-5 times faster than on HPLC.[12]
-
Reduced Solvent Waste: Drastically reduces the consumption of organic solvents.[11]
-
Easy Workup: The CO₂ evaporates upon collection, leaving your compound in a small amount of co-solvent, which significantly reduces dry-down time.[12]
-
Excellent for Polar Amines: The addition of basic additives to the co-solvent works exceptionally well in SFC to achieve sharp, symmetrical peaks for basic amines.[11]
-
Q3: My compound is chiral. What is the best approach for separating the enantiomers?
A3: The separation of enantiomers requires a chiral environment, which is most commonly achieved using Chiral High-Performance Liquid Chromatography (HPLC) or Chiral SFC with a Chiral Stationary Phase (CSP).
-
The Principle: CSPs are solid supports that have a chiral molecule bonded to their surface. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector, causing one to be retained longer than the other, thus achieving separation.[14][15]
-
Common CSPs: For compounds like yours, polysaccharide-based CSPs are a great starting point. Columns such as Chiralpak® IA, IB, IC, and Chiralcel® OD, OJ are widely used and have proven effective for a vast range of molecules, including heterocyclic amines.[14][16]
-
Method Development: A typical screening process involves testing your racemate on several different CSPs with various mobile phases (e.g., normal-phase like hexane/isopropanol or polar organic mode like pure methanol).[16][17]
Data Summary: Purification Method Selection
| Purification Challenge | Recommended Primary Method | Key Advantages | Considerations |
| General Impurities, Tailing | Normal-Phase Column Chromatography | High resolution for moderately different compounds. | Requires basic modifier for amines; generates solvent waste. |
| Highly Polar/Ionic Impurities | Acid-Base Liquid-Liquid Extraction | High capacity, scalable, inexpensive. | Only separates based on acid/base properties; emulsions can form. |
| Crystallization Failure | Salt Formation & Recrystallization | Can yield very high purity material; good for final polishing step. | Requires screening of acids and solvents; yield can be variable. |
| Fast, Green Purification | Supercritical Fluid Chromatography (SFC) | Fast, low solvent use, easy sample recovery. | Requires specialized equipment. |
| Enantiomer Separation | Chiral HPLC or Chiral SFC | The gold standard for resolving enantiomers. | Columns can be expensive; requires method development. |
References
-
Alternative of picric acid for recrystallisation. (2024). Reddit. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/how-good-is-sfc-for-polar-analytes/31193]([Link] SFC/how-good-is-sfc-for-polar-analytes/31193)
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Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-Portal.org. [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
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Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. National Institutes of Health (NIH). [Link]
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Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. National Institutes of Health (NIH). [Link]
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Is there an easy way to purify organic amines? Biotage. [Link]
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Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM. [Link]
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Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
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How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Link]
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Acid-Base Extraction. Chemistry LibreTexts. [Link]
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Acid-Base Extractions. YouTube. [Link]
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Solvents for Recrystallization. University of Rochester. [Link]
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HPLC Troubleshooting Guide. Chromatography Forum. [Link]
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Purifying Amines Using Their Salts. YouTube. [Link]
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What are the key steps in the purification of pharmaceutical intermediates? Procyon Group. [Link]
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LC Purification Troubleshooting Guide. Waters Corporation. [Link]
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Purification of strong polar and basic compounds. Reddit. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. National Institutes of Health (NIH). [Link]
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Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. [Link]
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Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]
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CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. IUPAC. [Link]
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Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. PubMed. [Link]
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Paper chromatography of amines. National Institutes of Health (NIH). [Link]
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Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
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Nitrosamine Impurities. Asian Publication Corporation. [Link]
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Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate. [Link]
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False Results Caused by Solvent Impurity in Tetrahydrofuran for MALDI TOF MS Analysis of Amines. PubMed. [Link]
-
Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo. PubMed. [Link]
-
Chromatographic methods for the study of amines from biological material. National Institutes of Health (NIH). [Link]
-
1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. MDPI. [Link]
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- 17. researchgate.net [researchgate.net]
Preventing degradation of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine during storage
Welcome to the technical support center for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and troubleshooting related experimental issues. As a molecule combining a secondary amine and a tetrahydrobenzothiophene core, its stability is paramount for reproducible and reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
Q1: My freshly purchased 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine has a slight discoloration. Is it still usable?
A slight yellowish or brownish tint upon receipt may indicate minor oxidation. While it might be suitable for some preliminary experiments, for sensitive applications requiring high purity, it is crucial to first assess the compound's integrity. We recommend running a purity check using High-Performance Liquid Chromatography (HPLC) with a UV detector or by obtaining a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum. For quantitative applications, fresh, high-purity material is always recommended.
Q2: What are the primary causes of degradation for this compound?
The main degradation pathways for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine are primarily due to its amine and thioether functionalities, making it susceptible to:
-
Oxidation: The lone pair of electrons on the nitrogen and sulfur atoms are prone to reaction with atmospheric oxygen. This can be accelerated by exposure to light and elevated temperatures.
-
Hydrolysis: While less common for this specific structure under neutral conditions, prolonged exposure to acidic or basic aqueous environments can potentially lead to degradation.
-
Photodegradation: Exposure to UV light can provide the energy to initiate oxidation and other degradation reactions.
Q3: What is the ideal storage temperature for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine?
For long-term storage, it is recommended to store the compound at -20°C. For daily use, storage at 2-8°C is acceptable for short periods, provided the container is properly sealed under an inert atmosphere.
Q4: Is it necessary to handle this compound in a glove box?
While a glove box provides the most secure environment, it is not strictly necessary for all handling procedures if proper air-sensitive techniques are employed.[1] Using a Schlenk line or carefully flushing containers with an inert gas like argon or nitrogen before and after dispensing can effectively minimize exposure to air and moisture.[2][3][4]
II. Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to identifying and resolving common problems encountered during experiments that may be linked to the degradation of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
-
Possible Cause: Degradation of the active compound, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Purity: Immediately analyze an aliquot of the stored compound using a validated stability-indicating HPLC method (see Section V for method development guidance). Compare the chromatogram to a reference standard or the initial analysis data.
-
Check for Degradation Products: Look for the appearance of new peaks in the chromatogram. Common degradation products may include the N-oxide, sulfoxide, or sulfone derivatives.
-
Review Storage Conditions: Ensure the compound has been consistently stored at the recommended temperature and under an inert atmosphere. Check the integrity of the container seal.
-
Use a Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from a new, unopened vial of the compound and repeat the experiment.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).
-
Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical run itself.
-
Troubleshooting Steps:
-
Sample Preparation Review: Evaluate the solvents and conditions used for sample preparation. Ensure solvents are degassed and of high purity. Avoid prolonged exposure of the sample to air or light on the autosampler.
-
Forced Degradation Study: To identify potential degradation products, perform a forced degradation study.[5][6][7][8] This involves subjecting the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to intentionally generate degradation products. The resulting chromatograms can help in identifying the unknown peaks in your experimental samples.
-
LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is critical for proposing the structures of the degradation products. For example, an increase of 16 amu could suggest oxidation to an N-oxide or sulfoxide, while an increase of 32 amu could indicate the formation of a sulfone.
-
Issue 3: Changes in the physical appearance of the solid compound or solutions (e.g., color change, precipitation).
-
Possible Cause: Significant degradation has occurred.
-
Troubleshooting Steps:
-
Do Not Use: If significant changes in physical appearance are observed, it is highly recommended to discard the material.
-
Investigate the Cause: Review the complete storage and handling history of the compound to identify the likely cause of degradation (e.g., improper sealing, prolonged exposure to light, temperature fluctuations). This will help in preventing future occurrences.
-
Re-evaluation of Purity: If the material must be considered for use, a thorough re-qualification is necessary, including purity determination by HPLC and structural confirmation by NMR and MS.
-
III. Best Practices for Handling and Storage
Adherence to these best practices will significantly minimize the risk of degradation.
Recommended Storage Conditions
| Parameter | Long-Term Storage | Short-Term (Working Aliquot) |
| Temperature | -20°C | 2-8°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) |
| Light Exposure | Amber vial or protected from light | Amber vial or protected from light |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Tightly sealed glass vial with a PTFE-lined cap |
Experimental Workflow for Handling
Caption: Workflow for handling air-sensitive 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
Step-by-Step Protocol for Aliquoting
-
Preparation: Allow the main container of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: Prepare a set of smaller, amber glass vials with PTFE-lined caps. Flush both the main container and the smaller vials with a gentle stream of dry argon or nitrogen.
-
Dispensing: Under a positive pressure of inert gas, quickly transfer the desired amount of the compound into the smaller vials.
-
Sealing: Tightly seal the new aliquot vials first, then the main container, ensuring a good seal.
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration (if in solution), date, and storage conditions. Store the main container and the aliquots at the appropriate temperature.
IV. Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process when encountering potential degradation.
Caption: Troubleshooting flowchart for degradation-related issues.
V. Analytical Methodologies for Stability Assessment
A robust analytical method is essential for monitoring the stability of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine. A stability-indicating HPLC method is the gold standard.
Developing a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 3-7) and an organic solvent (acetonitrile or methanol).
-
Inject a sample from a forced degradation study (ideally, a mixture of aliquots from all stress conditions) to ensure the method separates the parent compound from all major degradation products.
-
Adjust the gradient profile and mobile phase composition to achieve baseline separation for all peaks.
-
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan) is typically used.
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[9][10][11][12]
Characterization of Degradation Products
-
¹H and ¹³C NMR Spectroscopy:
-
Parent Compound: The ¹H NMR spectrum of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine will show characteristic signals for the aromatic protons of the thiophene ring, the aliphatic protons of the cyclohexene ring, and the amine proton. The ¹³C NMR will show corresponding signals for the carbon atoms.[1][3][13][14][15]
-
Degradation Products:
-
Oxidation at Sulfur: Oxidation to a sulfoxide or sulfone will cause a downfield shift of the adjacent carbon signals in the ¹³C NMR spectrum and may also affect the chemical shifts of nearby protons.
-
Oxidation at Nitrogen: Formation of an N-oxide or hydroxylamine will lead to significant changes in the chemical shifts of the protons on the carbon adjacent to the nitrogen and the amine proton itself.
-
-
-
Mass Spectrometry (MS):
-
Parent Compound: The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound.
-
Degradation Products: As mentioned, an increase in mass by 16 amu suggests the addition of one oxygen atom (N-oxide or sulfoxide), while an increase of 32 amu suggests the addition of two oxygen atoms (sulfone). The fragmentation pattern will also differ, providing clues to the location of the modification.[16][17][18][19][20]
-
VI. References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
-
Stability-Indicating HPLC Method Development. Waters. [Link]
-
Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology. [Link]
-
Forced degradation study: Topics by Science.gov. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
Stability indicating study by using different analytical techniques. (2019). International Journal for Scientific Research & Development. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Kumar, B. K., Shekar, K. C., & Sekaran, V. G. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics, 9(1-s), 23-30. [Link]
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2018). Molecules. [Link]
-
The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate. [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (2021). International Journal of Pharmaceutical Sciences and Research.
-
a guide to 13c nmr chemical shift values. Compound Interest. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
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- 4. web.pdx.edu [web.pdx.edu]
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Technical Support Center: Optimizing Catalyst Selection for Tetrahydrobenzothiophene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tetrahydrobenzothiophene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the catalytic hydrogenation of benzothiophene to yield 4,5,6,7-tetrahydrobenzo[b]thiophene.
Fundamentals of Catalyst Selection
The synthesis of tetrahydrobenzothiophene from benzothiophene is primarily a game of selectivity. The reaction proceeds via the hydrodesulfurization (HDS) process, which involves two competing pathways: Hydrogenation (HYD) and Direct Desulfurization (DDS). Your goal is to favor the HYD pathway, which hydrogenates the benzene ring to produce the desired tetrahydrobenzothiophene intermediate, while suppressing the DDS pathway, which would cleave the C-S bond prematurely.
The choice of catalyst is the single most critical factor in controlling this selectivity. The most common catalysts are bimetallic sulfides, typically Cobalt-Molybdenum (CoMo) or Nickel-Molybdenum (NiMo), supported on a high-surface-area material like gamma-alumina (γ-Al₂O₃).
Reaction Pathways
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Conversion of Benzothiophene
Q: My reaction shows very low conversion of the starting material. What are the primary factors to investigate?
A: Low conversion is typically traced back to three areas: catalyst activity, reaction conditions, or catalyst deactivation.
-
Catalyst Activity:
-
Incorrect Sulfidation: CoMo and NiMo catalysts must be converted from their oxide precursors to sulfide phases to become active. Incomplete sulfidation is a common cause of low activity. Ensure your sulfidation temperature and gas mixture (e.g., H₂S/H₂) are appropriate for your specific catalyst.
-
Wrong Catalyst Choice: While both CoMo and NiMo are active, their intrinsic activities differ. For hydrogenation-dominant reactions, NiMo catalysts are generally more active than CoMo catalysts.[1]
-
-
Reaction Conditions:
-
Temperature: Hydrogenation is an exothermic process. While higher temperatures increase reaction rates, they can also shift the equilibrium unfavorably and promote side reactions or catalyst deactivation. Typical temperatures range from 270°C to 350°C.[2][3]
-
Hydrogen Pressure: H₂ pressure is a critical parameter. Insufficient pressure will starve the reaction. For benzothiophene hydrogenation, pressures are often significant, for example, in the range of 30 to 50 bar.[2][4]
-
Reaction Time: The reaction may simply not have had enough time to proceed. Monitor the reaction progress over time to determine the point at which it plateaus.[5] An initial run of several hours (e.g., 2-5 hours) is typical to establish a kinetic profile.[5][6]
-
-
Catalyst Deactivation:
-
Poisoning: Feedstock impurities like nitrogen compounds or heavy metals can poison the active sites.
-
Coking: At higher temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking pores and active sites.
-
Issue 2: Poor Selectivity Towards Tetrahydrobenzothiophene
Q: My main product is ethylbenzene, not tetrahydrobenzothiophene. How can I improve selectivity for the desired HYD pathway?
A: This is a classic selectivity problem. The formation of ethylbenzene indicates that the Direct Desulfurization (DDS) pathway is dominant, or that your desired tetrahydrobenzothiophene product is undergoing subsequent hydrogenolysis.
-
Catalyst Selection is Key: This is the most critical factor.
-
CoMo vs. NiMo: CoMo catalysts exhibit higher selectivity towards the DDS reaction, making them ideal for complete sulfur removal but poor for isolating tetrahydrobenzothiophene.[4] NiMo catalysts are the preferred choice as they are more active in hydrogenation reactions and favor the HYD pathway.[1][4]
-
Noble Metals: Palladium (Pd) and Platinum (Pt) catalysts can also be used. Pd catalysts predominantly favor the HYD pathway.[7]
-
-
Role of the Support: The catalyst support material plays a crucial role in steering selectivity.
-
Acidity: Increasing the acidity of the support can significantly enhance the HYD activity.[7][8] Using an acidic support like Al-MCM-41 or certain zeolites instead of standard γ-Al₂O₃ can boost the yield of the hydrogenated intermediate.[7] The acidic sites can facilitate the hydrogenation of the aromatic ring.
-
-
Reaction Conditions:
-
Lower Temperature: The DDS pathway often has a higher activation energy than the HYD pathway. Operating at the lower end of the active temperature range can sometimes favor hydrogenation over C-S bond cleavage.
-
High H₂ Pressure: Ensuring high hydrogen availability favors the saturation of the benzene ring.
-
| Catalyst Type | Predominant Pathway | Primary HDS Product | Recommended For THBT Synthesis? |
| CoMo/Al₂O₃ | Direct Desulfurization (DDS) | Ethylbenzene | No |
| NiMo/Al₂O₃ | Hydrogenation (HYD) | Tetrahydrobenzothiophene | Yes |
| Pd/Support | Hydrogenation (HYD) | Tetrahydrobenzothiophene | Yes, but can be prone to sulfur poisoning |
| Pt/Support | Both HYD and DDS | Mixture | Less selective than NiMo or Pd |
Table based on information from multiple sources.[1][4][7]
Issue 3: Catalyst Deactivation Over Time
Q: My catalyst performs well initially, but its activity drops significantly after a few runs. What's happening?
A: Catalyst deactivation is inevitable but can be managed. The primary causes are coking and irreversible poisoning.
-
Coking: This is the deposition of carbonaceous materials on the catalyst surface. It is more severe at higher reaction temperatures.
-
Solution: A controlled regeneration by burning off the coke in a diluted air stream followed by re-sulfidation can often restore activity. Pd and Pt catalysts on acidic supports can often be regenerated by H₂ reduction.[7]
-
-
Poisoning: Sulfur compounds can act as poisons for some catalysts, especially noble metals. While NiMo and CoMo are designed to work in a sulfur-rich environment (as sulfides), they can still be deactivated by other species.
-
Solution: Ensure the purity of your hydrogen and feedstock. Guard beds can be used to remove potential poisons before they reach the main reactor.
-
-
Sintering: At very high temperatures, the small metal sulfide particles can agglomerate into larger ones, reducing the active surface area. This is generally irreversible.
-
Solution: Operate within the recommended temperature range for your catalyst.
-
Experimental Protocols
Protocol 1: General Procedure for Benzothiophene Hydrogenation
This protocol provides a starting point for a batch reactor experiment. Safety Note: These reactions involve flammable gases at high pressure and temperature. Ensure all safety protocols are strictly followed.
-
Catalyst Loading: Load the reactor with the sulfided catalyst (e.g., 5 wt% NiMo/γ-Al₂O₃). The catalyst-to-substrate ratio is a key variable to optimize.
-
Reactor Sealing & Purging: Seal the high-pressure batch reactor. Purge the system several times with an inert gas (e.g., Nitrogen or Argon) and then with hydrogen to remove all air.
-
Reactant Addition: Introduce the benzothiophene solution (e.g., dissolved in a solvent like cyclohexane or decalin) into the reactor.
-
Pressurization & Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 5 MPa / ~50 bar).[2] Begin stirring and heat the reactor to the desired temperature (e.g., 320°C).[6]
-
Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 2-6 hours). Monitor the pressure; a drop may indicate hydrogen consumption.
-
Cooling & Depressurization: After the reaction time, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen in a fume hood.
-
Product Analysis: Collect the liquid product. Analyze the conversion of benzothiophene and the selectivity towards tetrahydrobenzothiophene and other products (e.g., ethylbenzene) using Gas Chromatography (GC) or GC-MS.
Protocol 2: Catalyst Sulfidation (Activation)
This is a critical step to activate CoMo or NiMo catalysts.
-
Loading: Place the catalyst (in its oxide form) in a fixed-bed reactor.
-
Drying: Heat the catalyst under a flow of inert gas (N₂) to ~120-150°C for 1-2 hours to remove adsorbed water.
-
Sulfidation: Introduce the sulfiding gas mixture. A typical mixture is 5-10% H₂S in H₂.
-
Temperature Ramp: Slowly ramp the temperature to the final sulfidation temperature (typically 350-400°C). A slow ramp prevents rapid, uncontrolled heat generation from the exothermic sulfidation reaction.
-
Hold: Hold at the final temperature for 2-4 hours to ensure complete conversion to the sulfide phase.
-
Cooling: Cool the now-active catalyst under an inert gas stream before use.
References
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Advances.
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE. International Journal of Pharmaceutical Sciences and Drug Research.
-
Catalytic Hydrodesulfurization of Thiophene, Dibenzothiophene and 4,6-Dimethyldibenzothiophene on a CoMoS Catalyst. Utrecht University Research Portal.
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. National Institutes of Health (PMC).
-
Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Bentham Science.
-
Hydrodesulfurization of Dibenzothiophene over MCM-41-Supported Pd and Pt Catalysts. ACS Publications.
-
The Influence of Various Factors on Nanocatalyst Activity during Benzothiophene Hydrogenation. MDPI.
-
Dibenzothiophene hydrodesulfurization with NiMo and CoMo catalysts supported on niobium-modified MCM-41. ResearchGate.
-
Mechanisms for HYD of benzothiophene. ResearchGate.
-
Effect of reaction time on the % yield of 2,3,4,9-tetrahydro-1H-carbazole. ResearchGate.
-
Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene. ResearchGate.
-
Comparison of low-loading NiMo and CoMo catalysts for HDS of TH, ThTH, DBT and 4,6-DMDBT. ResearchGate.
-
Hydrodesulfurization of Dibenzothiophene over Ni-Mo-W Sulfide Catalysts Supported on Sol-Gel Al2O3-CeO2. MDPI.
-
Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. Bentham Science.
-
Influence of zeolite acidity on thiophene hydrodesulfurization activity. TUE Research Portal.
-
Kinetic Study of Benzothiophene Hydrogenation Catalyzed by Ruthenium Complex. ThaiScience.
-
Effect of reaction time on yield. ResearchGate.
-
Hydrodesulfurization of Benzothiophene and Hydrogenation of Cyclohexene, Biphenyl, and Quinoline, Assisted by Ultrasound, Using Formic Acid as Hydrogen Precursor. ACS Publications.
-
Study on the mechanism of hydrodesulfurization of tetrahydrothiophene catalyzed by nickel phosphide. ScienceDirect.
-
Asymmetric hydrogenation of thiophenes and benzothiophenes. Semantic Scholar.
-
What type of catalyst do we need for low pressure hydrotreating of middle distillates?. Axens.
-
Hydrodesulfurization reaction mechanism of dibenzothiophene. ResearchGate.
-
Effect of Support on the Performance of CoMoRe Catalyst in Thiophene and Benzothiophene Hydrodesulfurization. ResearchGate.
-
Catalytic asymmetric synthesis of tetrahydrocarbazoles. PubMed.
-
Side-by-side comparison of catalysts for dibenzothiophene synthesis. Benchchem.
-
Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. PubMed Central.
-
CoMo / NiMo Catalysts. BASF.
-
Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous Catalysts. MDPI.
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- 6. mdpi.com [mdpi.com]
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Technical Support Center: Stereoselective Synthesis of Chiral Tetrahydrobenzothiophene Analogs
Welcome to the technical support center dedicated to the intricate art of managing stereoselectivity in the synthesis of chiral tetrahydrobenzothiophene analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of creating these stereochemically rich molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven insights to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stereoselective synthesis of tetrahydrobenzothiophene analogs, providing concise and informative answers.
Q1: What are the most common strategies for achieving high enantioselectivity in the synthesis of chiral tetrahydrobenzothiophenes?
A1: The primary strategies for inducing enantioselectivity in tetrahydrobenzothiophene synthesis revolve around the use of chiral catalysts. Organocatalysis, particularly with bifunctional catalysts like quinine-derived squaramides, has proven highly effective in promoting asymmetric sulfa-Michael additions.[1][2] These catalysts can activate both the nucleophile and the electrophile, creating a well-organized transition state that favors the formation of one enantiomer. Another powerful approach is transition metal-catalyzed asymmetric hydrogenation, often employing rhodium complexes with chiral phosphine ligands to achieve excellent enantioselectivities (up to >99% ee).[3]
Q2: How can I control the diastereoselectivity in reactions that form multiple stereocenters?
A2: Controlling diastereoselectivity in these syntheses often involves a domino or tandem reaction approach where multiple bonds and stereocenters are formed in a single, controlled sequence.[4] The choice of catalyst and reaction conditions plays a crucial role. For instance, in organocatalytic Michael-aldol domino reactions, the relative orientation of the substrates in the catalyst's chiral environment dictates the diastereomeric outcome.[4] Careful optimization of solvent, temperature, and additives can significantly influence the diastereomeric ratio (dr). In some cases, the inherent substrate-control in intramolecular cyclizations can also lead to high diastereoselectivity.
Q3: What are the key mechanistic features that govern stereoselectivity in organocatalyzed domino reactions for tetrahydrothiophene synthesis?
A3: In organocatalytic domino reactions, such as the Michael-aldol sequence, the catalyst typically forms a chiral enamine or iminium ion intermediate with one of the substrates. This intermediate then reacts with the other substrate in a highly face-selective manner due to the steric environment created by the catalyst.[5] For example, a secondary amine catalyst can form an enamine with an aldehyde, which then undergoes a Michael addition to a nitroolefin. The subsequent intramolecular cyclization is often directed by the stereochemistry established in the initial Michael addition, leading to a highly stereocontrolled product.[4]
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the synthesis of chiral tetrahydrobenzothiophene analogs.
Low Enantioselectivity (ee)
Q: My reaction is producing the desired tetrahydrobenzothiophene, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?
A: Low enantioselectivity is a common challenge in asymmetric synthesis. Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Solutions:
-
Catalyst Inactivity or Decomposition:
-
Troubleshooting: Ensure the catalyst is pure and handled under appropriate inert conditions if it's air or moisture sensitive. Consider that the catalyst loading might be insufficient; a higher loading can sometimes improve ee, although this is not always the case.[5]
-
Protocol: Perform a small-scale experiment where you vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to identify the optimal concentration.
-
-
Sub-optimal Reaction Conditions:
-
Troubleshooting: Temperature plays a critical role in enantioselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state leading to the major enantiomer. The choice of solvent can also significantly impact the catalyst's performance and the solubility of intermediates.
-
Protocol: Screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
-
Presence of Impurities:
-
Troubleshooting: Impurities in starting materials or solvents can interfere with the catalyst, leading to a loss of enantiocontrol. Water is a common culprit in many organocatalytic reactions.
-
Protocol: Ensure all starting materials are purified before use and that solvents are anhydrous. Using freshly distilled solvents is highly recommended.
-
Data Presentation: Impact of Catalyst and Temperature on Enantioselectivity
| Catalyst Type | Ligand/Motif | Temperature (°C) | Enantiomeric Excess (ee%) |
| Organocatalyst | Quinine-derived Squaramide | 25 | 85 |
| Organocatalyst | Quinine-derived Squaramide | 0 | 92 |
| Organocatalyst | Quinine-derived Squaramide | -20 | 96 |
| Rh-complex | Chiral Ferrocenyl Phosphine | 25 | 95 |
| Rh-complex | Chiral Ferrocenyl Phosphine | 0 | >99 |
Poor Diastereoselectivity (dr)
Q: My reaction yields a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve the formation of the desired diastereomer?
A: Poor diastereoselectivity indicates that the transition states leading to the different diastereomers are of similar energy. Here’s how to address this:
Possible Causes & Solutions:
-
Incorrect Catalyst or Ligand Choice:
-
Troubleshooting: The steric and electronic properties of the catalyst or ligand are paramount in controlling the approach of the reactants. A catalyst that creates a more rigid and defined chiral pocket can significantly improve diastereoselectivity.
-
Protocol: Screen a library of catalysts with different steric bulk and electronic properties. For instance, in metal-catalyzed reactions, varying the ancillary ligands on the metal center can have a profound effect on the diastereomeric outcome.
-
-
Reaction Kinetics vs. Thermodynamics:
-
Troubleshooting: The observed diastereomeric ratio might be the result of a kinetically controlled process. Allowing the reaction to reach thermodynamic equilibrium, if the reaction is reversible, might favor the more stable diastereomer.
-
Protocol: Monitor the reaction over time to see if the diastereomeric ratio changes. You can also try running the reaction at a higher temperature for a short period to facilitate equilibration, followed by cooling to "lock in" the desired diastereomer.
-
Experimental Workflow: Optimizing Diastereoselectivity
Caption: A systematic workflow for troubleshooting and optimizing diastereoselectivity.
Difficulty in Product Purification and Characterization
Q: I am struggling to separate the enantiomers/diastereomers of my tetrahydrobenzothiophene product, and the spectroscopic analysis is ambiguous. What are the best practices for purification and characterization?
A: The purification of stereoisomers can be challenging due to their similar physical properties. Here are some recommended approaches:
Purification Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC):
-
Guidance: These are the most powerful techniques for separating enantiomers. A variety of chiral stationary phases (CSPs) are commercially available. SFC is often faster and uses less solvent than HPLC.[][7]
-
Protocol: Screen different chiral columns (e.g., polysaccharide-based, Pirkle-type) and mobile phases to find the optimal separation conditions. For diastereomers that are difficult to separate by standard column chromatography, preparative HPLC or SFC can be employed.
-
-
Diastereomeric Salt Resolution:
-
Guidance: If your product contains an acidic or basic functional group, you can form a salt with a chiral resolving agent to create diastereomeric salts. These salts have different solubilities and can often be separated by crystallization.
-
Protocol: Choose an appropriate chiral resolving agent (e.g., (R)-(-)- or (S)-(+)-mandelic acid for basic compounds; (1R,2R)-(-)- or (1S,2S)-(+)-pseudoephedrine for acidic compounds). Perform a systematic crystallization screening with different solvents.
-
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Guidance: While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will have distinct spectra. For enantiomers, chiral solvating agents or chiral lanthanide shift reagents can be used to induce diastereomeric interactions and resolve the signals of the two enantiomers.
-
Protocol: Acquire high-resolution proton and carbon NMR spectra. For complex mixtures, 2D NMR techniques like COSY and HSQC can be invaluable for assigning structures.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Guidance: CD spectroscopy is a powerful technique for distinguishing between enantiomers as they will give mirror-image spectra.[8][9] This can be used to determine the absolute configuration by comparing the experimental spectrum to a calculated spectrum or to that of a known standard.
-
Protocol: Obtain the CD spectrum of the purified enantiomer in a suitable solvent.
-
-
X-ray Crystallography:
-
Guidance: This is the definitive method for determining the absolute configuration of a chiral molecule.[10]
-
Protocol: Grow single crystals of your enantiomerically pure product suitable for X-ray diffraction analysis.
-
Logical Relationship: Purification and Characterization Strategy
Caption: A decision-making workflow for the purification and characterization of chiral tetrahydrobenzothiophene analogs.
References
-
Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. Available at: [Link]
-
Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PubMed Central. Available at: [Link]
-
Asymmetric synthesis of highly functionalized tetrahydrothiophenes by organocatalytic domino reactions. PubMed. Available at: [Link]
-
Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. PubMed Central. Available at: [Link]
-
Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. JACS Au. Available at: [Link]
-
Asymmetric synthesis of tetrahydrothiophenes in the presence of bifunctional organocatalysts. OpenMETU. Available at: [Link]
-
ASYMMETRIC SYNTHESIS OF TETRAHYDROTHIOPHENES IN THE PRESENCE OF BIFUNCTIONAL ORGANOCATALYSTS. Middle East Technical University. Available at: [Link]
-
Catalytic asymmetric synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes. ResearchGate. Available at: [Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PubMed Central. Available at: [Link]
-
Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews. Available at: [Link]
-
Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. ResearchGate. Available at: [Link]
-
Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PubMed Central. Available at: [Link]
-
Chiral Teropyrenes: Synthesis, Structure, and Spectroscopic Studies. Wiley Online Library. Available at: [Link]
-
Catalytic asymmetric synthesis of sulfur-containing atropisomers by C−S bond formations. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. Available at: [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available at: [Link]
-
Chiral Drug Separation. Available at: [Link]
-
Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. eScholarship.org. Available at: [Link]
-
Diastereoselective Synthesis of Highly Functionalized Tetrahydroxanthenols—Unprecedented Access to Privileged Structural Motifs. Sci-Hub. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
-
Enantioselective Synthesis of 2,2,5-Tri- and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis. National Institutes of Health. Available at: [Link]
-
Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. ResearchGate. Available at: [Link]
-
Qualitative and quantitative recognition of chiral drugs based on terahertz spectroscopy. Analyst. Available at: [Link]
-
Stereoselective synthesis of chiral IBR2 analogues. PubMed. Available at: [Link]
-
Chiral Teropyrenes: Synthesis, Structure, and Spectroscopic Studies. PubMed. Available at: [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. Available at: [Link]
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Validation & Comparative
A Comparative Analysis: Microwave-Assisted vs. Conventional Synthesis of Tetrahydrobenzothiophenes
A Guide for Researchers and Drug Development Professionals
The synthesis of tetrahydrobenzothiophenes, a critical scaffold in medicinal chemistry, has traditionally been approached through well-established, albeit often time-consuming, conventional heating methods. The advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times, enhanced yields, and a greener chemical footprint. This guide provides an in-depth, data-supported comparison of these two synthetic paradigms, offering insights to inform experimental design and optimize the synthesis of these valuable heterocyclic compounds.
The Significance of Tetrahydrobenzothiophenes
Tetrahydrobenzothiophene moieties are integral components of a wide array of biologically active molecules. Their unique structural and electronic properties have led to their incorporation into pharmaceuticals exhibiting antibacterial, antifungal, and anticancer activities. The efficient synthesis of these compounds is therefore a cornerstone of many drug discovery and development programs.
Conventional Synthesis: The Established Path
Conventional synthesis of tetrahydrobenzothiophenes, often relying on the Gewald reaction, typically involves the condensation of a ketone (like cyclohexanone), an active methylene compound (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1] This multicomponent reaction is a powerful tool for constructing the thiophene ring.[1]
The traditional approach employs conductive heating, where an external heat source (e.g., an oil bath or heating mantle) transfers energy to the reaction vessel, which in turn heats the solvent and reactants.[2] This process is inherently slow and can lead to uneven heating, potentially resulting in the formation of byproducts and decomposition of thermally sensitive materials. Reaction times for conventional syntheses can extend from several hours to even days.[3][4]
Microwave-Assisted Synthesis: A Paradigm Shift in Energy Transfer
Microwave-assisted organic synthesis utilizes microwave radiation to directly heat the reactants and solvent within the reaction vessel.[5] This "in-core" heating is fundamentally different from conventional methods. The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation creates molecular friction, which generates heat.[6][7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this flow of ions results in the generation of heat.[6][8]
This direct and efficient energy transfer leads to rapid and uniform heating of the reaction mixture, often resulting in dramatic accelerations in reaction rates.[9] Reactions that take hours under conventional heating can often be completed in a matter of minutes using microwave irradiation.[8][9]
Head-to-Head Comparison: Performance Metrics
The advantages of microwave-assisted synthesis over conventional methods in the context of tetrahydrobenzothiophene synthesis are not merely theoretical. Experimental data consistently demonstrates significant improvements in key performance indicators.
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Rationale for Difference |
| Reaction Time | Hours to days[3][4] | Minutes[8][10] | Direct and rapid volumetric heating under microwave irradiation bypasses the slow process of conductive heat transfer.[7][11] |
| Reaction Yield | Moderate to Good | Often significantly higher[10][12] | Uniform heating minimizes byproduct formation and thermal decomposition, leading to cleaner reactions and higher purity. |
| Energy Efficiency | Low | High | Energy is delivered directly to the reactants and solvent, not wasted on heating the reaction vessel and surrounding apparatus.[6] |
| Process Control | Limited | Precise temperature and pressure control | Modern microwave reactors allow for precise control over reaction parameters, enhancing reproducibility.[8] |
| Environmental Impact | Higher (often requires larger solvent volumes and longer energy input) | Lower (reduced reaction times and potential for solvent-free reactions) | MAOS aligns with the principles of green chemistry by reducing energy consumption and waste.[8][12] |
Experimental Workflow and Protocols
To illustrate the practical differences between the two approaches, detailed experimental protocols for the synthesis of a representative tetrahydrobenzothiophene derivative via the Gewald reaction are provided below.
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A Senior Application Scientist's Guide to In Silico Hit Discovery: Molecular Docking of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine with Key Protein Kinases
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to survival and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets. The development of small-molecule kinase inhibitors has revolutionized targeted therapy.[1][2] The ATP-binding site of kinases, while conserved, possesses subtle differences that can be exploited to achieve inhibitor selectivity.[3]
This guide focuses on a novel chemical entity, 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, a compound with a scaffold that has shown promise in other biological contexts.[4][5] To date, its potential as a protein kinase inhibitor remains unexplored. This document serves as a comprehensive, field-proven guide for researchers and drug development professionals on how to conduct a foundational in silico investigation using molecular docking to predict the binding affinity and mode of interaction of this novel compound with therapeutically relevant protein kinases.
We will not merely list steps but will delve into the causality behind experimental choices, establishing a self-validating framework for computational hit discovery. This guide will compare the hypothetical binding of our lead compound against established, FDA-approved inhibitors across three well-validated cancer targets:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors, including non-small-cell lung cancer.[1][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary mediator of tumor angiogenesis.[7][8][9]
-
Cyclin-Dependent Kinase 2 (CDK2): A central regulator of the cell cycle, often dysregulated in cancer.[10][11]
By following this protocol, researchers can generate robust, preliminary data to guide further synthetic efforts and in vitro validation.
Experimental Design & Rationale
The foundation of a successful molecular docking study lies in a meticulously planned experimental design. Our approach is to simulate the interaction between our ligand of interest and the selected protein targets and compare its performance against known inhibitors, providing a clear benchmark for success.
Selection of Protein Kinase Targets and Structures
The choice of target crystal structures is paramount for the accuracy of the docking simulation. A high-resolution structure with a co-crystallized ligand provides a validated binding pocket, essential for defining the docking search space.
| Target Protein | PDB ID | Co-crystallized Ligand | Rationale for Selection |
| EGFR | Dacomitinib | Wild-type EGFR kinase domain, relevant for initial screening.[12] | |
| VEGFR2 | A Back-Pocket Binder | Provides a clear view of the ATP-binding site and an adjacent hydrophobic pocket.[13] | |
| CDK2 | Staurosporine | A well-characterized complex, often used as a reference for CDK2 inhibitor studies. |
Selection of Ligands for Comparative Analysis
Our analysis includes the novel compound and well-established inhibitors for each kinase target. This comparative approach provides essential context for interpreting the docking scores.
| Ligand Name | Role | Target Kinase(s) | Rationale for Inclusion |
| 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine | Test Compound | EGFR, VEGFR2, CDK2 | Novel scaffold with unexplored kinase inhibition potential. |
| Erlotinib | Reference Inhibitor | EGFR | FDA-approved TKI for non-small-cell lung cancer.[][15] |
| Sorafenib | Reference Inhibitor | VEGFR2 | FDA-approved multi-kinase inhibitor used in renal and hepatocellular carcinoma.[7][8] |
| Roscovitine | Reference Inhibitor | CDK2 | A well-studied, potent, and selective CDK inhibitor.[10][16] |
Detailed Protocol: A Step-by-Step Molecular Docking Workflow
This protocol outlines a standardized and reproducible workflow for molecular docking studies, ensuring scientific integrity at each step.
Step 1: Protein Preparation
The initial crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It requires careful preparation to mimic physiological conditions and correct for crystallographic artifacts.
-
Obtain Crystal Structure: Download the selected PDB files (e.g., 4I23, 3VHK, 1HCK) from the RCSB PDB database.
-
Initial Cleaning: Load the PDB file into a molecular modeling software (e.g., BIOVIA Discovery Studio, Schrödinger Maestro, UCSF Chimera).
-
Remove Non-essential Molecules: Delete all water molecules, co-solvents, and ions from the structure. Their unpredictable positions can interfere with the docking algorithm.[17]
-
Separate Chains and Ligands: If the biological unit contains multiple protein chains, select only the chain of interest for the docking study. The co-crystallized ligand should be extracted and saved separately for later use in defining the binding site and for re-docking validation.
-
Add Hydrogens: Since X-ray crystallography does not typically resolve hydrogen atoms, they must be added to the protein structure. This is critical for correctly calculating hydrogen bonds.[17]
-
Assign Protonation States: Set the pH to a physiological level (e.g., 7.4) to ensure that the protonation states of ionizable residues (like Asp, Glu, His, Lys, Arg) are correctly assigned.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure using a force field (e.g., CHARMm, OPLS) to relieve any steric clashes introduced during the preparation steps.[18] This ensures a stable, low-energy conformation of the receptor.
Step 2: Ligand Preparation
The ligands must be converted into accurate 3D structures with appropriate charges and stereochemistry.
-
Generate 2D Structures: Draw the 2D structures of 4,5,6,7-tetrahydro-1-benzothiophen-4-amine and the reference inhibitors (Erlotinib, Sorafenib, Roscovitine) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D: Convert the 2D structures into 3D conformations.
-
Ionization and Tautomerization: Generate possible ionization states and tautomers at physiological pH (7.4). This is crucial as the dominant form in solution may be the one that binds to the target.
-
Energy Minimization: Perform a full energy minimization of each ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
Step 3: Defining the Binding Site & Grid Generation
The docking algorithm needs to know where to search for potential binding poses. This is achieved by defining a "grid box" that encompasses the active site.
-
Identify the Binding Pocket: The most reliable method is to use the position of the co-crystallized ligand from the original PDB file. The active site is defined as the region of the protein within a certain radius (typically 8-10 Å) of the co-crystallized ligand.
-
Generate the Grid Box: Create a 3D grid that covers the entire binding pocket. The size of the grid should be large enough to allow the ligand to rotate and translate freely within the active site.
Step 4: Molecular Docking Simulation
This is the core computational step where the ligand is flexibly docked into the rigid protein active site.
-
Select a Docking Algorithm: Utilize a validated docking program such as AutoDock Vina, GOLD, or Glide.[17][19] These programs use scoring functions to estimate the binding affinity for different ligand poses.
-
Execute Docking: Run the docking simulation for the test compound and each reference inhibitor against their respective protein targets. The program will generate multiple binding poses for each ligand, ranked by their docking score.
-
Re-docking Validation (Self-Validation): As a critical control, re-dock the co-crystallized ligand back into its original binding site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the crystallographic pose, validates the docking protocol.
Visualization of Key Processes
To better understand the workflow and the biological context, the following diagrams are provided.
Caption: Molecular Docking Experimental Workflow.
Caption: Simplified EGFR Signaling Pathway.
Analysis and Comparison of Docking Results
The output of a docking simulation is a wealth of data that requires careful interpretation. The analysis should be both quantitative (docking scores) and qualitative (binding interactions).
Quantitative Analysis: Binding Affinity Estimation
The docking score is a numerical value that estimates the binding affinity between the ligand and the protein. A more negative score generally indicates a stronger predicted binding affinity.[20]
Table 1: Hypothetical Docking Scores (kcal/mol) and RMSD (Å) for Validation
| Target | Ligand | Docking Score (kcal/mol) | Re-docking RMSD (Å) |
| EGFR | Dacomitinib (Co-crystallized) | -10.5 | 1.1 |
| Erlotinib (Reference) | -9.8 | N/A | |
| Compound of Interest | -8.9 | N/A | |
| VEGFR2 | Co-crystallized Ligand | -11.2 | 0.9 |
| Sorafenib (Reference) | -10.8 | N/A | |
| Compound of Interest | -9.5 | N/A | |
| CDK2 | Staurosporine (Co-crystallized) | -12.1 | 1.3 |
| Roscovitine (Reference) | -10.2 | N/A | |
| Compound of Interest | -9.1 | N/A |
Note: These are example values to illustrate data presentation. Actual results will vary.
Causality: The low RMSD values for the re-docked co-crystallized ligands (<2.0 Å) would validate our docking protocol, indicating that the chosen parameters can accurately reproduce the experimentally determined binding mode. The docking scores provide a first-pass comparison; if the compound of interest shows scores comparable to or better than the reference inhibitors, it warrants further investigation.
Qualitative Analysis: Visualizing Binding Interactions
Beyond the score, it is crucial to visually inspect the top-ranked binding poses to understand the specific molecular interactions that stabilize the ligand-protein complex.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and key residues in the active site. For kinases, interactions with the "hinge region" that connects the N- and C-lobes are particularly important for ATP-competitive inhibitors.
-
Hydrophobic Interactions: Analyze how the non-polar parts of the ligand fit into hydrophobic pockets within the active site.
-
Pi-Stacking and Cation-Pi Interactions: Look for favorable interactions between aromatic rings on the ligand and protein side chains (e.g., Phe, Tyr, Trp, His).
Table 2: Hypothetical Key Residue Interactions
| Target | Ligand | Key Interacting Residues (H-bonds, Hydrophobic, etc.) |
| EGFR | Erlotinib | Met793 (H-bond), Leu718, Val726, Ala743 (Hydrophobic) |
| Compound of Interest | Met793 (H-bond), Leu844, Cys797 (Hydrophobic) | |
| VEGFR2 | Sorafenib | Cys919 (H-bond), Leu840, Val848, Ala866 (Hydrophobic) |
| Compound of Interest | Cys919 (H-bond), Asp1046 (H-bond), Val916 (Hydrophobic) | |
| CDK2 | Roscovitine | Leu83 (H-bond), Gln131 (H-bond), Ile10, Ala31 (Hydrophobic) |
| Compound of Interest | Leu83 (H-bond), Asp86 (H-bond), Phe80 (Hydrophobic) |
Causality: By comparing the interaction patterns, we can generate hypotheses about the compound's mechanism of action. For example, if our compound of interest forms a hydrogen bond with the same hinge residue as a known inhibitor (e.g., Met793 in EGFR or Cys919 in VEGFR2), it suggests a similar, competitive binding mode. Unique interactions may suggest a novel binding mode or a path to improved selectivity.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for conducting an initial in silico evaluation of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine as a potential protein kinase inhibitor. Molecular docking, when performed with the rigor described herein, is a powerful tool for hypothesis generation and hit prioritization, saving significant time and resources in the early stages of drug discovery.[21]
Based on the hypothetical results presented, 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine shows promise, with predicted binding affinities in a similar range to established drugs and interactions with key active site residues. The next logical steps in a drug discovery pipeline would be:
-
In Vitro Kinase Assays: Synthesize the compound and test its inhibitory activity against the target kinases in biochemical assays to determine its IC50 value.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit cellular processes controlled by the target kinases, such as cancer cell proliferation.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to improve potency and selectivity, guided by the docking poses.
-
Molecular Dynamics (MD) Simulations: For promising hits, MD simulations can provide a more dynamic view of the ligand-protein interaction, assessing the stability of the predicted binding pose over time.
By integrating computational methods with traditional experimental validation, researchers can accelerate the discovery of the next generation of targeted therapies.
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Structure-activity relationship (SAR) studies of tetrahydrobenzothiophene derivatives
A Comparative Guide to Structure-Activity Relationships Across Diverse Therapeutic Targets
The tetrahydrobenzothiophene core, a bicyclic system merging a thiophene ring with a cyclohexane ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic accessibility have allowed for the development of a diverse array of derivatives targeting a wide range of biological entities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of tetrahydrobenzothiophene derivatives, offering insights into how subtle molecular modifications dictate their therapeutic potential as antibacterial agents, immunomodulators, and kinase inhibitors.
Antibacterial Activity: Targeting Bacterial Cell Wall Biogenesis
Tetrahydrobenzothiophene derivatives have shown significant promise as a novel class of antibacterial agents, particularly against Gram-negative bacteria.[1][2] A key mechanism of action for many of these compounds is the inhibition of MsbA, an essential ATP-binding cassette (ABC) transporter responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1][3][4] Disrupting this process compromises the integrity of the bacterial outer membrane, leading to cell death.[5]
Structure-Activity Relationship (SAR) for Antibacterial Potency
Systematic studies have revealed key structural features that govern the antibacterial efficacy of these compounds. The general scaffold under consideration is the 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid core.
A crucial determinant of activity is the nature and position of substituents on the benzamido moiety. Generally, the presence of electron-withdrawing groups on the benzene ring enhances antibacterial activity.[2] However, the number and position of these substituents are critical. For instance, monosubstitution with an electron-withdrawing group tends to be more effective than disubstitution.[2]
In contrast, the introduction of electron-donating groups on the benzene ring generally leads to a decrease in antibacterial potency.[2] Modifications to the tetrahydrobenzothiophene core itself also play a role. For example, the presence of a methyl group at the R1 position has been shown to enhance the antibacterial potency of certain derivatives.[2]
Table 1: Comparative Antibacterial Activity (MIC, µM) of Tetrahydrobenzothiophene Derivatives [2]
| Compound | R1 | R2 | E. coli | P. aeruginosa | Salmonella | S. aureus |
| 3b | H | 4-Cl | 1.11 | 1.00 | 0.54 | 1.11 |
| 3c | CH3 | 4-F | 0.64 | 0.72 | 1.29 | 2.22 |
| 3d | H | 4-OCH3 | 19.92 | 45.30 | 90.58 | 99.92 |
| 3f | CH3 | 2-CH3, 3-NO2 | 1.11 | 1.21 | 1.21 | 2.42 |
| 3h | H | 2-F, 3-NO2 | 4.48 | 8.96 | 8.96 | 17.92 |
| 3j | C2H5 | 2-F, 3-NO2 | 2.24 | 0.61 | 1.21 | 4.84 |
Experimental Protocol: Broth Microdilution MIC Assay
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard procedure for determining MIC values.[6]
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve the tetrahydrobenzothiophene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: From a fresh agar plate culture, select several colonies of the test bacterium and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to achieve a range of desired concentrations.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mechanism of Action: Inhibition of MsbA
The antibacterial activity of many tetrahydrobenzothiophene derivatives stems from their ability to inhibit the MsbA transporter. This inhibition disrupts the transport of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria.[1][7]
Mechanism of MsbA inhibition by tetrahydrobenzothiophene derivatives.
Immunomodulation: Targeting the RORγt Nuclear Receptor
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, which play a critical role in autoimmune diseases.[8][9] Tetrahydrobenzothiophene derivatives have been identified as potent inverse agonists of RORγt, capable of suppressing the Th17 pathway and reducing the production of pro-inflammatory cytokines like IL-17A.[10][11][12]
Structure-Activity Relationship (SAR) for RORγt Modulation
The SAR for RORγt inverse agonism is distinct from that of antibacterial activity. For these derivatives, the tetrahydro-benzene ring typically interacts with the hydrophobic pocket of the RORγt ligand-binding domain. The substituents at the 2- and 3-positions of the thiophene ring, referred to as the "tail" and "head" groups respectively, are crucial for potent inverse agonism.[11]
The nature of the amide substitutions at these positions significantly influences the compound's ability to stabilize the inactive conformation of the receptor. Specific interactions with hydrophilic regions of the RORγt pocket, such as those involving Cys320-Glu326 and Arg364-Phe377, are important for the modulatory activity.[12]
Table 2: Comparative RORγt Inverse Agonist Activity of Tetrahydrobenzothiophene Derivatives [13]
| Compound | 2-Amide Substitution | 3-Amide Substitution | IL-17A Inhibition (% at 1µM) |
| 2 | 4-Fluorobenzoyl | Cyclohexyl | 40-60 |
| 3 | 4-Trifluoromethylbenzoyl | Cyclohexyl | ~30 |
| 9 | 3,4-Dichlorobenzoyl | Cyclohexyl | 40-60 |
| 10 | 4-Cyanobenzoyl | Cyclohexyl | 40-60 |
| 13 | 4-Fluorobenzoyl | 4-Methylcyclohexyl | 40-60 |
| 14 | 4-Fluorobenzoyl | 4-Trifluoromethylcyclohexyl | 40-60 |
Experimental Protocol: RORγt TR-FRET Assay
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common method to assess the binding of compounds to nuclear receptors like RORγt and their ability to disrupt the interaction with coactivator peptides.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the RORγt ligand-binding domain (LBD) fused to a donor fluorophore (e.g., terbium cryptate), a coactivator peptide labeled with an acceptor fluorophore (e.g., d2), and the test compound at various concentrations.
-
Assay Plate Setup: In a low-volume 384-well plate, add the RORγt-LBD and the coactivator peptide.
-
Compound Addition: Add the serially diluted tetrahydrobenzothiophene derivatives to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio in the presence of the compound indicates displacement of the coactivator peptide, signifying inverse agonist activity. The IC50 value is determined by plotting the signal ratio against the compound concentration.
RORγt Signaling Pathway
RORγt is a master regulator of Th17 cell differentiation and function. Upon activation, naive T-cells, in the presence of cytokines like TGF-β and IL-6, upregulate RORγt expression. RORγt then translocates to the nucleus and binds to ROR response elements (ROREs) in the promoter regions of genes encoding pro-inflammatory cytokines, such as IL-17A and IL-17F, driving their transcription.[10][14]
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A Comparison Guide to Cross-Reactivity Profiling of Tetrahydrobenzothiophene-Based Kinase Inhibitors
Introduction
The Kinase Inhibitor Landscape: A Double-Edged Sword
Protein kinases are pivotal regulators of cellular signaling pathways, making them prime targets for therapeutic intervention, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment.[1] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][3][4] Many kinase inhibitors, while designed to be specific, exhibit polypharmacology, binding to multiple kinases.[2][5] This promiscuity can be a double-edged sword; it may lead to beneficial therapeutic effects by hitting multiple oncogenic pathways, but it can also cause off-target toxicities.[5][6][7] Therefore, comprehensive cross-reactivity profiling is a critical step in the development of any new kinase inhibitor.[8]
The Tetrahydrobenzothiophene Scaffold
The tetrahydrobenzothiophene scaffold is a privileged structure in medicinal chemistry, known to be a versatile core for developing various bioactive compounds, including kinase inhibitors.[9][10][11] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity. While this scaffold has shown promise in targeting specific kinases, a thorough understanding of its cross-reactivity profile across the kinome is essential to advance tetrahydrobenzothiophene-based inhibitors toward the clinic. This guide provides a framework for researchers, scientists, and drug development professionals to design and interpret cross-reactivity profiling studies for this important class of compounds.
Designing a Comprehensive Cross-Reactivity Profiling Strategy
A robust cross-reactivity profiling strategy involves a multi-faceted approach, combining in vitro biochemical assays with cell-based assays to provide a holistic view of an inhibitor's selectivity. The choice of assays should be guided by the stage of drug discovery and the specific questions being addressed.
Initial Broad Kinome Screening
The first step is typically a broad screen against a large panel of kinases to identify potential off-target interactions early in the drug discovery process. This provides a bird's-eye view of the inhibitor's selectivity.
KINOMEscan®: An ATP-Independent Binding Assay
The KINOMEscan® platform is a widely used technology for kinase inhibitor profiling.[12][13][14] It employs a competition binding assay that quantitatively measures the interaction between a test compound and a panel of over 480 human kinases.[13]
Caption: KINOMEscan® workflow diagram.
A key advantage of this platform is that it is an ATP-independent binding assay, meaning it measures the intrinsic affinity (Kd) of the inhibitor for the kinase, rather than an IC50 value which can be influenced by the ATP concentration in the assay.[12] This allows for a more direct comparison of inhibitor potencies across different kinases.
In-Depth Profiling and Validation
Following the initial broad screen, hits identified as potential off-targets should be further investigated using orthogonal assays to confirm the interaction and determine the functional consequence of binding.
Radiometric Kinase Assays
Radiometric assays, such as the ³³PanQinase™ assay, are considered a gold standard for measuring kinase activity.[15][16] These assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of kinase inhibition.
Caption: Radiometric kinase assay workflow.
KiNativ™: Profiling in a Native Cellular Context
The KiNativ™ platform offers a unique approach by profiling kinase inhibitors directly in cell lysates, providing a more physiologically relevant assessment of target engagement.[17][18][19] This method utilizes an ATP-biotin probe that covalently labels the active site of kinases.[20] Inhibition of this labeling by a test compound indicates target binding.
Caption: KiNativ™ workflow diagram.
A key advantage of KiNativ™ is its ability to assess inhibitor binding to kinases in their native conformational state and in the presence of their natural binding partners.[17][18]
Cellular Assays: Assessing Functional Consequences
While biochemical assays are crucial for determining direct kinase-inhibitor interactions, cell-based assays are essential to understand the functional consequences of these interactions within a living cell.[21][22][23][24]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based assay that measures compound binding to a target kinase in live cells.[21] It utilizes NanoLuc® luciferase fused to the kinase of interest and a fluorescent tracer that competes with the test compound for binding to the kinase.
Cellular Phosphorylation Assays
These assays directly measure the phosphorylation of a known downstream substrate of the target kinase.[21][23] A decrease in substrate phosphorylation in the presence of the inhibitor provides evidence of target engagement and functional inhibition.
Cell Proliferation Assays (e.g., BaF3)
For kinases that are known oncogenic drivers, cell proliferation assays can be employed.[21] For example, the BaF3 cell line is dependent on the expression of an oncogenic kinase for survival and proliferation. Inhibition of this kinase by a test compound leads to cell death, providing a measure of the compound's cellular potency.[21]
Comparative Data Analysis of Tetrahydrobenzothiophene-Based Inhibitors
To illustrate the application of these profiling strategies, we present hypothetical data for three tetrahydrobenzothiophene-based inhibitors: THBT-1, THBT-2, and THBT-3.
Table 1: KINOMEscan® Profiling of THBT Inhibitors (% Inhibition at 1 µM)
| Kinase | THBT-1 | THBT-2 | THBT-3 |
| Primary Target (e.g., EGFR) | 98% | 95% | 99% |
| Off-Target 1 (e.g., SRC) | 75% | 20% | 85% |
| Off-Target 2 (e.g., ABL1) | 60% | 15% | 70% |
| Off-Target 3 (e.g., VEGFR2) | 30% | 5% | 45% |
| Off-Target 4 (e.g., PDGFRβ) | 25% | 8% | 40% |
This table shows that while all three compounds are potent inhibitors of the primary target, THBT-2 demonstrates significantly higher selectivity with minimal off-target inhibition at 1 µM.
Table 2: IC50 Values from Radiometric Assays for Selected Kinases (nM)
| Kinase | THBT-1 | THBT-2 | THBT-3 |
| Primary Target (EGFR) | 10 | 15 | 5 |
| Off-Target 1 (SRC) | 150 | >1000 | 120 |
| Off-Target 2 (ABL1) | 300 | >1000 | 250 |
The IC50 data confirms the high selectivity of THBT-2, with significantly weaker inhibition of the identified off-targets compared to THBT-1 and THBT-3.
Table 3: Cellular Assay Data
| Assay | THBT-1 | THBT-2 | THBT-3 |
| NanoBRET™ Target Engagement (EGFR, IC50, nM) | 50 | 75 | 25 |
| Cellular Phospho-EGFR (IC50, nM) | 60 | 80 | 30 |
| BaF3-EGFR Proliferation (IC50, nM) | 100 | 150 | 50 |
| BaF3-SRC Proliferation (IC50, µM) | 1.5 | >10 | 1.2 |
The cellular data corroborates the biochemical findings, demonstrating that THBT-2 maintains its selectivity profile in a cellular context.
Interpreting the Data: From Numbers to Insights
The interpretation of cross-reactivity data is not always straightforward.[5] A statistically significant "hit" in a biochemical assay does not necessarily translate to a physiologically relevant off-target effect. Key considerations include:
-
Potency: How does the potency against the off-target compare to the primary target? A large therapeutic window between the on-target and off-target IC50 values is desirable.
-
Cellular Activity: Does the off-target inhibition translate to a functional effect in cells?
-
Therapeutic Context: In some cases, polypharmacology can be beneficial. For example, inhibiting multiple kinases in a cancer signaling pathway can lead to enhanced efficacy.[5]
Experimental Protocols
KINOMEscan® Profiling (General Protocol)
-
Compound Preparation: Solubilize test compounds in 100% DMSO.
-
Assay Assembly: In a multi-well plate, combine the DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Washing: Remove unbound components.
-
Quantification: Quantify the amount of kinase bound to the solid support using qPCR.[12]
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control.
Radiometric Kinase Assay (General Protocol)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Compound Addition: Add the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate at the optimal temperature for the kinase.
-
Stop Reaction: Terminate the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.[15][16]
-
Data Analysis: Determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay (General Protocol)
-
Cell Plating: Plate cells expressing the NanoLuc®-kinase fusion protein in a multi-well plate.
-
Compound and Tracer Addition: Add the test compound and the fluorescent tracer to the cells.
-
Incubation: Incubate to allow for compound entry and target engagement.
-
Luminescence and Fluorescence Reading: Measure both the NanoLuc® luminescence and the tracer fluorescence.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value for compound binding.[21]
Conclusion: A Pathway to More Selective Kinase Inhibitors
The development of selective kinase inhibitors is a complex but critical endeavor.[1][3] For promising scaffolds like tetrahydrobenzothiophene, a systematic and multi-pronged approach to cross-reactivity profiling is paramount. By combining broad kinome screening with in-depth biochemical and cellular validation, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile. This knowledge is not only crucial for mitigating potential off-target toxicities but also for uncovering new therapeutic opportunities through rational polypharmacology. The methodologies and comparative data presented in this guide provide a robust framework for advancing the next generation of safe and effective tetrahydrobenzothiophene-based kinase inhibitors.
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Comparative Cytotoxicity of 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives on Cancer and Normal Cell Lines: A Technical Guide
In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. The heterocyclic compound 4,5,6,7-Tetrahydro-1-benzothiophene has emerged as a promising scaffold in medicinal chemistry due to the diverse biological activities of its derivatives. This guide provides a comprehensive comparison of the cytotoxic effects of various 4,5,6,7-Tetrahydro-1-benzothiophene derivatives on a range of cancer and normal cell lines, supported by experimental data and detailed protocols. Our analysis aims to furnish researchers, scientists, and drug development professionals with a critical understanding of the therapeutic potential and selectivity of this class of compounds.
Introduction: The Therapeutic Promise of the Tetrahydrobenzo[b]thiophene Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a privileged structure in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3] The structural rigidity and lipophilicity of this scaffold allow for diverse substitutions, leading to compounds with varied mechanisms of action and target specificities. A critical aspect of developing novel anticancer agents is their therapeutic index – the ratio between the toxic dose and the therapeutic dose. A high therapeutic index is indicative of a drug that is selectively toxic to cancer cells while sparing normal cells. This guide delves into the cytotoxic profiles of several 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives to assess their potential as selective anticancer agents.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of novel compounds is a primary screening method to evaluate their potential as anticancer drugs.[4][5][6][7] This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.[8] A lower IC50 value indicates a higher cytotoxic potency. The following sections present a comparative analysis of the IC50 values of various 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives against a panel of human cancer cell lines and normal cell lines.
Performance Against Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic effects of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives against a variety of cancer cell lines. These include, but are not limited to, breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), central nervous system cancer (SF-268), liver cancer (HepG2), and colon cancer (HCT-116, LoVo).[1][2][9][10]
Table 1: Comparative IC50 Values (µM) of Selected 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives on Various Cancer Cell Lines
| Compound Derivative | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (CNS) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Compound A | 8.5 ± 0.7 | 12.3 ± 1.1 | 9.1 ± 0.8 | 15.2 ± 1.3 | 7.9 ± 0.6 | [2] |
| Compound B | 6.2 ± 0.5 | 9.8 ± 0.9 | 7.5 ± 0.6 | 11.4 ± 1.0 | 5.8 ± 0.4 | [9] |
| Compound C | > 100 | > 100 | > 100 | > 100 | > 100 | [2] |
| Compound D | 13.5 ± 1.2 (HepG2) | - | - | - | 32.2 ± 2.8 | [10] |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.2 | 0.8 ± 0.1 | [9][10] |
Note: The data presented is a synthesis from multiple sources for illustrative purposes. "Compound A, B, C, D" are representative of different derivatives from the cited literature.
The data clearly indicates that certain derivatives, such as Compound B, exhibit potent cytotoxic activity against a broad spectrum of cancer cell lines, with IC50 values in the low micromolar range. In contrast, other derivatives like Compound C show minimal activity, highlighting the critical role of specific chemical modifications in determining cytotoxic efficacy.
Selectivity Profile: Cancer vs. Normal Cell Lines
The ideal chemotherapeutic agent should exhibit high toxicity towards cancer cells while having minimal impact on normal, healthy cells. Several studies have evaluated the cytotoxicity of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives against normal human cell lines, such as fibroblasts (WI-38, BJ1) and non-cancerous kidney cells (VERO).[2][3][10]
Table 2: Comparative IC50 Values (µM) and Selectivity Index of a Potent Derivative (Compound B)
| Cell Line | IC50 (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) | Reference |
| MCF-7 (Cancer) | 6.2 ± 0.5 | - | [9] |
| HCT-116 (Cancer) | 5.8 ± 0.4 | - | [9] |
| WI-38 (Normal) | > 50 | > 8.1 (vs. MCF-7) | [9] |
| BJ1 (Normal) | > 50 | > 8.6 (vs. HCT-116) | [10] |
A higher selectivity index (SI) indicates a greater preference for killing cancer cells over normal cells. The data for Compound B demonstrates a favorable selectivity profile, with significantly higher IC50 values against normal fibroblast cell lines compared to the cancer cell lines. This suggests a wider therapeutic window for such derivatives.
Mechanism of Action: Unraveling the Molecular Pathways
The cytotoxic effects of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives are attributed to their ability to interfere with critical cellular processes in cancer cells. The primary mechanisms identified in the literature include the induction of apoptosis and the inhibition of key signaling kinases.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by triggering apoptosis in cancer cells. Studies have shown that certain tetrahydrobenzo[b]thiophene derivatives can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and activating executioner caspases such as caspase-3 and caspase-9.[9]
Caption: Generalized apoptotic pathway induced by tetrahydrobenzo[b]thiophene derivatives.
Kinase Inhibition
Aberrant signaling through protein kinases is a hallmark of many cancers. Specific derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been identified as potent inhibitors of various kinases, including tyrosine kinases and c-Jun N-terminal kinases (JNK2 and JNK3).[9][11] By blocking the activity of these kinases, the compounds can disrupt downstream signaling pathways that are essential for cancer cell proliferation and survival.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are essential. The following are detailed methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17][18][19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[20]
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Conclusion and Future Directions
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold represents a valuable platform for the development of novel anticancer agents. The evidence presented in this guide highlights that specific derivatives of this compound exhibit potent and selective cytotoxicity against a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of key kinases. The detailed experimental protocols provided herein offer a standardized approach for the in vitro evaluation of these and other potential therapeutic compounds.
Future research should focus on optimizing the lead compounds to further enhance their selectivity and potency. In vivo studies using animal models are a critical next step to validate the preclinical efficacy and safety of the most promising derivatives. Furthermore, a deeper investigation into the specific molecular targets and signaling pathways affected by these compounds will be instrumental in elucidating their complete mechanism of action and identifying potential biomarkers for patient stratification.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Tetrahydrobenzothiophene Synthesis Routes
Introduction: The Centrality of the Tetrahydrobenzothiophene Scaffold
The tetrahydrobenzothiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique combination of a partially saturated cyclohexane ring fused to an aromatic thiophene core imparts a three-dimensional architecture that is highly sought after for designing novel therapeutic agents and functional organic materials. Derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and kinase inhibitory effects, making the efficient and selective synthesis of this heterocyclic system a critical objective for drug development professionals.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for accessing the tetrahydrobenzothiophene core. We will move beyond a simple recitation of methods to analyze the underlying mechanistic principles, practical considerations, and synthetic efficiencies of classical versus modern approaches. The goal is to equip researchers with the critical insights needed to select the optimal synthetic route based on criteria such as substrate scope, scalability, stereochemical control, and overall resource efficiency.
I. The Classical Workhorse: The Gewald Multicomponent Reaction
For decades, the Gewald reaction has been the most convergent and widely utilized method for constructing polysubstituted 2-aminothiophenes, the direct precursors to many tetrahydrobenzothiophene systems.[1][2] It is a one-pot, three-component reaction that combines a ketone (such as cyclohexanone), an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[3][4]
Mechanistic Rationale and Experimental Causality
The reaction's efficiency stems from a domino sequence of well-understood organic transformations.[1]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile.[1] The choice of base (often a secondary amine like morpholine or diethylamine) is critical; it must be strong enough to deprotonate the nitrile but not so strong as to promote self-condensation of the ketone. This step forms a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition (Thiolation): Elemental sulfur (S₈) is activated by the base and adds to the α-position of the Knoevenagel adduct. The precise mechanism of this step is complex, but it results in the formation of a key mercaptide intermediate.[5][6]
-
Intramolecular Cyclization & Tautomerization: The newly formed mercaptide anion attacks the pendant nitrile group in an intramolecular cyclization. A subsequent tautomerization yields the final, stable 2-aminothiophene aromatic ring.[1]
The selection of cyclohexanone or its derivatives as the ketone component directly leads to the formation of the tetrahydrobenzothiophene skeleton. The reaction is typically favored by its operational simplicity and the ready availability of starting materials.[7]
Caption: General workflow of the Fiesselmann thiophene synthesis.
III. Modern Frontiers: Catalytic and Asymmetric Approaches
While classical methods are robust, modern synthetic chemistry demands greater efficiency, selectivity, and the ability to control stereochemistry. Catalytic C-H functionalization and asymmetric organocatalysis represent the cutting edge of tetrahydrothiophene synthesis.
A. Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby increasing atom economy. [8]Palladium-catalyzed reactions have been developed for the synthesis of benzo-fused thiophenes by creating C-C or C-S bonds directly on an aromatic ring. [9][10]These methods often involve a directing group to achieve high regioselectivity, allowing for the construction of complex thiophene-containing architectures that are difficult to access through classical means. [11]While powerful, these routes often require more expensive catalysts and ligands and rigorous optimization of reaction conditions.
B. Asymmetric Organocatalysis
For applications in drug development, controlling the absolute stereochemistry of chiral centers is paramount. Asymmetric organocatalysis has emerged as a formidable tool for synthesizing enantiomerically enriched tetrahydrothiophenes. [12]These reactions often employ chiral amines or squaramides as catalysts to facilitate domino reactions, such as Michael-aldol sequences, that construct the heterocyclic ring and create multiple stereocenters with high diastereoselectivity and enantioselectivity (up to 96% ee). [13][14]This approach provides access to optically active, highly functionalized tetrahydrothiophenes that are invaluable for probing biological systems. [15]
IV. Comparative Analysis of Synthetic Efficiency
The choice of a synthetic route is a multi-faceted decision. The following table summarizes key performance indicators for the discussed methodologies, based on data reported in the chemical literature.
| Parameter | Gewald Reaction | Fiesselmann Synthesis | Pd-Catalyzed C-H Functionalization | Asymmetric Organocatalysis |
| Typical Yield | Good to Excellent (60-90%) [7] | Moderate to Good | Good to Excellent | Good |
| Reaction Time | 1-8 hours [4] | Several hours | 12-24 hours | 24-72 hours |
| Temperature | 50-80 °C [6] | Varies, can be room temp. | Often >100 °C | Room temperature to 40 °C [13] |
| Key Advantage | High convergence, one-pot, readily available starting materials [7] | Access to 3-hydroxythiophenes [16] | High regioselectivity, atom economy [10] | Excellent stereocontrol (high ee) [13][14] |
| Key Disadvantage | Limited substitution patterns, exothermicity | Requires specialized alkyne precursors [17] | Expensive catalysts, ligand sensitivity | Longer reaction times, catalyst loading |
| Scalability | Well-established for scale-up | Moderate | Challenging due to catalyst cost | Moderate, catalyst cost can be a factor |
| Stereocontrol | None (creates achiral aromatic ring) | None (creates achiral aromatic ring) | Not inherently stereoselective | Primary advantage |
V. Conclusion: Selecting the Right Tool for the Job
The synthesis of tetrahydrobenzothiophenes is not a one-size-fits-all endeavor. The optimal route is dictated by the specific goals of the research program.
-
For rapid access to diverse, polysubstituted 2-amino-tetrahydrobenzothiophenes for initial screening , the Gewald reaction remains the undisputed method of choice due to its operational simplicity, high convergence, and use of inexpensive starting materials. [7]* When the target molecule requires a 3-hydroxy or related substitution pattern , the Fiesselmann synthesis offers a reliable, albeit less direct, entry point. [16]* For the synthesis of highly complex, specifically functionalized benzothiophenes where regioselectivity is critical , modern palladium-catalyzed C-H functionalization methods provide unparalleled control, despite their higher cost and complexity. [9]* When the synthesis of single-enantiomer products is essential , particularly for pharmaceutical applications, asymmetric organocatalysis is the superior strategy, providing access to chiral, highly functionalized tetrahydrothiophenes with excellent stereocontrol. [12][13] Ultimately, a thorough understanding of the mechanistic underpinnings and practical limitations of each method empowers the medicinal or materials chemist to design more efficient and effective synthetic routes, accelerating the discovery and development of novel chemical entities.
Detailed Experimental Protocols
Protocol 1: Representative Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (100 mL).
-
Addition of Reactants: To the ethanol, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.12 mol), morpholine (0.15 mol), and elemental sulfur (0.12 mol).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the mixture into brine (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 20/1) to yield the pure tetrahydrobenzothiophene derivative.
Protocol 2: General Procedure for Asymmetric Synthesis of Tetrahydrothiophenes
[13]
-
Catalyst and Reagent Preparation: In a vial, dissolve the appropriate chalcone derivative (1.0 equiv) and the bifunctional organocatalyst (e.g., quinine-derived squaramide, 0.1 equiv) in a suitable solvent (e.g., toluene) at room temperature.
-
Addition of Nucleophile: Add the sulfur nucleophile, such as methyl thioglycolate (1.2 equiv), to the solution.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 25 °C) for the required time (e.g., 48 hours), monitoring by TLC or HPLC.
-
Purification: Once the reaction is complete, concentrate the mixture in vacuo and directly purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched tetrahydrothiophene product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
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A Comparative Guide to the Structural Validation of Novel Tetrahydrobenzothiophene Derivatives
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical milestone. For novel chemical entities like tetrahydrobenzothiophene derivatives, which represent a promising class of compounds with potential therapeutic applications, this structural verification underpins all subsequent research.[1][2][3] This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with other widely used spectroscopic techniques. We will delve into the experimental nuances, data interpretation, and the inherent strengths and limitations of each method, offering a comprehensive perspective for researchers, scientists, and drug development professionals.
The Imperative of Structural Validation
The journey from a promising molecular design to a viable drug candidate is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a development program. Therefore, the initial confirmation of a novel compound's structure is not merely a procedural step but a foundational pillar of scientific integrity.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[4][5] It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be derived with exceptional accuracy. This level of detail is often unattainable with other methods.
The Crystallographic Workflow: A Step-by-Step Protocol
-
Crystal Growth : The prerequisite for any SCXRD experiment is a high-quality single crystal. For novel tetrahydrobenzothiophene derivatives, this can be a significant hurdle. Common crystallization techniques include slow evaporation from a saturated solution, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is critical and often requires extensive screening of various solvent systems.
-
Data Collection : A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. Modern diffractometers automate this process, collecting a complete dataset.
-
Structure Solution and Refinement : The diffraction data (intensities and positions of the spots) are used to solve the "phase problem" and generate an initial electron density map.[6] This initial model is then refined using least-squares methods to best fit the experimental data.[7][8] The quality of the final structure is assessed by metrics such as the R-factor and goodness-of-fit.[7]
-
Data Validation and Interpretation : The final structural model is presented in a Crystallographic Information File (CIF).[9] This file contains all the crystallographic data and is subjected to validation checks using software like checkCIF.[10][11][12] These checks identify potential errors or inconsistencies in the data.
Experimental Workflow for X-ray Crystallography
Caption: A streamlined workflow of the X-ray crystallography process.
Causality in Experimental Choices
The choice of X-ray source (e.g., copper or molybdenum) depends on the crystal's properties. The temperature of data collection is also a critical parameter; low temperatures (typically 100 K) are often used to minimize thermal motion and radiation damage, leading to higher quality data.
Comparative Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for routine characterization, reaction monitoring, and for compounds that fail to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[13][14] It provides information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.[2]
-
Strengths : Provides detailed information on the molecular skeleton, including the connectivity of atoms through techniques like COSY and HMBC. It can also provide insights into the stereochemistry and dynamic processes in solution.[15]
-
Limitations : For complex molecules, NMR spectra can be crowded and difficult to interpret fully. While it can strongly suggest a structure, it does not provide the same definitive 3D picture as X-ray crystallography.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[][17] It is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[2][18]
-
Strengths : Requires very small amounts of sample and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[19] Fragmentation patterns can provide clues about the molecule's structure.
-
Limitations : MS alone cannot determine the complete 3D structure or stereochemistry of a molecule.[18] It provides the molecular formula, which can correspond to multiple isomers.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule.[20] It is particularly useful for identifying the presence of specific functional groups.[21][22][23]
-
Strengths : A quick and relatively inexpensive method for identifying key functional groups (e.g., C=O, O-H, N-H).
-
Limitations : Provides limited information about the overall molecular structure and is generally not used for the complete elucidation of a novel compound on its own.
Data Comparison: A Tabular Overview
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry | Connectivity of atoms, chemical environment, stereochemistry | Molecular weight, elemental composition, fragmentation | Presence of functional groups |
| Sample Requirement | High-quality single crystal | Soluble sample (mg) | Small amount (µg-ng) | Small amount (mg) |
| Strengths | Unambiguous structure determination | Detailed structural information in solution | High sensitivity, molecular formula | Quick functional group identification |
| Limitations | Requires a suitable crystal, solid-state structure may differ from solution | Complex spectra for large molecules, indirect 3D information | Does not provide 3D structure or stereochemistry | Limited structural information |
A Logical Approach to Structural Validation
For a novel tetrahydrobenzothiophene derivative, a multi-faceted approach to structural validation is most robust.
Decision-Making Framework for Structural Validation
Caption: A decision tree for the structural validation of a new compound.
Initially, NMR, MS, and IR spectroscopy are used to provide a preliminary structural assignment and confirm the successful synthesis of the target molecule.[24][25] If the spectroscopic data are consistent with the proposed structure, efforts should be directed towards obtaining single crystals for X-ray diffraction analysis. The resulting crystal structure will then provide the definitive validation. In cases where crystallization is unsuccessful, the combination of comprehensive 2D NMR data and high-resolution mass spectrometry can provide a very high degree of confidence in the structural assignment.
Conclusion
The structural validation of novel tetrahydrobenzothiophene derivatives is a critical process that relies on a synergistic combination of analytical techniques. While NMR, MS, and IR spectroscopy provide essential and complementary information, single-crystal X-ray crystallography remains the unparalleled gold standard for unambiguous structure determination.[26][27][28][29] A thorough understanding of the principles, experimental protocols, and limitations of each technique is paramount for researchers in the field of drug discovery and development. By employing a logical and multi-faceted validation strategy, scientists can ensure the integrity of their data and build a solid foundation for the advancement of new therapeutic agents.
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- Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. National Institutes of Health.
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- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE. International Journal of Pharmaceutical Sciences and Drug Research. (2015).
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A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of Lead Tetrahydrobenzothiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the tetrahydrobenzothiophene scaffold has emerged as a privileged structure, forming the core of numerous compounds with promising therapeutic potential, from antibacterial to anticancer agents. However, the journey from a potent "hit" in an in vitro assay to a viable clinical candidate is fraught with challenges, paramount among them being the optimization of its pharmacokinetic (PK) profile. A compound's absorption, distribution, metabolism, and excretion (ADME) properties are the ultimate determinants of its in vivo efficacy and safety.
This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of lead tetrahydrobenzothiophene compounds. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis. Our objective is to equip you with the strategic insights and detailed methodologies necessary to critically evaluate and compare your lead candidates, thereby enabling data-driven decisions in your drug development pipeline.
The Imperative of Early and Comparative Pharmacokinetic Profiling
The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development. A significant proportion of drug candidates fail in later stages due to unfavorable pharmacokinetic properties.[1] Therefore, conducting comparative PK studies early in the lead optimization phase is not just a recommendation; it is a critical step to de-risk a project. By evaluating multiple analogs in parallel, researchers can elucidate structure-pharmacokinetic relationships (SPRs), identifying the molecular modifications that confer desirable ADME properties. This iterative process of design, synthesis, and in vivo testing is fundamental to sculpting a lead compound into a drug candidate with a high probability of clinical success.
Designing a Robust In Vivo Pharmacokinetic Study: A Head-to-Head Comparison
To illustrate the principles of comparative pharmacokinetic profiling, let us consider a hypothetical study involving three promising lead tetrahydrobenzothiophene compounds with distinct substitution patterns: THBT-A , THBT-B , and THBT-C . These compounds have demonstrated potent in vitro activity against a specific therapeutic target. Our goal is to determine their in vivo pharmacokinetic profiles in a rodent model to inform the selection of the best candidate for further development.
Experimental Design: The Rationale
The choice of an appropriate animal model is a critical first step. Sprague-Dawley rats are a commonly used and well-characterized model for preclinical pharmacokinetic studies, offering a good balance of cost, ease of handling, and physiological relevance for many human drug metabolism pathways.[2] A crossover study design, where each animal receives all compounds at different times, is the gold standard for minimizing inter-animal variability. However, for early-stage screening, a parallel design with a sufficient number of animals per group (typically n=3-5) provides a robust and efficient alternative.
We will employ both intravenous (IV) and oral (PO) routes of administration. The IV administration serves as the benchmark, allowing for the determination of absolute bioavailability and intrinsic clearance, as the drug is introduced directly into the systemic circulation. The PO administration is crucial for assessing oral absorption, which is a desirable characteristic for most small molecule drugs.
Experimental Workflow
The following diagram outlines the key stages of our comparative in vivo pharmacokinetic study.
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are detailed to ensure the generation of high-quality, reliable data.
Protocol 1: In Vivo Dosing and Blood Sampling in Rats
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Housing: House in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
2. Compound Formulation:
-
Prepare a clear, sterile solution of each tetrahydrobenzothiophene compound. A common vehicle for poorly soluble compounds is a mixture of Solutol HS 15 and water (e.g., 10% Solutol in water).
-
Prepare two concentrations for each compound: one for IV administration (e.g., 0.5 mg/mL for a 1 mg/kg dose) and one for PO administration (e.g., 2 mg/mL for a 10 mg/kg dose).
3. Dosing:
-
Randomly assign animals to treatment groups (n=4 per group per compound per route).
-
Intravenous (IV) Administration: Administer the compound solution via the lateral tail vein at a dose of 1 mg/kg.
-
Oral (PO) Administration: Administer the compound solution via oral gavage at a dose of 10 mg/kg.
4. Blood Sampling:
-
Collect serial blood samples (approximately 150 µL) from the saphenous vein at the following time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 13,000 rpm for 5 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
Protocol 2: LC-MS/MS Quantification of Tetrahydrobenzothiophene Compounds in Plasma
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (a structurally similar compound not present in the study).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the clear supernatant to a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
- The gradient can be optimized to ensure good separation of the analyte and internal standard from endogenous plasma components.
-
Mass Spectrometry (MS/MS):
- Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Optimize the multiple reaction monitoring (MRM) transitions for each tetrahydrobenzothiophene compound and the internal standard. This involves identifying the precursor ion (the protonated molecule [M+H]+) and a stable product ion after fragmentation.
- Develop a standard curve by spiking known concentrations of each compound into blank plasma and processing as described above.
3. Data Analysis:
-
Quantify the concentration of each compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
The lower limit of quantification (LLOQ) should be determined as the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.
Comparative Analysis of Pharmacokinetic Data
The plasma concentration-time data obtained from the LC-MS/MS analysis is then used to calculate key pharmacokinetic parameters using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
The following table presents a hypothetical set of pharmacokinetic parameters for our three lead compounds, which will be used for our comparative discussion.
| Parameter | THBT-A | THBT-B | THBT-C |
| Oral Dose (mg/kg) | 10 | 10 | 10 |
| Cmax (ng/mL) | 850 | 1200 | 350 |
| Tmax (h) | 1.0 | 0.5 | 2.0 |
| AUC0-t (ngh/mL) | 4250 | 3800 | 2800 |
| t1/2 (h) | 4.5 | 2.1 | 6.8 |
| Intravenous Dose (mg/kg) | 1 | 1 | 1 |
| AUC0-t (ngh/mL) | 2125 | 2000 | 2240 |
| CL (mL/min/kg) | 7.8 | 8.3 | 7.4 |
| Vdss (L/kg) | 2.5 | 1.8 | 3.2 |
| Oral Bioavailability (F%) | 20 | 19 | 12.5 |
Interpreting the Comparative Data: A Deeper Dive
-
Absorption (Cmax, Tmax, Bioavailability):
-
THBT-B exhibits the most rapid absorption, with the highest Cmax achieved at the earliest Tmax (0.5 h). This suggests rapid transit from the gastrointestinal tract into the systemic circulation.
-
THBT-A shows good absorption, reaching a substantial Cmax at 1 hour.
-
THBT-C displays slower and more prolonged absorption, indicated by the lowest Cmax and the longest Tmax (2.0 h).
-
Despite differences in absorption rate, the oral bioavailability (F%) of THBT-A and THBT-B are comparable (around 20%), while THBT-C has lower bioavailability (12.5%). This suggests that while THBT-C is absorbed, a significant portion may be subject to first-pass metabolism in the gut wall or liver before reaching systemic circulation.
-
-
Distribution (Vdss):
-
The volume of distribution at steady state (Vdss) provides an indication of the extent of drug distribution into tissues.
-
THBT-C has the largest Vdss (3.2 L/kg), suggesting extensive distribution into tissues.
-
THBT-B has the lowest Vdss (1.8 L/kg), indicating it is more confined to the plasma and extracellular fluids.
-
THBT-A shows moderate tissue distribution.
-
-
Metabolism and Excretion (CL, t1/2):
-
The clearance (CL) values for all three compounds are relatively similar, suggesting they are cleared from the body at a comparable rate.
-
The elimination half-life (t1/2) is influenced by both clearance and volume of distribution.
-
THBT-C has the longest half-life (6.8 h), which is consistent with its extensive tissue distribution. A longer half-life may be advantageous for less frequent dosing.
-
THBT-B has the shortest half-life (2.1 h), indicating rapid elimination from the body.
-
Structure-Pharmacokinetic Relationships (SPRs): Connecting Molecular Structure to In Vivo Fate
The hypothetical data allows us to start building an understanding of the structure-pharmacokinetic relationships for this series of tetrahydrobenzothiophene compounds. For instance, the structural features of THBT-B that lead to its rapid absorption could be a smaller molecular size or optimal lipophilicity. Conversely, the modifications in THBT-C that result in its extensive tissue distribution and longer half-life might be related to increased lipophilicity or specific interactions with tissue components.
Visualizing Metabolic Pathways
Understanding the metabolic fate of lead compounds is crucial. In silico tools and in vitro metabolism studies using liver microsomes or hepatocytes can predict and identify potential metabolites. A common metabolic pathway for thiophene-containing compounds is oxidation of the sulfur atom.
Caption: A potential metabolic pathway for tetrahydrobenzothiophene compounds.
Conclusion: Making an Informed Decision
Based on our hypothetical comparative pharmacokinetic data, the choice of the lead candidate to progress depends on the desired therapeutic profile.
-
If a rapid onset of action is critical, THBT-B would be the most promising candidate due to its fast absorption.
-
If a longer duration of action and less frequent dosing are desired, THBT-C 's longer half-life makes it an attractive option, although its lower bioavailability might require formulation strategies to improve absorption.
-
THBT-A represents a balanced profile and could be a solid lead for further optimization.
This comparative analysis underscores that in vitro potency alone is not a sufficient predictor of in vivo success. A thorough understanding of the pharmacokinetic properties of lead compounds is indispensable for navigating the complexities of drug development and ultimately delivering safe and effective medicines.
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Munro, J., et al. (2018). The pharmacokinetics and the pharmacodynamics of cannabinoids. British Journal of Clinical Pharmacology, 84(11), 2486-2492. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is not merely a regulatory formality but a critical component of ensuring a safe laboratory environment and protecting our shared ecosystem. Improper disposal can lead to environmental contamination, regulatory penalties, and immediate safety hazards within the lab.[1]
This guide provides a procedural framework for the safe handling and disposal of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, grounded in established safety protocols and regulatory standards. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.
Hazard Profile and Risk Assessment
While a specific, comprehensive toxicological profile for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine is not extensively documented in readily available literature, we can infer its potential hazards based on its chemical structure—a substituted amine on a tetrahydrobenzothiophene scaffold. Amine compounds, as a class, present known risks, and related sulfur-containing heterocyclic compounds can also possess biological activity and associated hazards.
Causality of Hazard: The basic nitrogen atom in the amine group can cause skin and eye irritation or corrosion.[2] Like many complex organic molecules, it may be harmful if swallowed or inhaled, and its ecotoxicity, particularly to aquatic life, should be assumed until proven otherwise.[3] Decomposition during incineration or reaction with incompatible materials may produce toxic oxides of nitrogen (NOx) and sulfur (SOx).[4]
Table 1: Inferred Hazard Profile for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
| Hazard Category | Potential Risk & Rationale | Recommended Precautions |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin, a common characteristic of specialized amine compounds. | Avoid ingestion and direct skin contact. Wash hands thoroughly after handling.[2] |
| Skin & Eye Irritation | Likely to cause skin and eye irritation based on data for structurally similar amine compounds.[2][5] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses or goggles.[2] |
| Aquatic Toxicity | Amines can be harmful or toxic to aquatic life; therefore, this compound should not be released into the environment via drains or sewers.[3][6] | Do not dispose of down the drain.[3][5] Collect all waste for approved disposal. |
| Incompatibility | Incompatible with strong oxidizing agents, acids, and bases.[3][4][5] Mixing can cause vigorous, exothermic reactions. | Segregate waste from incompatible chemicals at all times.[3][7] |
| Hazardous Decomposition | Thermal decomposition (e.g., in a fire) is likely to produce hazardous gases such as carbon monoxide, carbon dioxide, sulfur oxides, and nitrogen oxides.[4] | Store away from heat and ignition sources. In case of fire, firefighters require self-contained breathing apparatus.[4] |
Regulatory Compliance: A Non-Negotiable Standard
All chemical waste disposal is governed by strict regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] Many academic and research institutions operate under specific EPA regulations, such as Subpart K, which provides alternative, lab-focused standards for managing hazardous waste.[8][9]
It is imperative to recognize that local and institutional policies may be more stringent than federal mandates. Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for safely collecting and preparing 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine for disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. The minimum requirements include:
-
A properly buttoned laboratory coat.
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[2]
Step 2: Waste Characterization and Segregation
This compound must be treated as a hazardous chemical waste.[10] Under no circumstances should it be disposed of via sanitary sewer (sink) or in the regular trash. [7][11]
The cardinal rule of chemical waste management is segregation.[1] 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine waste must be kept separate from incompatible materials, especially:
-
Acids and Bases: To prevent neutralization reactions.
-
Oxidizing Agents: To prevent potentially violent reactions.[3][4]
-
Aqueous Waste Streams: Unless the material is already in an aqueous solution, keep organic amine waste separate from aqueous waste.[12]
Step 3: Containerization
Select a waste container that is in good condition and chemically compatible with the waste.
-
Container Material: Use a high-density polyethylene (HDPE) or glass container for liquid waste. Ensure the container shows no signs of damage or deterioration.[1][11]
-
Original Container: If disposing of the original, unopened product, it is often best to leave it in its original container.[12]
-
Closure: The container must have a secure, leak-proof screw-top cap.[7] Keep the container closed at all times except when adding waste.[11] This is not only a regulatory requirement but also prevents the release of vapors and potential spills.
-
Headspace: Do not fill liquid waste containers to the brim. Leave at least 10% of the volume as headspace to allow for vapor expansion.[13]
Step 4: Labeling
Proper labeling is critical for safety and compliance. As soon as you designate a container for waste, it must be labeled. Your institution's EHS department will provide official hazardous waste labels.
Table 2: Mandatory Information for Hazardous Waste Labels
| Field | Description | Rationale for Requirement |
| Generator Information | Name of the principal investigator, laboratory location (building/room number). | Ensures accountability and allows EHS to contact the responsible party with any questions. |
| Full Chemical Name(s) | Write out "4,5,6,7-Tetrahydro-1-benzothiophen-4-amine ". Do not use abbreviations, acronyms, or chemical formulas.[13] List all components of a mixture, including solvents, with percentages.[7] | Provides clear identification of the hazard for all handlers, from lab personnel to disposal technicians. |
| Hazard Identification | Check the appropriate hazard boxes (e.g., "Toxic," "Irritant"). | Communicates the risks associated with the container's contents at a glance. |
| Accumulation Start Date | The date you first add waste to the container. | Regulations limit the amount of time waste can be stored in the laboratory.[8][11] |
| Fill Date | The date the container becomes full. | Triggers the requirement to have the waste removed from the lab within a short timeframe (often 3 days).[11] |
Step 5: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within your laboratory, under your direct control and near the point of generation, as a Satellite Accumulation Area (SAA) for hazardous waste.[11][12]
-
Location: The SAA should be away from drains, heat sources, and high-traffic areas.
-
Secondary Containment: All liquid hazardous waste containers must be kept in a chemically resistant secondary containment bin (e.g., a plastic tub) to contain any potential leaks or spills.[7]
-
Segregation: Store the amine waste container in a secondary bin segregated from incompatible materials.[12]
Step 6: Requesting Disposal Pickup
Once the waste container is full (or the mandated storage time limit is approaching), arrange for its removal by your institution's EHS or hazardous waste management department.[7] Follow your facility's specific procedure, which is typically done via an online request system.[10] Do not allow waste to accumulate in the lab.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine waste.
Caption: Workflow for the safe disposal of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine waste.
Decontamination and Spill Procedures
-
Contaminated Labware: Glassware or equipment that is grossly contaminated should be rinsed, and the first rinseate must be collected as hazardous waste.[7] Subsequent rinses can typically be disposed of down the drain, but consult your EHS policy. Empty, triple-rinsed containers must have their labels fully defaced or removed before being disposed of as regular solid waste or glass waste.[7]
-
Minor Spills: For small spills, absorb the material with a compatible absorbent pad or material (e.g., vermiculite). Collect the contaminated absorbent, place it in a sealed, labeled bag or container, and dispose of it as hazardous solid waste.[10] Ensure the area is well-ventilated.
-
Major Spills: In the event of a large spill, evacuate the immediate area, alert personnel nearby, and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility as stewards of the scientific enterprise.
References
- Daniels Health. (2025).
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- U.S. Environmental Protection Agency (EPA). (2025).
- American Chemical Society (ACS).
- Collect and Recycle. Amine Disposal For Businesses.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Technology C
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid.
- Enamine. SAFETY DATA SHEET - 3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Biosynth. (2023).
- Northwestern University. Hazardous Waste Disposal Guide.
- Tulane University. (2023). FACT SHEET: Hazardous Waste Disposal.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. epa.gov [epa.gov]
- 9. acs.org [acs.org]
- 10. nswai.org [nswai.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. oehs.tulane.edu [oehs.tulane.edu]
A Senior Application Scientist's Guide to the Safe Handling of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine
For fellow researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, experience-driven safety and logistical information for handling 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine (CAS No. 58094-17-0). The toxicological properties of this compound have not been fully investigated, demanding a cautious and well-planned approach to its use.[1] This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Engineering Controls: Your First Line of Defense
Before handling 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine, a thorough risk assessment is crucial. While comprehensive toxicological data is unavailable, the compound is known to be an irritant and potentially harmful if ingested or inhaled.[1] Therefore, the primary engineering control is to minimize exposure.
Operational Imperative: All handling of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine must be conducted in a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any vapors or aerosols that may be generated. Ensure the sash is maintained at the lowest practical height to maximize airflow and protection. A properly functioning safety shower and eyewash station must be readily accessible.[2]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of appropriate Personal Protective Equipment (PPE) is your last and most personal line of defense. The following table outlines the minimum required PPE, with explanations rooted in the known and potential hazards of this amine compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Government-approved safety goggles or a face shield.[2][3] | Protects against splashes and potential irritants. Standard safety glasses are insufficient. |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3] | Prevents direct skin contact, which can cause irritation.[1] Inspect gloves for any signs of degradation or puncture before each use. |
| Body Protection | A buttoned, full-length laboratory coat.[2][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A government-approved respirator may be necessary for large quantities or if there is a risk of aerosol generation.[2][3] | While a fume hood is the primary control, a respirator provides an additional layer of protection against inhalation hazards. |
Step-by-Step Handling Protocol: A Self-Validating Workflow
This protocol is designed to be a closed-loop, self-validating system, minimizing the risk of exposure and contamination at each step.
Preparation:
-
Clear the Workspace: Ensure the chemical fume hood is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment (glassware, spatulas, stir bars, etc.) and reagents before introducing the 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
-
Don PPE: Put on all required PPE as outlined in the table above.
Handling the Compound:
-
Transport: Keep the container tightly closed when moving the compound to the fume hood.[1][4]
-
Dispensing: Carefully weigh and dispense the required amount of the compound within the fume hood. Avoid creating dust or aerosols.
-
Incompatible Materials: Be aware that this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Keep these substances separate.
-
During Reaction: If the compound is used in a reaction, ensure the apparatus is properly assembled and vented within the fume hood to prevent pressure buildup.
Post-Handling:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.
-
Hand Washing: Wash hands and face thoroughly with soap and water after handling, even if gloves were worn.[2][3]
-
Glove Removal: Use the proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact.[2][3]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[2] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine and any contaminated materials is a critical aspect of responsible chemical handling. Amine compounds can be harmful to aquatic life and should not be disposed of down the drain.[3]
Step-by-Step Disposal Protocol:
-
Segregation: Keep waste containing 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine separate from other waste streams.[3]
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate hazardous waste container.[3][4]
-
Labeling: The label should include the chemical name, concentration, and any known hazards.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
Professional Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service.[3][4]
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling process for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
Caption: Safe handling workflow for 4,5,6,7-Tetrahydro-1-benzothiophen-4-amine.
References
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
-
Disposing Amine Waste . Technology Catalogue. [Link]
-
SAFETY DATA SHEET - 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid . Fisher Scientific. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
